3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Description
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Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYZIVORPIBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384527 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
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Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-15-6 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Thioamides in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a recurring pharmacophore in a variety of biologically active compounds, valued for its strong electron-withdrawing nature and steric bulk. When this moiety is coupled with a thioamide functional group—a bioisostere of the ubiquitous amide bond—the resultant molecule, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, presents a compelling scaffold for further chemical exploration and drug discovery.
This technical guide offers a comprehensive overview of the core chemical properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide. As senior application scientists, our goal is to provide not just a compilation of data, but a cohesive narrative that explains the causality behind its synthesis, reactivity, and spectral characteristics. This document is designed to empower researchers to confidently handle, modify, and deploy this versatile chemical entity in their research endeavors.
Molecular Structure and Physicochemical Properties
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a crystalline solid at room temperature. The presence of two trifluoromethyl groups on the aromatic ring significantly influences its electronic and physical properties.
Diagram: Chemical Structure of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
A 2D representation of the molecular structure.
| Property | Value | Source |
| CAS Number | 317319-15-6 | [2][3][4] |
| Molecular Formula | C₉H₅F₆NS | [2][3][4] |
| Molecular Weight | 273.20 g/mol | [2][3][4] |
| Appearance | Yellow crystals or powder | [3] |
| Melting Point | 109.0-119.0 °C | [3] |
| Purity (typical) | ≥96.0% (GC) | [3] |
Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
The synthesis of this thioamide can be approached through two primary, reliable routes: the thionation of the corresponding benzamide and the direct conversion from the benzonitrile. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Thionation of 3,5-Bis(trifluoromethyl)benzamide
This is a widely employed and generally high-yielding method for the synthesis of thioamides. The core of this transformation is the replacement of the carbonyl oxygen with a sulfur atom.
Reaction Scheme:
Causality in Reagent Selection:
The most common and effective thionating agent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[5][6][7][8][9]. Its popularity stems from its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀), which often requires harsher conditions[5]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[9].
Experimental Protocol: Thionation with Lawesson's Reagent
This protocol is adapted from general procedures for the thionation of amides[5][7].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzamide (1.0 eq) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. While a stoichiometric amount is 0.5 equivalents, a slight excess may be used to ensure complete conversion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If by-products from Lawesson's reagent are problematic for purification, a work-up procedure involving quenching with a reagent like ethylene glycol can be employed to decompose these phosphorus-containing species[7][8].
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous work-up, typically by partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The final purification is achieved by column chromatography on silica gel or by recrystallization to yield the pure 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
-
Diagram: Synthetic Workflow for Thionation
Workflow for the synthesis of the thioamide via thionation.
Route 2: Conversion from 3,5-Bis(trifluoromethyl)benzonitrile
An alternative route involves the addition of a sulfur source to the corresponding nitrile. This method can be advantageous if the benzonitrile is more readily available than the benzamide.
Reaction Scheme:
Sulfur Sources and Reaction Conditions:
Commonly, gaseous hydrogen sulfide (H₂S) is used in the presence of a base catalyst[10][11]. However, due to the toxicity and handling difficulties of H₂S, alternative methods using reagents like sodium hydrosulfide (NaSH) have been developed. For instance, treating the nitrile with sodium hydrogen sulfide monohydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can yield the desired thioamide[12]. The electron-withdrawing trifluoromethyl groups on the aromatic ring facilitate the nucleophilic attack of the hydrosulfide ion on the nitrile carbon.
Spectral Properties and Characterization
Unambiguous characterization of the synthesized compound is paramount. The following sections detail the expected spectral data for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, based on the analysis of its structural components and comparison with related molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: The substitution pattern of the benzene ring will give rise to two distinct signals. The proton at the C4 position (para to the thioamide group) will appear as a singlet, while the two equivalent protons at the C2 and C6 positions (ortho to the thioamide group) will also appear as a singlet. Due to the strong electron-withdrawing effect of the two trifluoromethyl groups and the thioamide group, these aromatic protons will be shifted downfield, likely in the range of δ 8.0-8.5 ppm .
-
Amide Protons (-NH₂): The two protons of the primary thioamide will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 7.5-9.5 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Thioamide Carbon (C=S): The thiocarbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-210 ppm . This is a characteristic peak for thioamides and distinguishes it clearly from the amide carbonyl of the starting material (typically δ 165-175 ppm).
-
Aromatic Carbons:
-
The carbon attached to the thioamide group (C1) will be found around δ 135-145 ppm .
-
The carbons bearing the trifluoromethyl groups (C3 and C5) will appear as quartets due to coupling with the three fluorine atoms (¹JCF). These are expected around δ 130-135 ppm .
-
The trifluoromethyl carbons themselves (CF₃) will also be quartets and are typically found around δ 120-125 ppm .
-
The unsubstituted aromatic carbons (C2, C4, C6) will appear in the aromatic region, with their specific shifts influenced by the surrounding substituents.
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl groups.
-
A single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups.
-
For a 3,5-bis(trifluoromethyl)phenyl group, this signal typically appears around δ -63 ppm (relative to CFCl₃)[13].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: The thioamide N-H bonds will give rise to one or two bands in the region of 3100-3400 cm⁻¹ .
-
C=S Stretching: The thiocarbonyl stretch is a key diagnostic peak. It is typically weaker than a C=O stretch and is found in the range of 1020-1250 cm⁻¹ .
-
C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups will be prominent in the region of 1100-1350 cm⁻¹ .
-
Aromatic C-H and C=C Stretching: These will be observed in their usual regions, approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ , respectively.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₉H₅F₆NS will be at m/z = 273.00 .
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the thioamide group or the trifluoromethyl groups.
Chemical Reactivity and Stability
The reactivity of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is governed by the interplay between the thioamide functional group and the electron-deficient aromatic ring.
-
Stability: Thioamides are generally stable compounds under neutral conditions and can be stored at room temperature. However, they are more susceptible to hydrolysis under both acidic and basic conditions than their amide counterparts, which would convert the thioamide back to the corresponding amide or carboxylate. They are generally stable in common non-nucleophilic organic solvents like dichloromethane, THF, and toluene[14].
-
Reactivity of the Thioamide Group: The thiocarbonyl group is more polarized and the sulfur atom is a better nucleophile than the carbonyl oxygen. The carbon atom is also more electrophilic. This makes the thioamide group a versatile handle for further synthetic transformations, such as the synthesis of thiazoles and other sulfur-containing heterocycles.
-
Influence of Trifluoromethyl Groups: The two CF₃ groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this would require harsh conditions. In a drug development context, these groups are known to block metabolic oxidation of the aromatic ring, thereby increasing the metabolic stability and half-life of the molecule[1].
Applications in Drug Discovery and Development
While specific studies detailing the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a lead compound are not widely published, the structural motifs it contains are of significant interest to medicinal chemists.
-
Thioamide as an Amide Bioisostere: The thioamide group can serve as a replacement for an amide bond in a biologically active molecule. This substitution can alter the molecule's hydrogen bonding capacity, conformational preferences, and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic properties[15].
-
The 3,5-Bis(trifluoromethyl)phenyl Moiety in Bioactive Molecules: This group is a key component in a number of therapeutic agents and clinical candidates. For instance, it is found in compounds designed as antagonists for substance P (neurokinin-1) receptors, which are targets for treating inflammatory diseases and psychiatric disorders[16]. Additionally, derivatives containing this moiety have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia[17].
The combination of these two features in a single, synthetically accessible molecule makes 3,5-Di(trifluoromethyl)benzene-1-carbothioamide a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Diagram: Logic of Application in Drug Discovery
The rationale for the utility of this compound in medicinal chemistry.
Conclusion
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a chemical entity with a rich set of properties that make it highly relevant to contemporary chemical research, particularly in the field of drug development. Its synthesis is straightforward, relying on well-established thionation chemistry. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl ring, combined with the unique characteristics of the thioamide group, provides a platform for creating molecules with enhanced metabolic stability and potentially novel biological activities. This guide has provided the foundational knowledge of its synthesis, characterization, and reactivity, intended to serve as a practical resource for scientists aiming to leverage the potential of this fluorinated building block.
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PubChem. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. [Link]
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PubChem. 5-[5-[2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoylmethylamino]-4-(4-fluoro-2-methylphenyl)]-2-pyridinyl-2-alkyl-prolinamide as NK1 receptor antagonists - Patent US-9006271-B2. [Link]
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PubMed. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. [Link]
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A Comprehensive Technical Guide to 3,5-Di(trifluoromethyl)benzene-1-carbothioamide (CAS 317319-15-6) for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, a fluorinated aromatic thioamide of significant interest in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the rationale behind its synthesis, its nuanced reactivity, and its burgeoning potential in the development of novel therapeutics. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical entity.
Introduction and Molecular Overview
3,5-Di(trifluoromethyl)benzene-1-carbothioamide, registered under CAS number 317319-15-6, is a unique molecule characterized by a central benzene ring substituted with two trifluoromethyl groups and a carbothioamide (thioamide) functional group. The potent electron-withdrawing nature of the two trifluoromethyl groups profoundly influences the electronic properties of the aromatic ring and the reactivity of the thioamide moiety, making it a valuable building block in synthetic and medicinal chemistry.[1][2]
Table 1: Physicochemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
| Property | Value | Source |
| CAS Number | 317319-15-6 | [3][4] |
| Molecular Formula | C9H5F6NS | [3][4] |
| Molecular Weight | 273.20 g/mol | [4][5] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥97% | [7] |
Note: The physical properties listed are typical values and may vary slightly between different suppliers or batches.
The strategic placement of the trifluoromethyl groups at the 3 and 5 positions creates a distinct electronic environment. These groups are potent inductive electron withdrawers, which decreases the electron density of the benzene ring. This, in turn, impacts the acidity of the N-H protons of the thioamide group and the nucleophilicity of the sulfur atom. Understanding these electronic effects is paramount to predicting the compound's behavior in chemical reactions and biological systems.
Synthesis and Mechanistic Considerations
The synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is typically achieved through the thionation of the corresponding benzamide precursor, 3,5-bis(trifluoromethyl)benzamide. This transformation is a cornerstone of thioamide synthesis, and Lawesson's reagent is the most commonly employed thionating agent for this purpose due to its mild and efficient nature.[3][8]
Recommended Synthetic Protocol: Thionation using Lawesson's Reagent
This protocol outlines a reliable method for the synthesis of the title compound, emphasizing safety and yield optimization.
Step 1: Reaction Setup
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzamide (1.0 equivalent) in an anhydrous solvent such as toluene.
Causality Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent, which would diminish its reactivity and lead to lower yields. Toluene is an excellent solvent for this reaction as it is relatively non-polar and has a high boiling point suitable for reflux conditions.
Step 2: Addition of Lawesson's Reagent
-
To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise.
Causality Insight: A 0.5 equivalency of Lawesson's reagent is often sufficient as the reagent contains two reactive phosphorus-sulfur ylide moieties. The reaction proceeds through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer, which then reacts with the carbonyl group.[3][5]
Step 3: Reaction Progression
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Step 4: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 5: Product Characterization
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide make it a compelling scaffold and intermediate in drug discovery. The trifluoromethyl groups can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability.[1] The thioamide group is a versatile functional handle that can participate in a variety of chemical transformations and can also act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets.
Precursor to Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis
Thioamides are well-established precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are present in numerous approved drugs. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a classic and reliable method for constructing the thiazole ring.[4][9][10][11]
Representative Protocol: Synthesis of a 2,4-Disubstituted Thiazole
Step 1: Reaction Setup
-
Dissolve 3,5-Di(trifluoromethyl)benzene-1-carbothioamide (1.0 equivalent) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) in a suitable solvent like ethanol.
Step 2: Reaction
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
Causality Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The electron-withdrawing trifluoromethyl groups on the phenyl ring of the thioamide increase the electrophilicity of the thioamide carbon and may influence the rate of the initial nucleophilic attack.
Step 3: Work-up and Purification
-
After cooling, the reaction mixture is typically concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated.
-
Purification is achieved by recrystallization or column chromatography.
Visualizing the Hantzsch Thiazole Synthesis
Caption: Synthetic utility in Hantzsch thiazole synthesis.
The 3,5-Bis(trifluoromethyl)phenyl Motif in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" in drug design.[2] Its inclusion in a molecule can confer several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The trifluoromethyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
For instance, this motif is found in potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of hyperlipidemia.[12] It is also a key component in the development of novel antibacterial agents, including those active against drug-resistant strains like MRSA.[1][13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is more than just a chemical intermediate; it is a strategically designed building block with significant potential for the development of novel chemical entities with therapeutic applications. Its unique electronic properties, conferred by the two trifluoromethyl groups, coupled with the versatile reactivity of the thioamide functional group, provide a rich platform for chemical exploration. The synthetic protocols outlined in this guide are robust and reproducible, offering a reliable entry point for researchers to access this valuable compound. As the demand for metabolically stable and biologically active small molecules continues to grow, the importance of fluorinated scaffolds like 3,5-Di(trifluoromethyl)benzene-1-carbothioamide in medicinal chemistry is poised to increase.
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A Technical Guide to 3,5-bis(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3,5-bis(trifluoromethyl)benzenecarbothioamide, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of two trifluoromethyl (-CF3) groups onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1][2] This document details the compound's chemical properties, provides validated, step-by-step synthetic protocols, outlines methods for analytical characterization, and discusses critical safety and handling procedures. The insights and methodologies presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: Rationale for Scientific Interest
The field of medicinal chemistry continuously seeks molecular scaffolds that can enhance the pharmacological profiles of therapeutic agents. 3,5-bis(trifluoromethyl)benzenecarbothioamide emerges as a compound of interest due to the convergence of two powerful chemical motifs: the trifluoromethyl-substituted phenyl ring and the thioamide functional group.
The Pivotal Role of Trifluoromethyl Groups in Drug Design
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, with a significant percentage of top-selling pharmaceuticals containing fluorine.[3] Its inclusion in a molecular structure can profoundly alter physicochemical and biological properties.[1]
-
Enhanced Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing -CF3 groups can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1][2]
-
Binding Affinity: As a potent electron-withdrawing group, the -CF3 moiety can modulate the acidity or basicity of nearby functional groups and alter the electronic landscape of an aromatic ring. This can lead to stronger, more selective binding interactions with biological targets like enzymes or receptors.[1]
The Thioamide Functional Group: A Bioisostere with Unique Properties
A thioamide is a functional group where the oxygen atom of an amide is replaced by a sulfur atom.[4] This substitution creates a valuable bioisostere—a group that can replace another while retaining or enhancing biological activity.
-
Modified H-Bonding: The thioamide group has altered hydrogen bonding capabilities compared to an amide, which can lead to different binding conformations and affinities.
-
Increased Lipophilicity: The sulfur atom makes the thioamide group more lipophilic than its amide counterpart.
-
Chemical Stability and Reactivity: Thioamides exhibit different reactivity profiles, offering alternative synthetic handles for further molecular elaboration.[4] They have been successfully incorporated into peptides and other bioactive molecules to improve their therapeutic properties.[4]
The combination of the 3,5-bis(trifluoromethyl)phenyl core—a key intermediate in pharmacologically active compounds like substance P receptor antagonists—with the thioamide functional group makes 3,5-bis(trifluoromethyl)benzenecarbothioamide a highly attractive building block for creating novel chemical entities with potentially superior drug-like properties.[5]
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational for its use in research and development.
Table 1: Chemical Identifiers for 3,5-bis(trifluoromethyl)benzenecarbothioamide
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-bis(trifluoromethyl)benzenecarbothioamide | [6][7] |
| CAS Number | 317319-15-6 | [6][8] |
| Molecular Formula | C₉H₅F₆NS | [6][8] |
| Molecular Weight | 273.20 g/mol | [6][8] |
| InChI Key | OWYYZIVORPIBPZ-UHFFFAOYSA-N | [6][8] |
| SMILES | NC(=S)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |[8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Yellow crystals or powder | [7] |
| Melting Point | 113-115 °C | [9] |
| Boiling Point | 241.2 ± 50.0 °C (Predicted) | [9] |
| Purity | ≥96.0% (Typically available) |[7] |
Synthesis and Purification
The most direct and reliable synthesis of 3,5-bis(trifluoromethyl)benzenecarbothioamide involves the thionation of the corresponding nitrile, 3,5-bis(trifluoromethyl)benzonitrile. This approach avoids the need to first synthesize and isolate the corresponding carboxylic acid or benzoyl chloride. Several methods exist for this conversion; presented here is a robust protocol utilizing phosphorus pentasulfide (P₄S₁₀), which is known for its efficiency and relatively mild conditions.[10]
Recommended Protocol: Thionation using Phosphorus Pentasulfide
This protocol describes the conversion of 3,5-bis(trifluoromethyl)benzonitrile to the target thioamide. The rationale for using P₄S₁₀ in ethanol is its proven effectiveness for both aromatic and aliphatic nitriles, often resulting in high yields and clean reactions with straightforward work-up procedures.[10]
Materials and Equipment:
-
3,5-bis(trifluoromethyl)benzonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol to dissolve the nitrile (approx. 5-10 mL per gram of nitrile). To this solution, add phosphorus pentasulfide (P₄S₁₀, 0.4 eq) portion-wise. Causality Note: Portion-wise addition helps to control any initial exotherm. Ethanol serves as a mild solvent that facilitates the reaction without leading to significant side products.[10]
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Trustworthiness Note: The neutralization step removes acidic byproducts. Multiple extractions ensure complete recovery of the organic product.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude product obtained is typically a solid. Further purification can be achieved by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water or hexanes/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If impurities are present, dissolve the crude product in a minimal amount of dichloromethane and purify via column chromatography using a hexane/ethyl acetate gradient.
Analytical Characterization
To confirm the identity and purity of the synthesized 3,5-bis(trifluoromethyl)benzenecarbothioamide, a suite of analytical techniques should be employed.
Table 3: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | Aromatic protons will appear as singlets in the δ 7.5-8.5 ppm range. Protons of the -NH₂ group will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. |
| ¹⁹F NMR | A single resonance corresponding to the two equivalent -CF₃ groups. |
| ¹³C NMR | A resonance for the thioamide carbon (C=S) typically appears downfield (>190 ppm). Aromatic carbons will be visible, with those attached to -CF₃ groups appearing as quartets due to C-F coupling. The -CF₃ carbon itself will also be a quartet. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (approx. 3100-3400), C=S stretching (thiocarbonyl, approx. 1200-1400), and C-F stretching (strong, approx. 1100-1300). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 273.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₅F₆NS. |
Safety, Handling, and Storage
Working with fluorinated aromatic compounds requires adherence to strict safety protocols. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures like 3,5-bis(trifluoromethyl)benzamide and general chemical safety principles should be applied.[6][11][12]
-
GHS Hazards: Based on aggregated data for this compound, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3,5-bis(trifluoromethyl)benzenecarbothioamide is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis from the corresponding nitrile is achievable through established methods, and its unique electronic and steric properties, conferred by the dual trifluoromethyl groups and the thioamide moiety, make it a compelling building block for modern chemical research. This guide provides the foundational knowledge for scientists to synthesize, characterize, and safely handle this compound, enabling its effective application in drug discovery and beyond.
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Introduction: The Strategic Importance of Trifluoromethylated Carbothioamides
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An In-depth Technical Guide to the Biological Activities of Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbothioamide functional group, a fascinating isostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry. Its unique physicochemical properties impart distinct pharmacological profiles to parent molecules, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the diverse therapeutic potential of carbothioamide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these biological effects. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel carbothioamide-based therapeutic agents.
Introduction: The Carbothioamide Scaffold in Medicinal Chemistry
The replacement of an amide's carbonyl oxygen with sulfur creates a thioamide, a structural modification that profoundly alters a molecule's properties. Thioamides exhibit a longer C=S bond compared to the C=O bond, increased lipophilicity, and different hydrogen bonding capabilities. These features make the carbothioamide moiety a "privileged" scaffold in drug design, capable of enhancing membrane permeability, modulating target binding, and improving metabolic stability. Carbothioamide-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide will systematically explore these key biological domains.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Carbothioamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Mechanisms of Anticancer Action
-
DNA Intercalation and Binding: A primary mechanism for many carbothioamide-based compounds is their interaction with DNA. Pyrazoline derivatives containing a carbothioamide group, for instance, have been shown to bind non-covalently to DNA, interfering with replication and transcription processes, ultimately leading to apoptosis.
-
Enzyme Inhibition:
-
VEGFR-2 Inhibition: Certain hydrazine-1-carbothioamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can stifle tumor development.
-
PI3K/Akt/mTOR Pathway Inhibition: Carbazole-based carbothioamide scaffolds have demonstrated the ability to target the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for tumor cell survival and proliferation, and its inhibition can induce apoptosis and cell cycle arrest.
-
-
Induction of Apoptosis: Flow cytometry analysis has confirmed that potent carbothioamide derivatives induce apoptosis in cancer cells, such as human lung cancer (A549) and cervical cancer (HeLa) cell lines. This programmed cell death is a hallmark of effective anticancer agents.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of carbothioamide derivatives is highly dependent on their structural features. For pyrazoline-carbothioamide hybrids, the nature and position of substituents on the aromatic rings significantly influence their cytotoxic activity. For example, specific substitutions can enhance DNA binding affinity or improve the fit within an enzyme's active site. This underscores the importance of rational design in optimizing the anticancer effects of these compounds.
Quantitative Data on Anticancer Activity
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline-Carbothioamide (3a) | A549 (Lung) | 13.49 ± 0.17 | |
| Pyrazoline-Carbothioamide (3a) | HeLa (Cervical) | 17.52 ± 0.09 | |
| Pyrazoline-Carbothioamide (3h) | A549 (Lung) | 22.54 ± 0.25 | |
| Pyrazoline-Carbothioamide (3h) | HeLa (Cervical) | 24.14 ± 0.86 | |
| Carbazole-Carbothioamide (4o) | MCF-7 (Breast) | 2.02 | |
| Carbazole-Carbothioamide (4r) | MCF-7 (Breast) | 4.99 |
Notably, several of these compounds show low toxicity against normal human cell lines, indicating a favorable therapeutic window.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbothioamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Staurosporine). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The carbothioamide moiety is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase: The natural product closthioamide, which contains multiple thioamide groups, exerts its antibacterial effect by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV. This effectively blocks DNA replication in pathogens like Staphylococcus aureus and Enterococcus faecalis. The thioamide moieties are crucial for this activity, as their replacement with amides abolishes the antibacterial effect.
-
Disruption of Cell Wall Synthesis: While not fully elucidated for all derivatives, some heterocyclic carbothioamides are hypothesized to interfere with the synthesis of the bacterial cell wall, a mechanism common to many antibiotics.
-
Enzyme Inhibition: Carbothioamide derivatives can act as inhibitors for essential microbial enzymes. For example, some have shown potent urease inhibitory activity, which is relevant for combating Helicobacter pylori infections.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the carbothioamide derivative in a liquid growth medium in a 96-well plate. Growth is assessed by visual inspection of turbidity after a set incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. Typically, this is done by adding 100 µL of MHB to all wells, adding 100 µL of a concentrated stock of the compound to the first well, and then serially transferring 100 µL across the plate.
-
Inoculation: Add a defined volume (e.g., 5-10 µL) of the standardized bacterial inoculum to each well, except for a sterility control well (medium only). Also include a positive growth control well (inoculum in medium without the compound).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no turbidity (visible growth). The result is reported in µg/mL or µM.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Carbothioamide derivatives have shown potential as anti-inflammatory agents, primarily through the modulation of key signaling pathways.
Mechanism of Anti-inflammatory Action: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. It controls the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins.
-
Canonical NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
-
Point of Intervention: Certain thalidomide dithiocarbamate analogs, which contain a carbothioamide-like structure, have demonstrated a pronounced inhibitory effect on NF-κB (p65) production. By preventing NF-κB activation or translocation, these compounds can effectively suppress the production of inflammatory mediators like TNF-α and nitric oxide (NO).
Antiviral Activity
The thioamide functional group has also been incorporated into molecules with notable antiviral activity.
Mechanisms of Antiviral Action
-
Nucleocapsid Protein (NCp7) Targeting: Dithiobisbenzamides, which are related to thioamides, have shown activity against HIV-1 and HIV-2. Their mechanism involves targeting the viral nucleocapsid protein NCp7, which contains crucial zinc finger domains. These compounds cause the ejection of zinc from these fingers, disrupting viral replication.
-
Inhibition of Viral Assembly: While research is ongoing, some carbothioamide-containing heterocyclic compounds are being investigated for their ability to interfere with the assembly of viral components, such as the coat protein of Tobacco Mosaic Virus (TMV), preventing the formation of new, infectious virions.
Conclusion and Future Perspectives
Carbothioamide derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their ability to engage in a wide range of biological activities—from anticancer and antimicrobial to anti-inflammatory and antiviral—stems from the unique properties conferred by the thioamide group. The structure-activity relationships explored to date highlight a clear path for rational design, allowing for the optimization of potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate novel derivatives and elucidate their mechanisms of action. Future research should focus on leveraging computational modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to design next-generation compounds with enhanced efficacy and safety profiles, ultimately unlocking the full therapeutic potential of this remarkable chemical class.
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The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal, transforming the landscape of modern drug discovery.[1] This powerful substituent can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[1] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in drug design. We will delve into the fundamental physicochemical properties conferred by this unique moiety, elucidate its impact on pharmacokinetic and pharmacodynamic parameters, detail synthetic strategies for its incorporation, and examine its successful application in marketed pharmaceuticals. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutics.
The Physicochemical Impact of the Trifluoromethyl Group: A Paradigm Shift in Molecular Properties
The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its physicochemical properties, often leading to significant improvements in its drug-like characteristics.[2][3] These changes stem from the unique electronic nature and steric bulk of the CF3 group.
Modulation of Lipophilicity: A Double-Edged Sword
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethyl group.[4] The CF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[5][6] This increased lipid solubility can lead to improved absorption and distribution.[7] However, excessive lipophilicity can also lead to undesirable effects such as increased metabolic clearance and off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the optimal lipophilicity of a drug candidate.[8][9]
Table 1: Comparative Lipophilicity (LogP) of Analogues
| Parent Compound | Analogue with -CH3 | LogP | Analogue with -CF3 | LogP | Fold Change in Lipophilicity |
| Benzene | Toluene | 2.11 | Benzotrifluoride | 2.53 | ~2.6 |
| Aniline | p-Toluidine | 1.39 | p-Trifluoromethylaniline | 2.45 | ~11.5 |
Note: LogP values are representative and can vary based on the specific molecule and measurement conditions.
Enhancing Metabolic Stability: Blocking the Metabolic "Hot Spot"
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5][10][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6][10][11] By replacing a metabolically labile group, such as a methyl (-CH3) group, with a CF3 group, a common site of metabolism can be effectively blocked.[10][11] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[10][11]
Caption: Metabolic blocking effect of the trifluoromethyl group.
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[6] For instance, the presence of a CF3 group can lower the pKa of an adjacent acidic proton, making the compound more acidic.[6] Conversely, it can decrease the basicity of a nearby amine. This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with biological targets.
Pharmacodynamic Consequences of Trifluoromethylation
The altered physicochemical properties induced by the trifluoromethyl group directly translate into significant effects on a drug's interaction with its biological target.
Enhancing Binding Affinity and Selectivity
The electronic and steric properties of the CF3 group can lead to stronger and more specific interactions with the target protein.[5][7] Its electron-withdrawing nature can enhance electrostatic and hydrogen bonding interactions.[8][12] Furthermore, the bulkiness of the CF3 group, larger than a methyl group, can promote favorable hydrophobic interactions and improve the shape complementarity of the drug within the binding pocket, leading to increased affinity and selectivity.[8][12]
Caption: Enhanced drug-target binding with a CF3 group.
Bioisosteric Replacement
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even a chlorine atom.[8] This allows medicinal chemists to probe the structure-activity relationship (SAR) of a compound by systematically replacing different groups with a CF3 group to optimize its pharmacological profile.
Synthetic Methodologies for Trifluoromethylation
The introduction of the trifluoromethyl group into organic molecules has historically been a synthetic challenge. However, significant advancements in recent years have led to the development of a diverse array of reliable and efficient trifluoromethylation methods.
Nucleophilic Trifluoromethylation
This approach involves the use of a nucleophilic "CF3-" source. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[8] This reagent, in the presence of a fluoride source, can introduce the CF3 group to a variety of electrophilic substrates, including aldehydes, ketones, and imines.
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert's Reagent
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equiv).
-
Reagent Addition: Slowly add trifluoromethyltrimethylsilane (TMSCF3) (1.5 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to nucleophilic substrates. Umemoto's and Togni's reagents are prominent examples of hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[8] These reagents are particularly useful for the trifluoromethylation of enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), which then adds to the substrate.
Transition-Metal-Catalyzed Trifluoromethylation
Transition-metal catalysis, particularly with copper and palladium, has revolutionized the formation of C(sp2)-CF3 bonds.[8] These methods allow for the direct trifluoromethylation of aryl and heteroaryl halides and boronic acids, providing a powerful tool for late-stage functionalization in drug discovery programs.[8][9]
Caption: General workflow for transition-metal-catalyzed trifluoromethylation.
Case Studies: The Trifluoromethyl Group in Action
The profound impact of the trifluoromethyl group is best illustrated by its presence in numerous blockbuster drugs across various therapeutic areas.
Fluoxetine (Prozac®): A Revolution in Antidepressant Therapy
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the successful application of the trifluoromethyl group.[13][14] The para-trifluoromethyl group on the phenoxy ring is crucial for its activity and pharmacokinetic profile.[13] It enhances the lipophilicity of the molecule, facilitating its entry into the central nervous system.[9] Furthermore, the CF3 group contributes to the metabolic stability of fluoxetine, leading to a longer half-life.[7]
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15] The trifluoromethyl group on the pyrazole ring plays a critical role in its selectivity for COX-2 over COX-1.[15] This selectivity is attributed to the steric bulk of the CF3 group, which fits into the larger active site of the COX-2 enzyme but is too large to be accommodated by the narrower active site of COX-1.
Table 2: Key FDA-Approved Drugs Containing a Trifluoromethyl Group
| Drug Name (Brand Name) | Therapeutic Area | Role of the Trifluoromethyl Group |
| Fluoxetine (Prozac®)[16] | Antidepressant | Enhanced lipophilicity, metabolic stability, and binding affinity.[7][9] |
| Celecoxib (Celebrex®)[17] | Anti-inflammatory | Conferred selectivity for COX-2 enzyme. |
| Sitagliptin (Januvia®) | Antidiabetic | Enhanced potency and metabolic stability. |
| Aprepitant (Emend®) | Antiemetic | Improved metabolic stability and bioavailability.[5] |
| Bicalutamide (Casodex®) | Anticancer | Increased binding affinity to the androgen receptor. |
Conclusion and Future Perspectives
The trifluoromethyl group has firmly established itself as a privileged substituent in drug design, offering a powerful means to modulate a wide range of physicochemical and pharmacological properties.[2][3][8][18] Its ability to enhance metabolic stability, fine-tune lipophilicity, and improve binding affinity has led to the development of numerous successful drugs.[8][9][19] As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, and as new synthetic methodologies for trifluoromethylation emerge, the strategic incorporation of the CF3 group will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Compound of Interest and Precaution
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is an aromatic organic compound characterized by a benzene ring substituted with two trifluoromethyl groups and a carbothioamide moiety. Its structural features, particularly the electron-withdrawing trifluoromethyl groups, make it a valuable intermediate in medicinal chemistry and materials science. However, the same properties that confer its utility also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling considerations for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, enabling researchers to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
Based on aggregated data, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the need for stringent safety protocols to prevent accidental exposure.
GHS Hazard Pictograms and Signal Word
| Pictogram | Hazard Class | Signal Word |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Warning |
Toxicological Profile: Understanding the Risks
The broader class of thioamides, to which this compound belongs, has been studied for its toxicological effects. Research on thiobenzamide, the parent compound, has indicated the potential for hepatotoxicity (liver damage)[2][3][4]. The mechanism is thought to involve metabolic activation to reactive intermediates that can cause cellular damage[3][5]. Although the toxicological profile of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide has not been fully elucidated, a precautionary approach that considers the potential for similar target organ toxicity is warranted.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a robust safety strategy employing both engineering controls and personal protective equipment is essential.
Engineering Controls: The First Line of Defense
All work with 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, especially when handling the solid powder or creating solutions, should be conducted in a well-ventilated area.
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory to minimize the inhalation of dust or vapors.
-
Glove Box/Containment Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or containment isolator provides an additional layer of protection by enclosing the process.
Workflow for Handling 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Caption: A logical workflow for the safe handling of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
Personal Protective Equipment (PPE): Essential for Direct Contact
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves are mandatory. While specific permeation data for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is not available, nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals. It is crucial to inspect gloves for any signs of degradation or damage before and during use. For prolonged or immersive contact, consider double-gloving.
-
Skin and Body Protection: A laboratory coat should be worn and buttoned to its full length. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If work cannot be conducted in a fume hood or other containment system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid dust formation: When handling the solid, use techniques that minimize the generation of dust.
-
Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store at room temperature, away from heat and sources of ignition.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Leaks
-
Small Spills: For small spills, carefully scoop the solid material into a container for disposal. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum). Place the collected material in a sealed container for disposal.
Disposal Considerations
All waste containing 3,5-Di(trifluoromethyl)benzene-1-carbothioamide should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a valuable chemical intermediate with a clear hazard profile. By understanding its toxicological properties and implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and strict handling and emergency procedures, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is paramount in the pursuit of scientific advancement.
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synthesis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] When incorporated into the pyrazole scaffold—a heterocycle known for a wide spectrum of biological activities—the resulting compounds represent a class of molecules with significant therapeutic potential.[1][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed experimental protocols, and discuss the rationale behind key reaction parameters, providing researchers and drug development professionals with a practical and scientifically grounded resource.
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Pyrazole Scaffold
The strategic placement of trifluoromethyl (–CF3) groups on a phenyl ring is a well-established tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] These electron-withdrawing groups can significantly alter a molecule's pKa, improve its resistance to oxidative metabolism, and enhance membrane permeability. The pyrazole core itself is a privileged structure, found in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1]
The convergence of these two structural motifs in 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles has led to the development of potent agents targeting a range of diseases. Notably, derivatives have shown powerful activity as inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and as potential anti-inflammatory and anticancer agents.[1][2][4][5] The robust nature and versatile functionality of this scaffold underscore the need for efficient and reliable synthetic methodologies, which this guide aims to elucidate.
Primary Synthetic Strategies
The construction of the 3,5-bis(trifluoromethyl)phenyl pyrazole core can be broadly categorized into two main approaches: the classical condensation reaction involving a pre-functionalized hydrazine and a dicarbonyl compound, and multi-step synthetic sequences that build the pyrazole ring from a substituted acetophenone.
The Knorr Pyrazole Synthesis: A Classic and Direct Approach
The most direct and time-honored method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6] This methodology involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[7] For the synthesis of the target scaffold, the key starting materials are [3,5-bis(trifluoromethyl)phenyl]hydrazine [8] and a suitable 1,3-dicarbonyl partner.
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate.[9] An intramolecular cyclization then occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[7][9] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[10]
A critical consideration in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls is regioselectivity . The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two structural isomers.[6] The regiochemical outcome is often dictated by the relative reactivity of the carbonyls; typically, the more electrophilic (less sterically hindered) carbonyl reacts first. For fluorinated β-diketones, the reaction can yield a variety of trifluoromethylpyrazoles, and the final product distribution can be kinetically controlled.[11]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Generalized Experimental Protocol (Knorr Synthesis):
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add [3,5-bis(trifluoromethyl)phenyl]hydrazine (1.0 - 1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., 3 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).[9]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Multi-Step Synthesis via Vilsmeier-Haack Cyclization
An alternative and highly effective strategy involves building the pyrazole ring from a substituted acetophenone precursor. This method offers excellent control over the final substitution pattern and has been successfully employed to synthesize a variety of potent antibacterial agents.[1] The key steps involve the formation of a hydrazone, followed by a Vilsmeier-Haack formylation and cyclization to yield a pyrazole-4-carbaldehyde, a versatile intermediate for further functionalization.
Workflow and Rationale: The synthesis begins with the condensation of 3',5'-bis(trifluoromethyl)acetophenone with a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) to form a stable hydrazone intermediate. This step is a standard imine formation reaction and proceeds readily. The crucial step is the subsequent reaction with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reagent serves as a source of an electrophilic formylating agent ([ClCH=N(CH3)2]+). It reacts with the enamine-like tautomer of the hydrazone, leading to formylation and subsequent cyclization to construct the pyrazole ring, yielding a pyrazole-4-carbaldehyde. This aldehyde is a highly valuable intermediate that can be further modified, for instance, through reductive amination to produce a diverse library of derivatives.[1]
Sources
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Methodological & Application
Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide from 3,5-Bis(trifluoromethyl)benzonitrile: An Application Note and Detailed Protocol
Introduction: The Significance of Trifluoromethylated Thioamides in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1][2][3] When the trifluoromethyl group is part of a thioamide functionality, it contributes to a unique chemical entity with a distinct pharmacological profile. Thioamides, as isosteres of amides, have garnered substantial attention in drug discovery programs for a wide range of diseases, including cancer and infectious diseases.
This application note provides a comprehensive guide to the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, a key intermediate and a known impurity in the synthesis of the FDA-approved drug Selinexor.[4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol for the conversion of 3,5-bis(trifluoromethyl)benzonitrile to the corresponding thioamide.
Chemical Principles and Mechanistic Insights: The Thionation of Nitriles
The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. This reaction involves the addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group. Two of the most common and effective reagents for this transformation are Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] and phosphorus pentasulfide (P₄S₁₀).
Mechanism with Lawesson's Reagent:
Lawesson's reagent is a versatile thionating agent that is widely used for the conversion of carbonyl compounds to thiocarbonyls.[5] While its primary application is with amides and ketones, it can also be employed for the thionation of nitriles, often requiring elevated temperatures. The reaction mechanism is believed to proceed through a [2+2] cycloaddition of the nitrile with a reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This is followed by cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.
Mechanism with Phosphorus Pentasulfide (P₄S₁₀):
Phosphorus pentasulfide is another powerful thionating agent. Its reaction with nitriles is thought to involve the initial formation of a reactive intermediate through the interaction of P₄S₁₀ with a suitable solvent or additive, such as pyridine. This intermediate then reacts with the nitrile to form the thioamide. The use of a P₄S₁₀-pyridine complex can offer advantages in terms of solubility and reactivity.[6]
Experimental Protocol: Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
This protocol details a robust method for the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide from 3,5-bis(trifluoromethyl)benzonitrile using Lawesson's reagent.
Materials and Reagents:
-
3,5-Bis(trifluoromethyl)benzonitrile (CAS: 27126-93-8)
-
Lawesson's Reagent (CAS: 19172-47-5)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Workflow Diagram:
A schematic of the synthesis workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene to dissolve the starting material. To this solution, add Lawesson's reagent (0.5 - 1.0 eq). The exact stoichiometry may require optimization depending on the purity of the reagents.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-24 hours. The starting nitrile will have a different Rf value than the product thioamide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This aqueous workup is crucial to remove phosphorus-containing byproducts from the Lawesson's reagent.[7]
-
Extraction and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a solid.
Data Presentation and Characterization
Table 1: Physicochemical Properties and Expected Analytical Data
| Property | Value |
| Chemical Name | 3,5-Di(trifluoromethyl)benzene-1-carbothioamide |
| CAS Number | 317319-15-6 |
| Molecular Formula | C₉H₅F₆NS |
| Molecular Weight | 273.20 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (s, 2H, Ar-H), ~7.9 (s, 1H, Ar-H), ~7.7 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~200 (C=S), ~140 (Ar-C), ~132 (q, J ≈ 34 Hz, C-CF₃), ~127 (Ar-CH), ~124 (Ar-CH), ~123 (q, J ≈ 273 Hz, CF₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=C stretch), ~1400 (C=S stretch), ~1300-1100 (C-F stretch) |
| MS (ESI) | m/z: 274.0 [M+H]⁺ |
Note: The NMR chemical shifts are predicted based on the analysis of similar structures and may vary slightly in experimental data.
Safety and Handling Precautions
-
3,5-Bis(trifluoromethyl)benzonitrile: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Lawesson's Reagent: Lawesson's reagent is a flammable solid and reacts with water to release flammable and toxic gases. It is also harmful if swallowed or inhaled. Handle in a fume hood under an inert atmosphere, away from moisture and sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Toluene, THF, ethyl acetate, and hexanes are flammable. Handle in a well-ventilated area and away from open flames.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual Lawesson's reagent carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of Lawesson's reagent or extending the reaction time. The purity of the Lawesson's reagent can significantly impact the reaction efficiency.
-
Difficult Purification: The byproducts of Lawesson's reagent can sometimes co-elute with the desired product during chromatography. A thorough aqueous workup is essential. Washing with a dilute NaOH solution can also help to remove acidic impurities.
-
Low Yield: Ensure all glassware is thoroughly dried and the reaction is carried out under a strictly inert atmosphere to prevent the decomposition of Lawesson's reagent by moisture.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide from its corresponding nitrile. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The unique properties conferred by the trifluoromethyl groups make this thioamide and its derivatives promising candidates for further investigation in medicinal chemistry.
References
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Cleanchem. (n.d.). Selinexor Impurity 11 | CAS No: 317319-15-6. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
Cleanchem. (n.d.). Selinexor Impurity 8 | CAS No: 2220113-69-7. Retrieved from [Link]
-
Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
-
PubMed Central. (2021). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. Retrieved from [Link]
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MDPI. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Retrieved from [Link]
-
ResearchGate. (2006). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-di(trifluoromethyl)benzene-1-carbothioamide (C9H5F6NS). Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. Retrieved from [Link]
-
Canadian Science Publishing. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.
-
Royal Society of Chemistry. (2016). F-trifluoromethylating agent for the synthesis of SCF2. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
ResearchGate. (2015). The Preparation of 1,2,3,5-Dithiadiazolium Chlorides from the Reaction of Nitrile Sulfides with Thiazyl Chloride. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Primary Thioamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Primary thioamides are a pivotal class of organosulfur compounds, serving as versatile intermediates in the synthesis of numerous sulfur-containing heterocycles and as crucial structural motifs in medicinal chemistry.[1][2][3][4] Their unique physicochemical properties, including increased acidity of the N-H bond and enhanced hydrogen bond donor capabilities compared to their amide counterparts, make them valuable for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[3] This document provides a comprehensive guide to the experimental synthesis of primary thioamides, detailing robust and field-proven protocols. We will delve into the two predominant synthetic strategies: the thionation of primary amides and the addition of a sulfur source to nitriles. The underlying chemical principles, mechanistic insights, and practical considerations for each method are discussed to ensure procedural success and reproducibility.
Introduction to Primary Thioamides: A Structural and Functional Overview
The replacement of the carbonyl oxygen in a primary amide with a sulfur atom yields a primary thioamide. This seemingly simple substitution imparts significant changes to the molecule's electronic and steric properties.[3] Thioamides are more polar and reactive than their corresponding amides, rendering them valuable precursors for a variety of chemical transformations.[3][5] In the realm of drug development, the thioamide functional group has been incorporated into compounds to enhance target affinity and improve stability against enzymatic hydrolysis.[1][2] Prominent examples of thioamide-containing drugs include the anti-tuberculosis agents ethionamide and prothionamide.[1]
The synthesis of primary thioamides is, therefore, a critical skill for organic and medicinal chemists. The choice of synthetic route often depends on the availability of starting materials, the desired substrate scope, and the tolerance of other functional groups within the molecule.
Synthetic Strategies: A Comparative Analysis
Two principal pathways dominate the landscape of primary thioamide synthesis:
-
Thionation of Primary Amides: This is a direct and often high-yielding approach where a primary amide is treated with a thionating agent. The most common and effective thionating agents are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). This method is particularly useful when the corresponding primary amide is readily available.
-
Synthesis from Nitriles: This strategy involves the addition of a sulfur nucleophile to the electrophilic carbon of a nitrile. A variety of sulfur sources can be employed, including hydrogen sulfide (H₂S) and its salts (e.g., NaSH), as well as phosphorus pentasulfide. This route is advantageous when the nitrile is the more accessible precursor.[6]
The following sections will provide detailed protocols for the most reliable methods within each of these strategies.
Protocol I: Thionation of Primary Amides with Lawesson's Reagent
Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides.[7] The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[5][7][8]
Mechanistic Rationale
The thionation of an amide with Lawesson's Reagent is believed to proceed through the mechanism depicted below. In solution, Lawesson's Reagent is in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. A cycloreversion step, analogous to the Wittig reaction, then yields the desired thioamide and a stable phosphorus-oxygen byproduct.[5][7]
Caption: Reaction mechanism of amide thionation using Lawesson's Reagent.
Step-by-Step Experimental Protocol
Materials:
-
Primary amide
-
Lawesson's Reagent (0.5-1.0 equivalents)
-
Anhydrous toluene or dioxane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amide (1.0 eq.) in anhydrous toluene or dioxane (approximately 0.1-0.2 M concentration).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-1.0 eq.) to the solution. The reaction is often carried out with a slight excess of the amide to ensure complete consumption of the thionating agent, which can simplify purification.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude thioamide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure primary thioamide.
Key Considerations and Troubleshooting
-
Solvent Choice: Toluene and dioxane are commonly used due to their high boiling points and ability to dissolve both the amide and Lawesson's Reagent.
-
Stoichiometry: While 0.5 equivalents of Lawesson's Reagent are theoretically sufficient, using a slight excess (e.g., 0.6 eq.) can sometimes improve reaction rates and yields.
-
Microwave Irradiation: For faster reactions, microwave-assisted synthesis can be employed, often reducing reaction times to minutes.[9][10]
Protocol II: Synthesis of Primary Thioamides from Nitriles using Phosphorus Pentasulfide
The conversion of nitriles to primary thioamides offers a valuable alternative to amide thionation. Phosphorus pentasulfide (P₄S₁₀) in an alcoholic solvent provides a mild and efficient method for this transformation.[11][12][13]
Mechanistic Plausibility
The reaction of P₄S₁₀ with an alcohol, such as ethanol, is thought to generate various reactive phosphorus-sulfur species in situ. These species can then react with the nitrile. The nitrile's electrophilic carbon is attacked by a sulfur nucleophile, and subsequent protonation and hydrolysis steps lead to the formation of the primary thioamide.
Step-by-Step Experimental Protocol
Materials:
-
Nitrile (aliphatic or aromatic)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous ethanol
-
Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., ethyl acetate, n-hexane)
Procedure:
-
Reagent Preparation: In a round-bottom flask, stir a solution of P₄S₁₀ (2.0 eq. relative to nitrile) in anhydrous ethanol for 1 hour at room temperature.[13]
-
Reaction Initiation: Add the nitrile (1.0 eq.) to the solution.
-
Reaction Conditions: Heat the resulting solution to reflux for 2-7 hours.[13] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with CHCl₃ or CH₂Cl₂.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous CaCl₂ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a 40:60 mixture of ethyl acetate and n-hexane) to obtain the pure thioamide.[13]
Substrate Scope and Data
This method has been shown to be effective for a variety of both aromatic and aliphatic nitriles, affording good to excellent yields.[13]
| Entry | Nitrile | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | 3 | 82 |
| 2 | 4-Chlorobenzonitrile | 2.5 | 95 |
| 3 | 4-Methylbenzonitrile | 3.5 | 85 |
| 4 | Acetonitrile | 6.5 | 72 |
| 5 | Phenylacetonitrile | 4 | 88 |
Data adapted from Kaboudin, B., & Elhamifar, D. (2006). Synthesis, 224-226.[12]
Protocol III: Synthesis from Nitriles using Sodium Hydrosulfide
For a milder approach that avoids phosphorus-based reagents, the use of sodium hydrosulfide (NaSH) is an excellent option. This method can be particularly useful for substrates sensitive to harsher conditions. Often, an acid catalyst is used to facilitate the reaction.[4][14]
General Workflow
Caption: General workflow for primary thioamide synthesis from nitriles using NaSH.
Step-by-Step Experimental Protocol
Materials:
-
Nitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Diethylamine hydrochloride (Et₂NH·HCl)
-
Dimethylformamide (DMF) or a mixture of 1,4-dioxane and water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile (1.0 eq.) in DMF or a suitable solvent mixture.
-
Reagent Addition: Add sodium hydrosulfide hydrate (1.5-3.0 eq.) and an additive such as magnesium chloride hexahydrate (1.5-3.0 eq.) or diethylamine hydrochloride (1.1 eq.).[4][15]
-
Reaction Conditions: Heat the mixture, typically between 50-70 °C, and monitor by TLC. Aromatic nitriles often react more rapidly than non-activated aliphatic nitriles.[4]
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Safety Precautions
-
Thionating Agents: Lawesson's Reagent and phosphorus pentasulfide are moisture-sensitive and can release hydrogen sulfide upon contact with water or acids. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Sulfide: Reactions involving sulfide sources (e.g., NaSH, P₄S₁₀) can liberate toxic and malodorous hydrogen sulfide gas. All manipulations should be performed in a fume hood.
-
Solvents: Use anhydrous solvents where specified to prevent unwanted side reactions and decomposition of reagents.
Conclusion
The synthesis of primary thioamides is a well-established field with a variety of reliable methods available to the modern chemist. The choice between thionating a primary amide or adding a sulfur source to a nitrile will largely be dictated by the specific substrate and the availability of starting materials. The protocols detailed in this guide, based on the use of Lawesson's Reagent, phosphorus pentasulfide, and sodium hydrosulfide, represent robust and versatile approaches that can be readily implemented in a research or drug development setting. Careful attention to reaction conditions, stoichiometry, and safety precautions will ensure the successful and reproducible synthesis of these valuable chemical intermediates.
References
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Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
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Organic Chemistry Portal. (n.d.). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]
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Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2002(12), 1649-1651. [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
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Lu Le Laboratory. (2013). Preparation of Thioacetamide. [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, e202303770. [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]
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Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]
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Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry, 30(9), e202303770. [Link]
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Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]
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Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. [Link]
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Bohrium. (2022). Mechanochemical synthesis of thiolactams and other thioamides using Lawesson's reagent. [Link]
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Application Note: Microwave-Assisted Synthesis of Primary Thioamides
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Executive Summary: Accelerating Thioamide Synthesis with Microwave Technology
Primary thioamides are indispensable structural motifs in medicinal chemistry and organic synthesis, serving as crucial intermediates for the construction of nitrogen- and sulfur-containing heterocycles like thiazoles.[1] Traditionally, their synthesis has been hampered by harsh reaction conditions, the use of toxic reagents like gaseous hydrogen sulfide, and lengthy reaction times often spanning several hours or even days.[1][2] This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a superior alternative for the rapid, efficient, and clean preparation of primary thioamides.
Microwave dielectric heating offers a fundamentally different energy transfer mechanism compared to conventional conductive heating.[3][4] By directly coupling with polar molecules in the reaction mixture, it provides rapid, uniform, and efficient heating, leading to dramatic accelerations in reaction rates, improved yields, and often cleaner product profiles that simplify purification.[4][5] We will explore the primary synthetic routes amenable to microwave irradiation, provide detailed, field-tested protocols, and offer expert insights into optimizing these powerful transformations.
Foundational Strategies for Microwave-Assisted Thioamide Synthesis
The synthesis of primary thioamides under microwave conditions can be broadly approached via two highly effective strategies: the direct thionation of nitriles and the one-pot conversion of aldehydes.
**2.1. Strategy A: Direct Thionation of Nitriles (R-C≡N → R-C(S)NH₂) **
The conversion of nitriles is one of the most direct and atom-economical routes to primary thioamides. The core of this transformation is the nucleophilic addition of a sulfur source to the electrophilic carbon of the nitrile group. Microwave irradiation is exceptionally effective at driving this reaction, particularly for less reactive aliphatic or electron-rich aromatic nitriles that are sluggish under conventional heating.[1]
Causality of Microwave Enhancement:
-
Rapid Heating: Polar solvents like methanol or DMF rapidly absorb microwave energy, quickly bringing the reaction to the optimal temperature.
-
Overcoming Activation Barriers: The high energy input over a short period helps to overcome the activation energy for the nucleophilic attack on the stable nitrile triple bond.
-
Pressurized Conditions: The use of sealed reaction vessels allows for temperatures to be reached that are well above the solvent's atmospheric boiling point, further accelerating the reaction in a safe and controlled manner.[6][7]
Common sulfur sources for this transformation include ammonium sulfide ((NH₄)₂S) and sodium hydrogen sulfide (NaSH).[1][8] The use of ammonium sulfide in methanol is particularly advantageous as it often provides thioamides of high purity without the need for chromatographic purification.[1][9]
Caption: Workflow for Nitrile to Thioamide Synthesis.
**2.2. Strategy B: One-Pot Conversion of Aldehydes (R-CHO → R-C(S)NH₂) **
A prominent example is the microwave-enhanced Kindler synthesis , a three-component reaction of an aldehyde, elemental sulfur, and an ammonia source.[6][7][10] Another powerful approach involves the in situ formation of a nitrile from the aldehyde, which is then immediately thionated. This can be achieved by reacting the aldehyde with aqueous ammonia and an oxidant like molecular iodine, followed by the introduction of a sulfur donor.[11]
Causality of Microwave Enhancement:
-
Tandem Efficiency: Microwave heating rapidly promotes each step of the sequence (e.g., imine formation, oxidation to nitrile, and subsequent thionation), minimizing reaction time and preventing the isolation of intermediates.[11]
-
Improved Yields: By quickly consuming reactive intermediates, microwave heating can reduce the formation of side products often seen in lengthy, conventionally heated one-pot reactions.
Caption: One-Pot Synthesis from Aldehyde to Thioamide.
Experimental Protocols: A Practical Guide
The following protocols are designed for use with modern, temperature-controlled laboratory microwave synthesizers.
Protocol 1: Synthesis of Primary Thioamides from Nitriles with Ammonium Sulfide
This protocol is adapted from a general procedure that is effective for a wide range of aromatic and aliphatic substrates, often yielding products that do not require chromatographic purification.[1]
Materials & Equipment:
-
Microwave synthesizer (e.g., CEM Discover) with appropriate sealed reaction vessels (10 mL).
-
Nitrile substrate.
-
Ammonium sulfide solution ((NH₄)₂S, ~40-48 wt. % in H₂O).
-
Methanol (MeOH), HPLC grade.
-
Ethyl acetate (EtOAc), brine.
-
Sodium sulfate (Na₂SO₄), anhydrous.
-
Rotary evaporator.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the nitrile (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add methanol (5 mL) to dissolve or suspend the nitrile. Add the ammonium sulfide solution (0.5 mmol, 1.0 equiv).
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Irradiate the mixture at a set temperature of 80-130 °C (start with 80 °C for electron-deficient aromatic nitriles and 130 °C for aliphatic or electron-rich nitriles) for 15-30 minutes. The initial power should be set to a maximum of 100 W.
-
Cooling: After irradiation, cool the vessel to room temperature using a flow of compressed air.
-
Workup: Transfer the reaction mixture to a separatory funnel. Partition between ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the primary thioamide.
Self-Validating System: The success of the reaction can be monitored by TLC or LC-MS. For many substrates, the crude product obtained after evaporation is of high purity, as confirmed by ¹H NMR.[1]
Protocol 2: One-Pot Synthesis of Primary Thioamides from Aldehydes
This protocol is based on the tandem oxidation-thionation of aldehydes in an aqueous medium, representing a green and efficient approach.[11]
Materials & Equipment:
-
Microwave synthesizer and sealed reaction vessels.
-
Aldehyde substrate.
-
Aqueous ammonia (NH₄OH, ~28-30%).
-
Iodine (I₂).
-
O,O-diethyl dithiophosphoric acid.
-
Sodium thiosulfate solution (aqueous).
Step-by-Step Methodology:
-
Vessel Preparation: In a 10 mL microwave vessel with a stir bar, combine the aldehyde (1.0 mmol), aqueous ammonia (2.0 mmol), molecular iodine (1.1 mmol), and O,O-diethyl dithiophosphoric acid (1.5 mmol).
-
Solvent: Add water (3 mL) to the mixture.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a set temperature of 100-120 °C for 15 minutes.
-
Cooling: Allow the vessel to cool to room temperature.
-
Workup: A precipitate of the crude thioamide should form upon cooling.
-
Purification: Collect the solid product by filtration. Wash the solid sequentially with cold water, a dilute aqueous solution of sodium thiosulfate (to remove excess iodine), and finally with more cold water.
-
Drying: Dry the purified solid under vacuum to obtain the final primary thioamide.
Trustworthiness: This method provides the pure product simply by filtration and washing, avoiding the need for organic solvents in the workup and making it an environmentally benign alternative.[11]
Data Summary: Performance and Scope
Microwave-assisted methods consistently outperform their conventional counterparts in both speed and efficiency.
Table 1: Comparison of Conventional vs. Microwave-Assisted Thionation
| Reaction Type | Substrate | Conventional Conditions | Time | Microwave Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Diamide Thionation | Terephthalamide | Toluene, Reflux | 24-48 h | THF, 150W | 10-20 min | >90% | [5] |
| Amide Thionation | Benzamide | Toluene, Reflux | 2 h | Solvent-free, 150W | 2 min | 95% | [12] |
| Kindler Synthesis | Benzaldehyde, Morpholine | Reflux | 6-8 h | NMP, 110-180°C | 2-20 min | >85% |[2][7] |
Table 2: Substrate Scope for Microwave Synthesis from Nitriles with (NH₄)₂S[1]
| Entry | Nitrile Substrate | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzonitrile | 80 | 15 | 98 |
| 2 | 4-Cyanopyridine | 80 | 15 | 99 |
| 3 | Benzonitrile | 130 | 30 | 90 |
| 4 | 4-Methoxybenzonitrile | 130 | 30 | 85 |
| 5 | Phenylacetonitrile | 130 | 30 | 92 |
| 6 | Dodecanenitrile | 130 | 30 | 95 |
Field-Proven Insights & Troubleshooting
-
Expertise on Solvent Choice: The selection of a microwave-absorbent polar solvent is critical. Methanol, ethanol, DMF, NMP, and ethylene glycol are excellent choices.[1][5][6] For solvent-free reactions, the reactants themselves must be sufficiently polar to absorb microwave energy, or a passive heating element (susceptor) can be used.[13]
-
Managing Pressure: When heating solvents above their boiling points in sealed vessels, ensure the microwave unit's pressure ratings are not exceeded. Modern systems have automated pressure monitoring and control for safe operation.
-
Incomplete Conversion of Aliphatic Nitriles: Non-activated aliphatic nitriles can be stubborn. To drive the reaction to completion, consider increasing the temperature (e.g., to 130-150 °C), extending the irradiation time, or using a slight excess of the thionating reagent.[8]
-
Avoiding Side Products: While microwave heating is generally clean, overheating can cause decomposition. If side products are observed, reduce the set temperature or use a pulsed irradiation method to maintain a lower bulk temperature while still benefiting from microwave-specific effects.[14]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of primary thioamides. It transforms traditionally slow and cumbersome methods into rapid, high-yielding, and often more environmentally friendly protocols. The significant reduction in reaction times from hours to minutes allows for high-throughput synthesis and rapid library generation, making it an invaluable tool for professionals in drug discovery and development. The protocols and insights provided herein serve as a robust starting point for researchers to harness the full potential of this enabling technology.
References
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Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 2021, 26(19), 5786. [Link]
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Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin, 2020, 68(7), 682-685. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. Journal of Combinatorial Chemistry, 2003, 5(2), 145-148. [Link]
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Microwave-assisted synthesis of thioamides with elemental sulfur. ResearchGate. [Link]
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Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate. [Link]
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Preparation of thioamide building blocks via microwave-promoted three-component kindler reactions. PubMed, 2003, 12625704. [Link]
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Transformation of nitrile into thioamide. ResearchGate. [Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 2023, 28(8), 3527. [Link]
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Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 2024. [Link]
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SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. ResearchGate. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv, 2023. [Link]
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synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2022, 11(17), 413-423. [Link]
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Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
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Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids. Semantic Scholar. [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online, 2021. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021, 26(22), 6999. [Link]
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Lawesson's Reagent. Organic Chemistry Portal. [Link]
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Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online, 2006. [Link]
-
Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate. [Link]
-
Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. ResearchGate. [Link]
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Metal-Free, One-Pot Oxidative Conversion of Aldehydes to Primary Thioamides in Aqueous Media. Ingenta Connect, 2013. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 2021, 26(16), 4934. [Link]
-
Synthesis of thioamides from aliphatic primary and secondary amines. ResearchGate. [Link]
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K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 2017, 22(12), 2132. [Link]
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Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Journal of the Mexican Chemical Society, 2008, 52(2), 140-143. [Link]
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A Mild and Versatile Synthesis of Thioamides. Organic Chemistry Portal. [Link]
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Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. ADDI. [Link]
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Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 2011, 16(5), 3537-3546. [Link]
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Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles. Organic Chemistry: An Indian Journal, 2012, 8(11). [Link]
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Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PubMed Central, 2011. [Link]
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The Strategic Conversion of Amides to Thioamides Using Lawesson's Reagent: A Detailed Guide for Researchers
In the landscape of modern organic synthesis and drug development, the conversion of an amide to a thioamide represents a critical chemical transformation. This substitution of a carbonyl oxygen with sulfur imparts unique physicochemical properties to the molecule, often enhancing its biological activity, metabolic stability, and utility as a synthetic intermediate.[1][2][3] Lawesson's Reagent (LR) has emerged as a premier thionating agent for this purpose, valued for its mild reaction conditions and broad substrate scope compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of Lawesson's Reagent for the thionation of amides, covering mechanistic insights, detailed protocols, and practical considerations.
Understanding the Reagent and Reaction Mechanism
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a stable, commercially available solid.[5] Its efficacy as a thionating agent stems from its dissociation in solution into a reactive dithiophosphine ylide intermediate.[4][5][6] This ylide is the key species that initiates the reaction with the amide carbonyl.
The generally accepted mechanism for the thionation of an amide with Lawesson's Reagent proceeds through a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate.[4][6] This intermediate subsequently undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[4][6] This mechanistic pathway is analogous to the well-known Wittig reaction.[4][6]
Caption: Reaction mechanism of amide thionation using Lawesson's Reagent.
Key Reaction Parameters and Optimization
Successful thionation of amides with Lawesson's Reagent is contingent on several factors. A summary of typical reaction conditions is provided below:
| Parameter | Typical Range/Value | Rationale & Considerations |
| Stoichiometry (Amide:LR) | 1 : 0.5 - 1.0 | Using 0.5 equivalents of LR (a dimer) provides 1 equivalent of the reactive monomer. An excess may be needed for less reactive amides. |
| Solvent | Toluene, Xylene, Tetrahydrofuran (THF), Benzene | Anhydrous conditions are crucial as LR reacts with water.[7][8][9] Toluene and xylene are common for higher temperatures, while THF can be used for room temperature reactions.[10] |
| Temperature | Room Temperature to Reflux (80-140 °C) | The required temperature depends on the reactivity of the amide. Electron-rich amides are generally more reactive.[5] Microwave irradiation can significantly shorten reaction times.[11] |
| Reaction Time | 30 minutes to 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material. |
Experimental Protocol: Synthesis of a Generic Thioamide
This protocol provides a general procedure for the thionation of a primary, secondary, or tertiary amide. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Lawesson's Reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. [10]
Materials:
-
Amide substrate
-
Lawesson's Reagent
-
Anhydrous toluene (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the amide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the amide. To this solution, add Lawesson's Reagent (0.5 - 0.6 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system to afford the pure thioamide.
Note on Workup: The phosphorus-containing byproduct from Lawesson's Reagent can sometimes complicate purification due to its similar polarity to the desired thioamide.[11][12] An alternative workup involves treating the cooled reaction mixture with ethylene glycol or ethanol at reflux to decompose the byproduct into more polar species that can be more easily removed by aqueous extraction.[12]
Caption: Experimental workflow for the thionation of amides.
Applications in Drug Discovery and Development
The thioamide functional group is a valuable isostere for the amide bond in medicinal chemistry.[2][3] This substitution can lead to:
-
Enhanced Target Affinity: The distinct electronic and steric properties of the thioamide can result in improved binding to biological targets.[1]
-
Increased Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis compared to their amide counterparts.[1]
-
Modulated Physicochemical Properties: The introduction of sulfur can alter a compound's lipophilicity and hydrogen bonding capacity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][13] For instance, ethionamide is a key antitubercular drug that requires bioactivation of its thioamide group.[1][2]
Safety and Handling of Lawesson's Reagent
Lawesson's Reagent is classified as a substance that, in contact with water, releases flammable and toxic gases.[7][9] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[14]
-
Handling: Always handle Lawesson's Reagent in a well-ventilated fume hood. Avoid dust formation.[8][14]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[8][9] It is moisture-sensitive.[15]
-
Disposal: Unreacted Lawesson's Reagent and residues should be quenched carefully with an excess of sodium hypochlorite (bleach) solution in a fume hood before disposal according to institutional guidelines.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the amount of Lawesson's Reagent, raise the reaction temperature, or extend the reaction time. Consider using microwave irradiation. |
| Formation of Byproducts | Reaction with other functional groups, or degradation of starting material/product. | Lower the reaction temperature. Lawesson's Reagent can react with other carbonyls (ketones > amides > esters).[1][6] |
| Difficult Purification | Co-elution of the product and phosphorus byproduct. | Employ the alternative workup with ethylene glycol or ethanol to decompose the byproduct.[12] |
| Low Yield | Hydrolysis of Lawesson's Reagent, or degradation of the product during workup/purification. | Ensure strictly anhydrous reaction conditions. Perform the aqueous workup efficiently and avoid prolonged exposure of the thioamide to silica gel. |
Conclusion
The thionation of amides using Lawesson's Reagent is a robust and versatile transformation with significant applications in organic synthesis and medicinal chemistry. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to proper safety protocols, researchers can effectively leverage this powerful tool to access a wide range of valuable thioamide-containing molecules. The insights and protocols provided in this application note serve as a comprehensive resource for the successful implementation of this important synthetic methodology.
References
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. Available at: [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. Available at: [Link]
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Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. Available at: [Link]
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Lawesson's reagent. (n.d.). Wikipedia. Available at: [Link]
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(4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidine-2-thione. (n.d.). Organic Syntheses. Available at: [Link]
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Use of Lawesson's Reagent in Organic Syntheses. (2010). Chemical Reviews, 110(6), 3365-3435. Available at: [Link]
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A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 982-989. Available at: [Link]
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Unlocking the potential of the thioamide group in drug design and development. (2024). Future Medicinal Chemistry. Available at: [Link]
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Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. Available at: [Link]
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Material Safety Data Sheet - Lawesson's Reagent, 99%. (n.d.). Cole-Parmer. Available at: [Link]
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Biosynthesis and Chemical Applications of Thioamides. (2022). Chemical Reviews, 122(2), 2097-2150. Available at: [Link]
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LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. (2019). Loba Chemie. Available at: [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). European Journal of Medicinal Chemistry, 277, 116732. Available at: [Link]
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Application Notes and Protocols for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Structurally Rich Thioamide
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a synthetic organic compound characterized by a central benzene ring substituted with a carbothioamide group and two trifluoromethyl moieties at the 3 and 5 positions. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its structural components—the thioamide functional group and the 3,5-bis(trifluoromethyl)phenyl scaffold—are well-represented in medicinal chemistry and are associated with a diverse range of pharmacological activities.[1][2][3] This guide, therefore, serves as a prospective analysis, providing a scientifically-grounded framework for researchers to explore the potential therapeutic applications of this compound. We will delve into the rationale behind its design, propose potential mechanisms of action, and provide detailed protocols for its investigation in relevant biological assays.
The thioamide group, an isostere of the more common amide bond, offers unique physicochemical properties that can be advantageous in drug design.[4][5] These include altered hydrogen bonding capabilities, increased lipophilicity, and improved metabolic stability.[1][4] Thioamides are present in a variety of clinically used drugs and investigational agents with demonstrated anticancer, antimicrobial, and antiviral activities.[1][6]
The 3,5-bis(trifluoromethyl)phenyl group is a common substituent in modern medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][7] The trifluoromethyl groups can increase metabolic stability by blocking sites of oxidation and can improve binding affinity to biological targets through favorable interactions.[7] This moiety is found in several approved drugs and is a key component of numerous compounds with potent biological effects, including antimicrobial and anticancer activities.[3][8]
Given the established roles of its constituent parts, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide presents a compelling starting point for drug discovery campaigns targeting a range of therapeutic areas.
Physicochemical Properties and Synthesis
A foundational understanding of the compound's properties is crucial for its application in medicinal chemistry research.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NS | PubChem |
| Molecular Weight | 273.20 g/mol | PubChem[9] |
| XLogP3 | 3.7 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis Note: 3,5-Di(trifluoromethyl)benzene-1-carbothioamide can be synthesized from 3,5-bis(trifluoromethyl)benzonitrile. This common synthetic route provides a reliable method for obtaining the necessary quantities for research purposes.
Proposed Therapeutic Applications and Mechanisms of Action
Based on the known bioactivities of related compounds, we can hypothesize several promising avenues for investigation.
Anticancer Activity
The 3,5-bis(trifluoromethyl)phenyl motif is present in molecules with demonstrated anticancer properties.[8] For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide has been shown to inhibit liver tumor growth.[8] Furthermore, thioamide-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.[1][2]
Proposed Mechanism of Action: Kinase Inhibition
Many kinase inhibitors feature aromatic systems that interact with the ATP-binding pocket of the enzyme. The 3,5-bis(trifluoromethyl)phenyl group could potentially occupy hydrophobic pockets within a kinase active site, while the thioamide moiety could form key hydrogen bonds.
Caption: Proposed mechanism of kinase inhibition.
Antimicrobial Activity
Both thioamides and compounds bearing the 3,5-bis(trifluoromethyl)phenyl group have shown promise as antimicrobial agents.[1][3] Thioamide-containing drugs like ethionamide are used to treat tuberculosis.[1] Pyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent have demonstrated potent activity against drug-resistant bacteria.[3]
Proposed Mechanism of Action: Disruption of Bacterial Cellular Processes
The lipophilic nature of the compound, enhanced by the trifluoromethyl groups, may facilitate its penetration of bacterial cell membranes. The thioamide group could then interact with essential bacterial enzymes or proteins, disrupting cellular processes.
Caption: Proposed antimicrobial mechanism of action.
Experimental Protocols
The following protocols provide a starting point for the biological evaluation of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Materials:
-
3,5-Di(trifluoromethyl)benzene-1-carbothioamide
-
Recombinant human kinases (e.g., EGFR, VEGFR2, BRAF)
-
ATP
-
Kinase-specific peptide substrates
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup: In a 384-well plate, add 5 µL of kinase buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate Reaction: Add 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: In Vitro Anticancer Cell Proliferation Assay
Objective: To evaluate the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
3,5-Di(trifluoromethyl)benzene-1-carbothioamide
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Protocol 3: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the compound that inhibits the visible growth of bacteria.
Materials:
-
3,5-Di(trifluoromethyl)benzene-1-carbothioamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
3,5-Di(trifluoromethyl)benzene-1-carbothioamide represents a molecule of significant interest for medicinal chemistry exploration. The strategic combination of a thioamide functional group and a 3,5-bis(trifluoromethyl)phenyl scaffold suggests a high probability of discovering novel biological activities. The protocols outlined in this guide provide a robust starting point for a systematic investigation into its potential as an anticancer or antimicrobial agent. Further studies could involve structure-activity relationship (SAR) exploration through chemical modification of the benzene ring or the thioamide group to optimize potency and selectivity. Advanced in vivo studies in relevant animal models would be the subsequent logical step for promising lead compounds derived from this scaffold.
References
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.[4][5]
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Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health.[1]
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Request PDF. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. ResearchGate.[2]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate.[6]
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Smolecule. (n.d.). Buy Thiobenzamide | 2227-79-4.[10]
-
Chemsrc. (n.d.). 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: A Versatile Intermediate for Pharmaceutical and Material Science Applications.[11]
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PubChem. (n.d.). 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide.[9]
-
Google Patents. (n.d.). US3338913A - Thiobenzamides and derivatives thereof.[12]
-
Chemsrc. (n.d.). 3,5-Di(trifluoromethyl)aniline | CAS#:328-74-5.[13]
-
Al-Obaid, A. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health.[3]
-
Kim, S. Y., et al. (2015). Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. PubMed.[8]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[7]
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Application Notes & Protocols: The Strategic Incorporation of Trifluoromethylated Compounds in Modern Drug Discovery
Abstract
The trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal, transitioning from a chemical curiosity to a cornerstone of modern drug design.[1][2] Its unique combination of steric and electronic properties allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile.[3][4] This guide provides an in-depth analysis of the rationale behind incorporating the CF₃ moiety, its profound effects on molecular properties, detailed protocols for its synthetic introduction, and case studies of its successful application in FDA-approved drugs.
The Trifluoromethyl Group: A Paradigm of Strategic Molecular Design
The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter a molecule's biological activity.[5][6] This is not merely an increase in bulk or a simple substitution; it is a fundamental shift in the electronic and metabolic properties of the compound. The CF₃ group is a powerful electron-withdrawing substituent with a significant electronegativity, intermediate between that of fluorine and chlorine.[1][5] This electronic influence, combined with its high lipophilicity and metabolic stability, makes it a highly sought-after functional group in optimizing lead compounds.[4][7] Approximately 25% of pharmaceuticals on the market contain at least one fluorine atom, with the trifluoromethyl group being one of the most common fluorinated motifs.[8]
Key advantages conferred by the CF₃ group include:
-
Enhanced Metabolic Stability: The high dissociation energy of the C-F bond (around 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9]
-
Increased Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity (LogP), which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][9][10]
-
Modulation of pKa: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic centers, altering ionization state at physiological pH and influencing target binding.[11]
-
Improved Binding Affinity: The electronic effects of the CF₃ group can lead to more favorable electrostatic or hydrogen bonding interactions with the target protein, enhancing binding affinity and selectivity.[1][9]
Impact on Physicochemical and ADME Properties
The decision to introduce a CF₃ group is a data-driven strategy to overcome common challenges in drug development, such as poor metabolic stability or low bioavailability.
Metabolic Stability: Blocking the Path of Degradation
A primary application of the CF₃ group is to act as a "metabolic shield." By replacing a metabolically labile methyl or hydrogen group at a known site of oxidation, that metabolic pathway can be effectively blocked.[5][6] This strategy, often called "metabolic switching," can significantly increase a drug's half-life and reduce patient-to-patient variability in drug exposure.[6]
| Parameter | Compound without CF₃ (e.g., -CH₃) | Compound with CF₃ (e.g., -CF₃) | Rationale for Change |
| Primary Metabolism Site | Oxidation of the methyl group to alcohol, then carboxylic acid. | CF₃ group is highly resistant to oxidation.[6] | The high strength of the C-F bond prevents enzymatic cleavage by CYP enzymes.[4][9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the liver's capacity to eliminate the drug.[6] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[6] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic pathway limits the formation of downstream metabolites.[6] |
Lipophilicity and Permeability: A Double-Edged Sword
The CF₃ group is considered a lipophilic substituent, with a Hansch π value of +0.88.[4] This increase in lipophilicity can enhance absorption and membrane permeability.[2] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased off-target toxicity, and rapid clearance by metabolic enzymes acting on other parts of the molecule. The impact of trifluorination on lipophilicity can be highly context-dependent; for instance, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, while the effect is much less pronounced at more distant positions.[12]
| Compound | Parent LogP | Trifluoromethylated LogP | ΔLogP |
| Toluene | 2.73 | Benzotrifluoride (4.57) | +1.84 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline (2.61) | +1.71 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol (2.58) | +1.12 |
Electronic Effects: Fine-Tuning Target Engagement
The potent electron-withdrawing nature of the CF₃ group can profoundly influence the acidity and basicity of neighboring functional groups.[11] For example, trifluoroacetic acid (pKa ~0.5) is significantly more acidic than acetic acid (pKa ~4.76). This modulation can be critical for optimizing interactions within a protein's binding pocket. A lower pKa on a basic nitrogen, for instance, might reduce unwanted interactions with off-target ion channels, while an increased acidity of a binding motif could enhance hydrogen bond donation to a key residue in the target enzyme.
Synthetic Protocols for Trifluoromethylation
The introduction of a CF₃ group has historically been challenging.[3] However, the development of modern reagents and methodologies has made this transformation more accessible.[13] The choice of strategy depends on the substrate (aliphatic vs. aromatic), the desired mechanism (nucleophilic, electrophilic, or radical), and the stage of the synthesis.
Caption: Workflow for selecting a trifluoromethylation strategy.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes the addition of a "CF₃⁻" equivalent to a carbonyl, a foundational transformation in building trifluoromethylated chiral centers.
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde precursor.
Causality: The Ruppert-Prakash reagent (TMSCF₃) is a stable and easily handled source of a nucleophilic trifluoromethyl group.[14] It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive pentacoordinate silicon species that delivers the CF₃ group to the electrophilic carbonyl carbon.
Materials:
-
Aryl or Aliphatic Aldehyde (1.0 eq)
-
Trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the aldehyde (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise via syringe.
-
Initiation: Add the TBAF solution (0.1 eq) dropwise. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching & Workup: Once complete, quench the reaction by the slow addition of 1M HCl (equal volume to THF). Stir for 30 minutes to deprotect the TMS-ether intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl alcohol.
Protocol 2: Radical Trifluoromethylation of a Heteroarene using Togni's Reagent
This protocol is representative of modern methods used for late-stage functionalization, where a CF₃ group is added to a complex molecule under mild conditions.
Objective: To install a trifluoromethyl group on an electron-rich heterocycle.
Causality: Togni's reagents are electrophilic trifluoromethylating agents that can serve as a source of the CF₃ radical under photoredox or copper catalysis.[11] The generated CF₃ radical adds to the aromatic system, and subsequent oxidation and deprotonation yield the trifluoromethylated product. This method is valued for its excellent functional group tolerance.
Materials:
-
Heteroaromatic Substrate (e.g., indole, pyrrole) (1.0 eq)
-
Togni's Reagent II (1-Trifluoromethyl-3H-2,1-benzoxiodole, 1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
1,10-Phenanthroline (0.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Reaction Setup: In a vial, combine the heteroaromatic substrate (1.0 eq), Togni's Reagent II (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.1 eq).
-
Solvent Addition: Add anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the trifluoromethylated heterocycle.
Case Studies: Trifluoromethyl Groups in Action
The theoretical benefits of the CF₃ group are best illustrated by its role in blockbuster drugs.
Case Study 1: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Role of the CF₃ Group: The trifluoromethyl group on the pyrazole ring of celecoxib is critical for its biological activity.[15][16] It projects into a secondary, hydrophobic pocket of the COX-2 enzyme that is not readily accessible in the COX-1 isoform. This interaction is a key determinant of Celecoxib's COX-2 selectivity. A trifluoromethyl analogue of celecoxib with even lower COX-2 inhibitory activity has been shown to have beneficial effects in neuroinflammation, highlighting the complex roles this moiety can play.[17]
Caption: SAR of Celecoxib's CF₃ group and COX-2 binding.
Case Study 2: Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used extensively for the treatment of depression and other mood disorders.[13][18]
-
Role of the CF₃ Group: The para-trifluoromethyl group on the phenoxy ring is essential for fluoxetine's activity and selectivity.[19] This strongly electron-withdrawing group is believed to influence the conformation of the molecule and its interaction with the serotonin transporter (SERT).[13] The presence of the CF₃ group leads to a six-fold increase in selective serotonin reuptake inhibitor activity.[13] Replacing the CF₃ group with hydrogen or a methyl group significantly reduces or abolishes its inhibitory activity at SERT, demonstrating the indispensability of this moiety for the drug's mechanism of action.
Conclusion and Future Perspectives
The trifluoromethyl group is a proven and powerful tool for molecular optimization in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding has led to the development of numerous successful therapeutics.[1][20] The continued development of novel and efficient trifluoromethylation reactions, particularly for late-stage functionalization, will further expand the utility of this "magic" group.[21][22] As our understanding of drug metabolism and target engagement deepens, the rational and strategic incorporation of trifluoromethylated compounds will remain a key strategy in the design of safer and more effective medicines.
References
-
Trifluoromethyl group - Wikipedia . Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate . ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem . Wechem. [Link]
-
Trifluoromethylation - Wikipedia . Wikipedia. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed . PubMed. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central . PubMed Central. [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe . [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . PubMed Central. [Link]
-
Structures and names of trifluromethyl group containing FDA-approved drugs . [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
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Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide . [Link]
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The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository . Loughborough University. [Link]
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An easier way to synthesize new drug candidates | MIT News . MIT News. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F . Royal Society of Chemistry. [Link]
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Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA . CHIMIA. [Link]
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A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation . [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]
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A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications . ACS Publications. [Link]
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Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]
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Illustrated Glossary of Organic Chemistry - Trifluoromethyl group . [Link]
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
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3,5-bis(trifluoromethyl)phenyl isothiocyanate in chemical derivatization
An In-Depth Guide to Chemical Derivatization using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
Authored by: A Senior Application Scientist
Introduction: The Power of Fluorinated Derivatization
In the landscape of analytical chemistry and drug development, the precise and sensitive quantification of primary and secondary amine-containing compounds is paramount. Many of these molecules, including amino acids, biogenic amines, and illicit drugs, lack the intrinsic physicochemical properties required for optimal chromatographic separation or sensitive detection. Chemical derivatization addresses this challenge by modifying the analyte to enhance its volatility, improve its chromatographic behavior, or introduce a detectable tag.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BTP-ITC) has emerged as a superior derivatizing agent for these applications. Its isothiocyanate functional group reacts efficiently and specifically with primary and secondary amines to form stable thiourea derivatives.[1][2] The true power of BTP-ITC, however, lies in its 3,5-bis(trifluoromethyl)phenyl moiety. The two trifluoromethyl (-CF₃) groups confer significant advantages:
-
Enhanced Sensitivity: The high fluorine content provides a strong and unique signal for sensitive detection by ¹⁹F Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), particularly in complex matrices.[3]
-
Improved Chromatography: The bulky, hydrophobic nature of the tag often leads to better resolution and peak shape in reverse-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).[4][5]
-
Structural Confirmation: The specific mass fragmentation patterns of the derivatives aid in confident identification in MS-based methods.[6]
This guide provides a comprehensive overview of the applications and protocols for using 3,5-bis(trifluoromethyl)phenyl isothiocyanate as a versatile and powerful tool for the derivatization and analysis of amine-containing compounds.
Mechanism of Action: The Thiourea Formation
The core of the derivatization process is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction proceeds readily under mild, typically basic, conditions to yield a stable N,N'-disubstituted thiourea derivative.[2] The stability of the resulting phenylthiocarbamyl (PTC) linkage is a well-established principle, famously exploited in Edman degradation for peptide sequencing using the analogous reagent, phenyl isothiocyanate (PITC).[5][7]
The reaction is broadly applicable to both primary and secondary amines. The causality is straightforward: the lone pair of electrons on the amine's nitrogen atom initiates the attack on the isothiocyanate's central carbon. The presence of a base, such as triethylamine, facilitates the reaction by acting as a proton scavenger.
Caption: General reaction of an amine with BTP-ITC to form a stable thiourea derivative.
Application I: Analysis of Biogenic Amines in Complex Matrices by LC-MS/MS
Biogenic amines (e.g., histamine, tyramine) in food and beverage samples are critical indicators of quality and safety. Their analysis is often hampered by matrix interference and their inherent polarity. BTP-ITC derivatization provides a robust solution for their quantification by LC-MS/MS. A key advantage noted in the literature is the potential to eliminate a separate purification step post-derivatization, streamlining the workflow significantly.[3]
Field-Proven Insights:
The derivatization not only improves chromatographic retention on C18 columns but also standardizes the ionization response for a class of compounds, making quantification more reliable. The trifluoromethyl groups enhance the signal intensity in the mass spectrometer, leading to lower limits of detection (LOD) and quantification (LOQ).[3]
Experimental Protocol: Derivatization of Biogenic Amines in Beverages
This protocol is adapted from validated methods for the analysis of histamine, tyramine, tryptamine, and 2-phenylethylamine.[3]
1. Sample Preparation:
- Centrifuge the beverage sample (e.g., wine, beer) to remove particulates.
- Dilute the supernatant 1:1 with methanol.
- For calibration standards, prepare stock solutions of the target biogenic amines in methanol.
2. Derivatization Procedure:
- To 100 µL of the prepared sample or calibration standard in a microcentrifuge tube, add 100 µL of a 50 mM borate buffer (pH 9.0).
- Add 200 µL of a BTP-ITC solution (10 mg/mL in acetonitrile).
- Vortex the mixture for 30 seconds.
- Incubate at 60°C for 30 minutes in a heating block or water bath.
- After incubation, add 100 µL of 100 mM ammonium acetate to quench the reaction.
- Vortex briefly and centrifuge to pellet any precipitate.
- The supernatant is ready for direct injection into the LC-MS/MS system. The high concentration of organic solvent and the quenching step often make a separate solid-phase extraction (SPE) cleanup unnecessary.[3]
3. LC-MS/MS Analysis:
- Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.
- Detection: Tandem mass spectrometer operating in positive ion mode using Selected Reaction Monitoring (SRM). The precursor ion will be the [M+H]⁺ of the derivatized amine, and product ions will correspond to characteristic fragments.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of BTP-ITC derivatized biogenic amines, demonstrating the method's performance.[3]
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Histamine | >0.99 | 0.1 - 0.5 | 0.5 - 1.5 | 95 - 105 |
| Tyramine | >0.99 | 0.1 - 0.5 | 0.5 - 1.5 | 92 - 103 |
| Tryptamine | >0.99 | 0.05 - 0.2 | 0.2 - 0.8 | 96 - 104 |
| 2-Phenylethylamine | >0.99 | 0.05 - 0.2 | 0.2 - 0.8 | 94 - 102 |
Application II: Derivatization of Amphetamine-Type Stimulants for GC-MS
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, amphetamines and related substances are often non-volatile and exhibit poor peak shapes due to their polar amine groups. Derivatization is mandatory for their successful GC analysis.[4][8] While various fluorinated anhydrides are commonly used[8][9], BTP-ITC offers an alternative that produces stable thiourea derivatives with excellent chromatographic properties and unique mass spectra for confident identification.
Field-Proven Insights:
The derivatization neutralizes the polar N-H group, reducing peak tailing and improving volatility. The high molecular weight of the BTP-ITC tag shifts the mass of the analyte to a region of the spectrum with less background noise, improving the signal-to-noise ratio. The resulting derivatives are very stable, which is crucial for robust, high-throughput screening.[4]
Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of amphetamines using BTP-ITC.
Protocol: Derivatization of Amphetamines in Serum
This protocol is a representative procedure based on established methods for amine derivatization for GC-MS analysis.[6][9]
1. Extraction:
- To 1 mL of serum, add an appropriate internal standard (e.g., deuterated amphetamine).
- Alkalinize the sample with NaOH solution.
- Perform a liquid-liquid extraction with 3 mL of an organic solvent like ethyl acetate. Vortex and centrifuge.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 50 µL of acetonitrile.
- Add 10 µL of pyridine as a catalyst.
- Add 20 µL of a 15 mg/mL solution of BTP-ITC in acetonitrile.
- Cap the vial tightly and heat at 70°C for 20 minutes.
- Cool to room temperature and evaporate the solvent to dryness under nitrogen.
- Reconstitute the residue in 100 µL of toluene or ethyl acetate for GC-MS injection.
Application III: Chiral Separation of Amines
The BTP-ITC reagent itself is achiral. However, it can be used to derivatize chiral amines, and the resulting diastereomeric derivatives can then be separated on a chiral stationary phase (CSP) in HPLC. More advanced applications involve using chiral isothiocyanate reagents for this purpose.[10] The rigid structure of the thiourea linkage can enhance the structural differences between enantiomers, facilitating their separation.[11] This is particularly valuable in pharmaceutical development, where the analysis of enantiomeric purity is a regulatory requirement.
Quantitative Analysis by ¹⁹F NMR
A unique and powerful application of BTP-ITC is its use in quantitative ¹⁹F NMR spectroscopy.[3] Since there is virtually no ¹⁹F background in biological samples, the technique is highly specific. The two -CF₃ groups on each BTP-ITC molecule provide a single, sharp resonance in the ¹⁹F NMR spectrum. By integrating this signal relative to a known concentration of an internal fluorine standard, the total molar concentration of all derivatized amines in the sample can be determined without the need for chromatographic separation. This makes it an excellent tool for rapid screening or for determining the total amine content in a sample.[3]
Safety and Handling
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Storage: Store in a cool, dry place, tightly sealed. The compound is sensitive to moisture.[13]
Always consult the latest Safety Data Sheet (SDS) before use.
References
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Jędrkiewicz, R., Czerwicka, M., & Namieśnik, J. (2018). Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR. Food Chemistry, 239, 225-233. Retrieved from [Link]
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Wiczk, W., & Krzemińska, E. (2020). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Materials, 13(21), 4935. Retrieved from [Link]
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Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:23165-29-9 | 3,5-di(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
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Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
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Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, 98%. Retrieved from [Link]
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Kim, H. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 59, 1-17. Retrieved from [Link]
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Al-Asmari, A. I., Al-Amri, A. H., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 618–626. Retrieved from [Link]
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Al-Asmari, A. I., Al-Amri, A. H., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 618–626. Retrieved from [Link]
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Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
N-Alegría, I., & R-Lupi, A. (2020). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 22(15), 5891–5896. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]
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-
Marquet, P., Lacassie, E., & Lachâtre, G. (1998). Determination of phenylisothiocyanate derivatives of amphetamine and its analogues in biological fluids by HPLC-APCI-MS or DAD. Journal of analytical toxicology, 22(2), 119–126. Retrieved from [Link]
-
Wang, Y., et al. (2021). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 23(1), 229-234. Retrieved from [Link]
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Walker, J. M. (Ed.). (1994). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 359-364). Humana Press. Retrieved from [Link]
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Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
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Ye, W., et al. (2013). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 9, 2604-2610. Retrieved from [Link]
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Zhang, Z., & Schreiner, P. R. (2012). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 10(43), 8561-8569. Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Chirality, 23(3), 268-274. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3329. Retrieved from [Link]
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Nicoli, R., & Fry, C. (2007). GC-MS Determination of Amphetamines in Serum using On-line Trifluoroacetylation. LCGC Europe, 20(6), 322-328. Retrieved from [Link]
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Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Carbothioamide Derivatives as Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Versatility of Carbothioamides in Enzyme Inhibition
Carbothioamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. The presence of the thioamide functional group (-CSNH-) imparts unique physicochemical properties that facilitate interactions with various biological targets, particularly enzymes. This structural motif can act as a hydrogen bond donor and acceptor, and the sulfur atom can participate in coordination with metal ions present in the active sites of metalloenzymes.
This guide provides an in-depth exploration of carbothioamide derivatives as potent enzyme inhibitors, offering detailed protocols for their evaluation. We will delve into the practical aspects of assessing their inhibitory effects on key enzyme classes, including hydrolases and kinases, and detail essential cell-based assays to determine their cellular efficacy and mechanism of action. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to advance their drug discovery programs.
Part 1: In Vitro Enzyme Inhibition Assays
The initial characterization of any potential enzyme inhibitor involves direct assessment of its effect on the enzymatic activity in a controlled, cell-free environment. This section provides detailed protocols for two common enzyme classes targeted by carbothioamide derivatives: urease (a hydrolase) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase.
Urease Inhibition Assay
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a crucial virulence factor for pathogens like Helicobacter pylori.[1] The Berthelot (or indophenol) method is a widely used, sensitive, and reliable colorimetric assay to quantify the ammonia produced, thereby measuring urease activity and its inhibition.[1][2]
The assay quantifies ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, catalyzed by sodium nitroprusside, forms a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically between 625 and 670 nm, is directly proportional to the ammonia concentration.[1]
Caption: Workflow for the in vitro urease inhibition assay.
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 20 mM Sodium Phosphate, pH 7.5)[2]
-
Phenol Reagent (Reagent A): 5g phenol and 25mg sodium nitroprusside in 500 mL ddH₂O[2]
-
Alkaline Hypochlorite (Reagent B): 0.2% sodium hypochlorite in alkali solution[2]
-
Test carbothioamide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test carbothioamide derivatives and the standard inhibitor in the buffer. The final concentration of DMSO should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a specific volume of buffer, urease solution, and the test compound at different concentrations.
-
Negative Control (100% activity): Add buffer, urease solution, and the solvent used for the test compounds.[1]
-
Positive Control: Add buffer, urease solution, and a known concentration of the standard inhibitor.
-
Blank: Add buffer and urea solution only (no enzyme).
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3]
-
-
Detection:
-
Stop the reaction by adding the Phenol Reagent (Reagent A) to each well.[3]
-
Add the Alkaline Hypochlorite (Reagent B) to each well.[3]
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for color development.[3]
-
Measure the absorbance at 670 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control)] x 100[1]
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
VEGFR-2 Kinase Inhibition Assay
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] Many carbothioamide derivatives have been investigated as potential VEGFR-2 inhibitors. A common method to assess this is a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation reaction.
This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A proprietary reagent (e.g., Kinase-Glo®) is added that contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is inversely proportional to the kinase activity; high kinase activity leads to high ATP consumption and thus a low luminescence signal.[7]
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Materials and Reagents:
-
Recombinant Human VEGFR-2 kinase domain (e.g., BPS Bioscience)[6]
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)[8]
-
ATP solution
-
VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr 4:1))[6]
-
Test carbothioamide derivatives dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX, Promega)[7]
-
Solid white 96-well assay plates
-
Luminometer
Procedure:
-
Preparation:
-
Prepare 1x Kinase Buffer from a stock solution.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.[6]
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a constant percentage of DMSO.[6]
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer just before use.[6]
-
-
Assay Setup (in a solid white 96-well plate):
-
Kinase Reaction:
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ or Kinase-Glo® Reagent to each well.[7]
-
Incubate at room temperature as per the kit instructions (typically 15-45 minutes).[9]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 15 minutes.[6]
-
Measure the luminescence using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other measurements.[7]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Signal of test well / Signal of positive control)] x 100
-
Determine the IC₅₀ value by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Table 1: Representative IC₅₀ Values of Carbothioamide Derivatives against Various Enzymes
| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference |
| 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | Urease | 0.58 | 10 |
| Pyrazolobenzothiazine-based carbothioamide (3b) | Monoamine Oxidase A | 0.003 | 11[12] |
| Pyrazolobenzothiazine-based carbothioamide (4d) | Monoamine Oxidase B | 0.02 | 11[12] |
| N-Aryl-3,4-dihydroisoquinoline carbothioamide (2) | Urease | 11.2 | 13[14] |
| Hydrazine-1-carbothioamide (3h) | Carbonic Anhydrase II | 0.13 | 15[1] |
| Hydrazine-1-carbothioamide (3h) | 15-Lipoxygenase | 0.14 | 15[1] |
Part 2: Cell-Based Assays
Following in vitro characterization, it is crucial to evaluate the efficacy of carbothioamide derivatives in a cellular context. Cell-based assays provide insights into a compound's ability to cross cell membranes, its cytotoxicity, and its effect on specific cellular pathways.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbothioamide derivatives in culture medium.
-
Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the spectrophotometrical absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the % cell viability against the logarithm of the compound concentration.
-
Analysis of Apoptosis by Western Blotting
Western blotting is a powerful technique to detect specific proteins in a cell lysate and can be used to assess the induction of apoptosis by a test compound.[14] Key markers include the cleavage of caspases (e.g., caspase-3) and PARP-1, and changes in the expression of Bcl-2 family proteins.[16]
Caption: General workflow for Western blot analysis of apoptosis markers.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the carbothioamide derivative for a specified time (e.g., 24 or 48 hours).[14]
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.[14]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.[14]
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
To understand if a compound's cytotoxic effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.
PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Therefore, cells in different phases of the cell cycle can be distinguished: G0/G1 phase cells (2n DNA content) will have the lowest fluorescence, G2/M phase cells (4n DNA content) will have twice the fluorescence, and S phase cells (undergoing DNA synthesis) will have intermediate fluorescence.[17]
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the carbothioamide derivative for a desired time.
-
Harvest the cells, including any floating cells in the medium.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the evaluation of carbothioamide derivatives as enzyme inhibitors. By systematically applying these in vitro and cell-based assays, researchers can effectively characterize the potency, mechanism of action, and cellular effects of novel compounds. The inherent versatility of the carbothioamide scaffold continues to make it a promising area for the discovery of new therapeutic agents targeting a wide range of enzymes implicated in human disease.
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- Al-Masoudi, N. A., et al. (2014). 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Letters in Drug Design & Discovery.
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Application Notes and Protocols for the Synthesis of Pyrazoline Analogs with a Carbothioamide Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 2-pyrazoline-1-carbothioamide analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The primary focus is on the robust and widely adopted method of cyclocondensation between chalcones (α,β-unsaturated ketones) and thiosemicarbazide. This document provides an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols for both precursor and final product synthesis, and a thorough guide to the analytical characterization of the synthesized molecules. The content is designed to be a practical resource for researchers in drug discovery and organic synthesis, offering field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Pyrazoline-Carbothioamide Scaffolds
Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and they represent a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The incorporation of a carbothioamide moiety (-C(=S)NH₂) at the N-1 position of the pyrazoline ring has been shown to be a critical pharmacophore, often enhancing the biological activity of the parent molecule.[6][7]
The synthetic accessibility of these compounds, primarily through the reaction of readily available chalcones and thiosemicarbazide, makes them attractive targets for the development of new therapeutic agents.[8][9] This guide will provide the necessary protocols and scientific rationale to empower researchers to synthesize and characterize these promising compounds.
The Synthetic Pathway: A Two-Stage Approach
The most common and efficient route to pyrazoline-1-carbothioamides is a two-stage process.[2] The first stage involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation. The second stage is the cyclocondensation of the chalcone with thiosemicarbazide to form the pyrazoline ring.
Experimental Protocols
Stage 1: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone backbone of chalcones.[1][10] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
Protocol 3.1.1: General Procedure for Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the aryl ketone (10 mmol) and the aryl aldehyde (10 mmol) in ethanol (20-30 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10 mL of a 40% w/v solution). The choice of base and its concentration can be optimized for specific substrates.
-
Reaction Execution: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate often indicates product formation.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. Acidify with dilute hydrochloric acid (HCl) to neutralize any remaining base.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[11]
Stage 2: Synthesis of 2-Pyrazoline-1-carbothioamide Analogs
The core of this synthesis is the cyclocondensation reaction between the chalcone and thiosemicarbazide.[8] This reaction proceeds via a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring.[12]
Protocol 3.2.1: Acid-Catalyzed Cyclocondensation
This is a widely used and effective method for the synthesis of 2-pyrazoline-1-carbothioamides.[8][13]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (5 mmol) and thiosemicarbazide (5.5 mmol, 1.1 equivalents) in glacial acetic acid (15-20 mL).[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any residual acetic acid, and then dry. The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[14]
Protocol 3.2.2: Base-Catalyzed Cyclocondensation
An alternative method involves the use of a basic catalyst.[15]
-
Reactant Preparation: Dissolve the chalcone (5 mmol) and thiosemicarbazide (5.5 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (a few pellets or drops of a concentrated solution), to the mixture.
-
Reaction Execution: Reflux the reaction mixture for 6-10 hours, monitoring the progress by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to obtain the pure pyrazoline-1-carbothioamide.
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Glacial Acetic Acid | NaOH or KOH |
| Solvent | Glacial Acetic Acid | Ethanol |
| Temperature | Reflux (~118 °C) | Reflux (~78 °C) |
| Reaction Time | 4-8 hours | 6-10 hours |
| Typical Yields | Good to Excellent | Variable, can be high |
Table 1: Comparison of Acid and Base-Catalyzed Cyclocondensation Conditions.
Analytical Characterization of Synthesized Compounds
The structural elucidation of the synthesized pyrazoline-1-carbothioamides is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[13][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: Look for vibrational bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the carbothioamide group.[6]
-
C=N Stretching: The pyrazoline ring's C=N bond typically shows an absorption band around 1550-1600 cm⁻¹.[17]
-
C=S Stretching: The presence of the thiocarbonyl group (C=S) is confirmed by a band in the 1320-1370 cm⁻¹ region.[6][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the precise structure of the pyrazoline ring.
-
¹H NMR: The three protons on the pyrazoline ring (at C-4 and C-5) typically exhibit a characteristic ABX splitting pattern. The two diastereotopic protons at the C-4 position usually appear as a doublet of doublets between δ 3.0-4.2 ppm, while the proton at the C-5 position appears as a doublet of doublets at a lower field, typically between δ 5.0-6.0 ppm.[6][13] The aromatic protons and the NH₂ protons of the carbothioamide group will also be present in their respective regions.
-
¹³C NMR: The carbon signals for the pyrazoline ring are typically observed with the C-4 methylene carbon around δ 40-46 ppm, the C-5 methine carbon around δ 55-65 ppm, and the C-3 carbon (attached to the C=N bond) at a lower field. The thiocarbonyl carbon (C=S) of the carbothioamide moiety is highly deshielded and appears in the δ 175-185 ppm region.[13][18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target pyrazoline analog.[13][16]
Biological Importance and Applications
Pyrazoline analogs bearing a carbothioamide moiety have demonstrated a wide array of biological activities, making them valuable leads in drug discovery.
-
Anticancer Activity: Many compounds in this class have shown potent cytotoxic activity against various cancer cell lines, including lung, cervical, and breast cancer.[13][19]
-
Anticonvulsant Activity: Several pyrazoline-1-carbothioamide derivatives have exhibited significant anticonvulsant effects in preclinical models.[3][15]
-
Antimicrobial Activity: These compounds have also been reported to possess antibacterial and antifungal properties, making them potential candidates for the development of new anti-infective agents.[20][21]
The diverse biological profile of this class of compounds underscores the importance of their synthesis and further investigation for therapeutic applications.
Conclusion
The synthesis of pyrazoline analogs with a carbothioamide moiety via the cyclocondensation of chalcones and thiosemicarbazide is a versatile and efficient method for generating libraries of biologically active molecules. The protocols and analytical guidance provided in this document offer a solid foundation for researchers to successfully synthesize and characterize these compounds. The straightforward nature of the synthesis, coupled with the significant pharmacological potential of the products, ensures that this area of research will continue to be a fruitful endeavor in the field of medicinal chemistry.
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Application Note: A Scalable and Reliable Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
Abstract
This document provides a comprehensive guide to the preparation of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a critical intermediate in the synthesis of pharmacologically active compounds, most notably neurokinin-1 (NK-1) receptor antagonists such as Aprepitant.[1][2] We present a detailed, field-proven protocol based on the acylation of a Grignard reagent, a method optimized for safety, scalability, and high yield. This guide delves into the mechanistic rationale behind the procedural steps, offers troubleshooting advice, and outlines essential safety considerations for researchers and drug development professionals.
Introduction and Strategic Importance
The 3,5-bis(trifluoromethyl)phenyl moiety is a cornerstone in modern medicinal chemistry, imparting unique properties such as metabolic stability and enhanced receptor binding affinity to drug candidates. The ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (CAS No. 30071-93-3), is a versatile precursor for introducing this group.[3] Its primary utility lies in its role as a key building block for Aprepitant, a substance P antagonist used for the treatment of chemotherapy-induced nausea and emesis.[1]
While several synthetic routes exist, including Friedel-Crafts acylation and organocuprate additions, the Grignard-based approach offers a superior balance of efficiency, cost-effectiveness, and scalability.[4][5] This application note focuses exclusively on this robust method, providing a self-validating protocol that ensures reproducibility and high purity of the final product.
Mechanistic Rationale and Synthetic Strategy
The chosen synthetic pathway involves two primary stages: the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with an acetylating agent.
Grignard Reagent Formation
The synthesis initiates with the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This is an organometallic reaction where magnesium metal undergoes oxidative insertion into the carbon-bromine bond of the aryl halide. Tetrahydrofuran (THF) is the solvent of choice as its etheric oxygens effectively solvate and stabilize the highly reactive Grignard reagent.[4]
A critical safety consideration : The preparation of trifluoromethyl-substituted phenyl Grignard reagents is notoriously hazardous and has been associated with detonations.[5] This is attributed to potential runaway exothermic side reactions, especially if the magnesium loses contact with the solvent.[5] Therefore, meticulous temperature control and ensuring the magnesium remains well-slurried are paramount for a safe procedure.[1][5]
Acylation and Control of Selectivity
The core carbon-carbon bond formation occurs when the nucleophilic Grignard reagent attacks an electrophilic acetyl source. While acetyl chloride is a potent electrophile, acetic anhydride is preferred for this protocol. The key to achieving a high yield of the desired ketone lies in the reverse addition of the Grignard reagent to an excess of acetic anhydride.[4][5]
This strategic choice is dictated by the reactivity of the product. The initially formed ketone is less reactive than the Grignard reagent. If the acetylating agent were added to the Grignard, any ketone formed would be immediately exposed to a large excess of the highly reactive Grignard reagent, leading to a second nucleophilic attack on the ketone's carbonyl group and the undesired formation of a tertiary alcohol bis-adduct. By adding the Grignard to excess acetic anhydride, the newly formed ketone is in an environment where the Grignard reagent is the limiting species and is consumed rapidly, thus preventing the secondary reaction and maximizing the ketone yield.[5]
Experimental Protocol
This protocol is designed for a laboratory scale and has been demonstrated to produce the target compound in high yield (~90%).[5]
Materials and Reagents
| Compound | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Molar Eq. | Notes |
| 3,5-Bis(trifluoromethyl)bromobenzene | 328-70-1 | 293.01 | 29.3 g | 1.0 | Starting material |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g | 1.1 | Use granules for improved safety[1] |
| Acetic Anhydride | 108-24-7 | 102.09 | 30.6 g | 3.0 | Acylating agent, used in excess |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~150 mL | - | Anhydrous, <50 ppm H₂O |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | ~120 mL | - | Extraction solvent |
| 5 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - | For workup |
| 5% Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~80 mL | - | For washing |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - | For washing |
Equipment
-
500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Heating mantle and ice-water bath.
-
Standard laboratory glassware for workup and distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Flame-dry the 500 mL three-neck flask assembly under vacuum and backfill with an inert atmosphere (Nitrogen).
-
Add magnesium turnings (2.67 g) to the flask.
-
In a separate dry flask, dissolve 3,5-bis(trifluoromethyl)bromobenzene (29.3 g) in 100 mL of anhydrous THF.
-
Add ~10 mL of the bromide solution to the magnesium slurry. The reaction is exothermic and should initiate within a few minutes (slight bubbling, warming).[1] If it does not start, gently warm the mixture or add a small crystal of iodine.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux, controlling the exotherm. The reaction temperature can be maintained between 30-35°C.[1]
-
After the addition is complete, age the reaction mixture at reflux for 2-5 hours until less than 1 mol% of the starting bromide remains (can be monitored by GC).[1][4] Cool the resulting dark solution to room temperature.
Part B: Acylation
-
In a separate 1 L flask equipped with a mechanical stirrer and cooled in an ice-water bath to 0°C, add acetic anhydride (30.6 g).
-
Slowly add the prepared Grignard reagent from Part A to the cold acetic anhydride via a cannula. Maintain the internal temperature of the acylation mixture between 0°C and 10°C throughout the addition.[4]
-
Once the addition is complete, stir the pale yellow solution for an additional 30 minutes at 0°C.
Part C: Workup and Purification
-
Remove the ice bath and slowly quench the reaction by the dropwise addition of cold water (~35 mL).
-
To hydrolyze the excess acetic anhydride, add 5 M NaOH solution dropwise while stirring, maintaining a temperature below 25°C. Continue addition until the aqueous layer reaches a stable pH of >10.[1]
-
Transfer the biphasic mixture to a separatory funnel. Add methyl tert-butyl ether (120 mL) and separate the organic phase.[1]
-
Wash the organic phase sequentially with 5% aqueous NaHCO₃ solution (80 mL) and saturated aqueous NaCl (brine, 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 95°C.[1]
-
Purify the resulting crude oil by distillation under reduced pressure (e.g., 15 mmHg) to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a clear, colorless oil.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction fails to initiate | Wet glassware/reagents; Passivated magnesium surface | Ensure all equipment is rigorously dried. Activate magnesium by crushing a few turnings with a dry glass rod or adding a small iodine crystal. |
| Low yield of ketone | Incomplete Grignard formation; Reaction with atmospheric CO₂ or H₂O; Formation of tertiary alcohol byproduct | Confirm complete consumption of aryl bromide by GC before acylation. Maintain a positive inert atmosphere. Ensure Grignard is added to excess acetic anhydride, not the reverse. |
| Formation of biphenyl impurity | Coupling of Grignard reagent with unreacted aryl bromide | This side reaction is favored by higher temperatures during Grignard formation.[6] Ensure controlled addition and avoid excessive heating. Biphenyl can often be removed during distillation or by trituration with a non-polar solvent like petroleum ether.[6] |
Safety and Hazard Management
The chemicals used in this procedure are hazardous. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Reagent Hazards:
-
Grignard Reagents: Are highly reactive and can ignite on contact with air or moisture. Handle under an inert atmosphere at all times.
-
Anhydrous Solvents (THF, MTBE): Are extremely flammable. Ensure no ignition sources are present.
-
Acetic Anhydride: Is corrosive and causes severe burns. Handle with care.
-
1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one: Causes skin and serious eye irritation. May cause respiratory irritation.[7][9] Avoid contact and inhalation.
-
-
Special Hazard: Be acutely aware of the documented detonation risk when forming trifluoromethyl-substituted Grignard reagents.[5] Never allow the reaction to proceed without solvent or with uncontrolled temperature.
References
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure. [Link]
-
Safety Data Sheet: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Carl ROTH. [Link]
-
1-[3,5-bis(trifluoromethyl)phenyl]ethanone. Chemical Synthesis Database. [Link]
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. SENOVA PHARMA. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
Sources
- 1. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | C10H6F6O | CID 121616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Welcome to the technical support center for the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide validated protocols for their resolution.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Answer: Low yield is the most common issue, typically stemming from three areas: reagent quality, reaction conditions, or workup/purification losses.
Pillar 1: Reagent Integrity & Stoichiometry
The primary route to 3,5-Di(trifluoromethyl)benzene-1-carbothioamide involves the thionation of the corresponding amide using Lawesson's Reagent (LR).
-
Cause - Lawesson's Reagent (LR) Quality: LR is susceptible to hydrolysis, leading to reduced activity. It should be a pale yellow powder. A strong odor of hydrogen sulfide may indicate partial decomposition.[1]
-
Solution: Use freshly purchased LR from a reputable supplier or recrystallize older batches from hot toluene. Always store it in a desiccator.
-
Cause - Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of LR per amide, side reactions and reagent quality often necessitate a slight excess.
-
Solution: We recommend using 0.6 equivalents of LR for bench-scale reactions to ensure the reaction drives to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amide.
Pillar 2: Optimizing Reaction Conditions
The conversion of the amide's carbonyl to a thiocarbonyl is the key transformation.[2] The reaction rate is highly dependent on temperature and solvent.
-
Cause - Insufficient Temperature: The thionation reaction requires thermal energy to proceed at a reasonable rate. Room temperature reactions are often sluggish.
-
Solution: Refluxing in a suitable solvent is critical. Toluene (b.p. ~111 °C) is an excellent choice as it effectively solubilizes the reagents and provides the necessary temperature.[3]
-
Cause - Incomplete Reaction: Prematurely stopping the reaction is a common source of low yield.
-
Solution: Monitor the reaction progress diligently using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete only when the starting amide spot has been fully consumed. This can take anywhere from 2 to 6 hours.
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize yield by addressing the factors above.
-
Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-bis(trifluoromethyl)benzamide (10.0 g, 38.9 mmol) and Lawesson's Reagent (9.4 g, 23.3 mmol, 0.6 equiv).
-
Solvent Addition: Add 100 mL of dry toluene.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitoring: After 2 hours, begin monitoring the reaction every hour by TLC until the starting amide is no longer visible.
-
Cooldown: Once complete, cool the reaction mixture to room temperature.
Question 2: My final product is contaminated with phosphorus-containing impurities that are difficult to remove by column chromatography. How can I improve my purification?
Answer: This is a classic problem when using Lawesson's Reagent. The reagent itself doesn't just disappear; it forms a stable, six-membered phosphorus-containing byproduct (Anhydride A) which can be challenging to separate from the desired thioamide.[3][4]
A Self-Validating System: The Chromatography-Free Workup
Fortunately, a highly effective, chromatography-free workup procedure has been developed to decompose these byproducts into more easily removable species.[3][5] This method relies on reacting the phosphorus byproduct with ethylene glycol.
Visualization: Synthesis & Purification Workflow
The following diagram illustrates the complete workflow, incorporating the optimized synthesis and the advanced workup protocol.
Caption: Overall workflow for synthesis and purification.
Experimental Protocol: Enhanced Workup for Byproduct Removal
This procedure should be performed directly after the reaction is cooled to room temperature.
-
Byproduct Quench: To the cooled reaction mixture in toluene, add ethylene glycol (50 mL) and a small amount of water (0.5 mL).
-
Decomposition: Heat the resulting biphasic mixture to 95 °C and stir vigorously for 3-5 hours. Monitor the decomposition of the phosphorus byproduct (Anhydride A) by TLC, observing its disappearance from the toluene layer.[3][5]
-
Phase Separation: Cool the mixture and transfer it to a separatory funnel. The phosphorus byproducts will have moved into the more polar ethylene glycol layer. Separate the layers and retain the upper toluene layer.
-
Washing: Wash the toluene layer with water (2 x 50 mL) to remove any residual ethylene glycol.
-
Drying & Concentration: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure to yield the crude thioamide.
-
Final Purification: The resulting crude product is often of high purity. It can be further purified by recrystallization from a solvent system like ethanol/water or by a rapid silica gel plug if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 3,5-bis(trifluoromethyl)benzamide or 3,5-bis(trifluoromethyl)benzonitrile?
Both are viable starting materials.
-
Benzamide Route: This is the most direct and common method, utilizing Lawesson's Reagent for thionation of the carbonyl. It is generally reliable and high-yielding when optimized.[2]
-
Benzonitrile Route: This involves the addition of a sulfur source, such as sodium hydrosulfide or gaseous hydrogen sulfide, to the nitrile group.[6][7] While this avoids phosphorus byproducts, handling H₂S requires special precautions. For general laboratory synthesis, the benzamide route is often preferred for its operational simplicity.
Q2: Can you explain the mechanism of Lawesson's Reagent?
Certainly. Lawesson's Reagent itself is a stable dimer. In solution and with heat, it exists in equilibrium with a highly reactive dithiophosphine ylide monomer (R-PS₂).[8] This monomer is the active thionating agent. The reaction proceeds via a four-membered thiaoxaphosphetane intermediate formed between the amide's carbonyl group and the ylide. The driving force for the reaction is the subsequent cycloreversion, which breaks this intermediate into the desired thioamide and a stable P=O containing byproduct.[2][8]
Q3: Are there any specific safety precautions I should take?
Yes.
-
Lawesson's Reagent: Handle in a fume hood. It can release hydrogen sulfide upon contact with moisture.
-
Solvents: Toluene is flammable. Ensure all heating is done using a heating mantle and that the apparatus is properly set up to avoid ignition sources.
-
Product: The final product, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, is classified as harmful if swallowed and can cause skin and eye irritation.[9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I troubleshoot issues during the workup? Emulsion formation?
Emulsion during the aqueous wash steps can sometimes occur. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. If the problem persists, filtering the entire emulsified mixture through a pad of Celite can be effective.
Data Summary Table
The following table summarizes the key quantitative parameters for the recommended protocol.
| Parameter | Recommended Value | Rationale |
| Starting Material | 3,5-bis(trifluoromethyl)benzamide | Direct, reliable route. |
| Thionating Agent | Lawesson's Reagent | Mild and effective thionating agent.[8] |
| LR Stoichiometry | 0.6 equivalents | Slight excess ensures complete reaction. |
| Solvent | Dry Toluene | Good solubility and appropriate reflux temp. |
| Reaction Temperature | Reflux (~111 °C) | Provides necessary activation energy. |
| Workup Additive | Ethylene Glycol / H₂O | Decomposes phosphorus byproducts.[3] |
| Expected Yield | >85% (post-workup) | With optimized protocol. |
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common issues.
References
-
Organic Chemistry Portal. Lawesson's Reagent . [Link]
-
Gómez, L. A., et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs . RSC Mechanochemistry. [Link]
-
Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . Molecules. [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent . Beilstein Journal of Organic Chemistry. [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent . Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. What's the by-product of Lawesson's reagent? . [Link]
-
Qi, X., et al. (2021). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction . Chemical Communications. [Link]
-
Zendy. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives . [Link]
-
ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide . [Link]
-
Oble, J., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update . Molecules. [Link]
-
Wikipedia. Lawesson's reagent . [Link]
-
PubChem. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide . [Link]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide | C9H5F6NS | CID 2806924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethylated Organic Compounds
Welcome to the technical support center for the purification of trifluoromethylated (CF₃) organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to the unique challenges presented by this important class of molecules. The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, impacting its purification.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.
The Unique Challenge of Purifying Trifluoromethylated Compounds
The trifluoromethyl group is a powerful tool in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties can introduce significant challenges during purification. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the polarity of the entire molecule.[1][3] This can lead to unexpected chromatographic behavior and difficulties in crystallization.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of trifluoromethylated compounds.
Q1: Why is my trifluoromethylated compound showing an unusual elution profile during column chromatography?
The trifluoromethyl group significantly impacts a molecule's polarity in a complex manner. While it is strongly electron-withdrawing, it can also increase lipophilicity.[1][2] This dual nature can lead to retention behavior that is not always predictable by simply looking at the rest of the molecular structure. Your compound might interact with the stationary phase (e.g., silica gel) in unexpected ways, leading to tailing, co-elution with impurities, or even strong retention.[4][5]
Q2: I'm having trouble separating my desired trifluoromethylated product from unreacted starting material and byproducts. What can I do?
Co-elution is a frequent problem when impurities have similar polarities to the target compound.[4]
-
Optimize your solvent system: A systematic screen of solvent systems using thin-layer chromatography (TLC) is crucial. Try different combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents to maximize the separation (ΔRf).
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase silica (C18).[6]
-
Employ gradient elution: A gradual increase in the polarity of the mobile phase can help resolve closely eluting compounds.[4]
Q3: My trifluoromethylated compound is degrading on the silica gel column. How can I prevent this?
The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The strong electron-withdrawing nature of the CF₃ group can make other parts of the molecule more susceptible to acid-catalyzed reactions.[4]
-
Deactivate the silica gel: You can neutralize the acidic silanol groups by adding a small amount of a non-polar amine, like triethylamine (~0.5-1% by volume), to your eluent.[6]
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.[4]
-
Switch to a neutral stationary phase: Neutral alumina can be an effective alternative for compounds that are sensitive to acid.[6]
Q4: My attempt to recrystallize a trifluoromethylated compound resulted in an oil or very poor recovery. What went wrong?
The presence of impurities can inhibit crystal lattice formation, leading to oiling out.[4] Additionally, the unique steric and electronic properties of the CF₃ group can influence how the molecule packs into a crystal lattice.
-
Improve the purity of the crude material: A preliminary purification by flash chromatography to remove the bulk of impurities can often facilitate successful crystallization.[4]
-
Conduct a thorough solvent screen: Test a variety of solvents with different polarities to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4][7]
-
Try different crystallization techniques: Slow evaporation, slow cooling, or vapor diffusion can be effective methods to induce crystallization.[4]
Q5: How can I accurately assess the purity of my final trifluoromethylated compound?
A combination of analytical techniques is essential for a comprehensive purity assessment.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. Crucially, ¹⁹F NMR is a powerful tool for identifying and quantifying fluorine-containing impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and can often separate isomers that are difficult to resolve by column chromatography.[4]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[4]
Troubleshooting Guides
This section provides more in-depth solutions to specific problems you may encounter during purification.
Guide 1: Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery | • Compound is highly polar and strongly retained on silica gel.[4]• Compound is unstable on silica gel.[10]• Inappropriate solvent system. | • Use a more polar eluent or a gradient elution.[4]• Consider a different stationary phase like alumina or reverse-phase silica (C18).[4][6]• Minimize the time the compound is on the column by running the column faster.[4] |
| Co-elution of Impurities | • Similar polarity of the desired compound and impurities.[4]• Formation of isomeric impurities during synthesis. | • Optimize the chromatographic conditions. Try a different solvent system or a stationary phase with different selectivity.[4]• High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[5]• Consider a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction.[4] |
| Poor Peak Shape (Tailing) | • Strong interactions between the compound and residual acidic silanol groups on the silica.[5]• Column overload. | • Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[6]• Ensure the sample is loaded in a concentrated band and not overloaded on the column. |
Workflow for Troubleshooting Flash Chromatography
Caption: Troubleshooting workflow for flash chromatography of CF₃ compounds.
Guide 2: Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound "Oils Out" | • Presence of impurities depressing the melting point.[4]• The solution is supersaturated, and the compound is coming out of solution above its melting point.[11]• Inappropriate solvent choice. | • Purify the crude material further by chromatography to remove impurities.[4]• Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.[11]• Screen a wider variety of solvents or consider a mixed-solvent system.[4] |
| No Crystals Form | • The solution is not sufficiently saturated.• The compound is too soluble in the chosen solvent.• High amount of impurities inhibiting nucleation. | • Scratch the inside of the flask with a glass rod at the meniscus to create a nucleation site.[11]• Add a "seed crystal" of the pure compound.[11]• Reduce the volume of the solvent by gentle heating and evaporation.[11]• Cool the solution to a lower temperature. |
| Crystallization is Too Rapid | • The solution is too concentrated.• The cooling process is too fast. | • Re-heat the solution and add a small amount of additional solvent.[11]• Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the desired product.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent.[4] Pour the slurry into the column and allow it to pack under pressure, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve the crude trifluoromethylated compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[6] Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry powder.[6] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system.[4] If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.[4][7]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[12]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Safety Precautions
-
Handling Trifluoromethylating Agents: Many trifluoromethylating reagents are sensitive to air and moisture and can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15]
-
Reaction Quenching and Workup: Be aware that some trifluoromethylation reactions can generate hazardous byproducts like hydrogen fluoride (HF).[13] Quench reactions carefully and handle aqueous layers appropriately.
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.[13]
References
- Guidechem. Is Trifluoromethyl Chloride (cf3cl) polar or nonpolar?.
- Caprico Biotechnologies, Inc.
- ResearchGate.
- MDPI.
- CHIMIA.
- BenchChem. Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Apollo Scientific.
- BenchChem.
- Synquest Labs.
- BenchChem.
- BenchChem. A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
- Merck Millipore.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- TCI Chemicals.
- ChemicalBook.
- ACS Publications.
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- BenchChem.
- Wikipedia.
- ACS Publications.
- University of Rochester, Department of Chemistry.
- National Institutes of Health.
- ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
- Royal Society of Chemistry.
- ResearchGate. Common trifluoromethylation reagents grouped according to their....
- Chemistry LibreTexts.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Royal Society of Chemistry. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder.
- ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- ACS Publications. Recyclable Trifluoromethylation Reagents from Fluoroform | Journal of the American Chemical Society.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Freie Universität Berlin.
- Royal Society of Chemistry. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
- ResearchGate. (PDF)
- National Institutes of Health. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- ResearchGate.
- EMU Physics Department.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 14. synquestlabs.com [synquestlabs.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of Thioamidated Peptides
Welcome to the technical support center for the synthesis of thioamidated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating thioamides into peptide backbones. As a nearly isosteric replacement for the native amide bond, the thioamide offers unique properties for modulating peptide conformation, stability, and function.[1][2] However, its synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
I. Understanding the Core Challenges
The synthesis of thioamidated peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), presents a unique set of obstacles at every stage: thioamide incorporation, subsequent peptide elongation, and final cleavage from the resin.[3][4] The increased acidity of the α-proton and the distinct reactivity of the thioamide bond compared to its oxo-amide counterpart are the primary sources of these difficulties.[5][6] This guide will break down these challenges and provide actionable solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: I am observing very low efficiency when trying to incorporate the thioamide bond onto my growing peptide chain. What could be the cause and how can I improve the yield?
Possible Causes & Solutions:
-
Inefficient Thionation Reagent/Method: The choice of thionating agent and the method of incorporation are critical.
-
Insight: While Lawesson's Reagent (LR) is a common choice for thionation, its efficiency can be highly dependent on the specific amino acid residue and reaction conditions.[7][8] For some amino acids, yields can be as low as 10-35%.[7]
-
Recommendation:
-
Use Pre-formed Thioacylating Agents: Instead of in-situ thionation on the resin, consider using pre-synthesized thioamide precursors like Fmoc-amino thiobenzotriazolides. These reagents have shown near-quantitative conversion on solid support and are compatible with automated peptide synthesis.[9]
-
Optimize LR Conditions: If using Lawesson's Reagent, ensure it is fresh and used under strictly anhydrous conditions. Reactions are typically faster with amides than with esters.[8][10] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11]
-
Alternative Reagents: For certain applications, other thionating agents like P4S10 can be considered, although they often require harsher conditions.[7]
-
-
-
Incomplete Coupling: The thioamide coupling step itself may not be going to completion.
-
Insight: Standard coupling reagents may not be optimal for activating thio-precursors.
-
Recommendation:
-
Monitoring: Use a qualitative test like the ninhydrin test to check for free amines after the coupling step.
-
Double Coupling: Perform a second coupling of the thioamide precursor to ensure the reaction goes to completion.
-
Capping: After the coupling step, cap any unreacted N-terminal amines with an acetylating agent like acetic anhydride (Ac₂O) to prevent the formation of deletion sequences.[6]
-
-
Q2: My final peptide product shows significant epimerization at the residue C-terminal to the thioamide. How can I prevent this?
Possible Causes & Solutions:
-
Increased Acidity of the α-Proton: The electron-withdrawing nature of the thioamide group lowers the pKa of the Cα-proton of the preceding amino acid, making it susceptible to abstraction under basic conditions.[5]
-
Insight: This is particularly problematic during the repetitive Fmoc-deprotection steps, which are typically carried out using a basic solution like piperidine.
-
Recommendation:
-
Modified Fmoc-Deprotection Cocktail: Avoid prolonged exposure to strong bases. An optimized cocktail of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% piperazine has been shown to be effective for rapid Fmoc-deprotection while minimizing epimerization.[9]
-
Thioimidate Protection: This is a highly effective strategy to temporarily mask the thioamide during synthesis. The thioamide is alkylated to form a thioimidate, which is stable to the basic conditions of Fmoc deprotection. The protecting group is then removed during the final cleavage step. This approach has been shown to significantly reduce epimerization.[3][6]
-
-
}
Workflow for minimizing epimerization using thioimidate protection.
Q3: During the final TFA cleavage step, I am seeing significant degradation of my thioamidated peptide. What is happening and what can I do?
Possible Causes & Solutions:
-
Edman-type Degradation: The thioamide bond is susceptible to cleavage under the strong acidic conditions used for final deprotection and cleavage from the resin.[5][12]
-
Insight: This side reaction proceeds via an intramolecular cyclization mechanism, leading to the cleavage of the peptide backbone at the thioamide position.
-
Recommendation:
-
Milder Cleavage Conditions: If possible, use a resin that allows for milder cleavage conditions. For instance, 2-chlorotrityl (Cl-Trt) resin permits cleavage with moderate TFA concentrations (e.g., 60-80%), which can reduce degradation compared to the harsher conditions (e.g., 95% TFA) required for other resins.[13]
-
Optimize Scavengers: The choice and concentration of scavengers in the cleavage cocktail are crucial. While standard scavengers like triisopropylsilane (TIS) and water are necessary, their optimization for thiopeptides can be beneficial.
-
Thioimidate Protection: As mentioned previously, protecting the thioamide as a thioimidate also shields it from acid-mediated degradation during cleavage.[3][4] The protecting group is typically cleaved concomitantly with other acid-labile side-chain protecting groups.
-
-
}
Decision tree for troubleshooting peptide degradation during cleavage.
Q4: My crude product is a complex mixture, and purifying the final thioamidated peptide is proving very difficult. Any suggestions?
Possible Causes & Solutions:
-
Accumulation of Side Products: The issues mentioned above (incomplete coupling, epimerization, degradation) lead to a variety of side products that are structurally similar to the target peptide, making purification by HPLC challenging.
-
Insight: Proactive prevention of side reactions is the best strategy for simplifying purification.
-
Recommendation:
-
Implement Preventative Measures: Utilize the strategies outlined in Q1-Q3, such as capping unreacted amines, using thioimidate protection, and optimizing cleavage conditions.
-
High-Resolution Purification: Employ a high-resolution reversed-phase HPLC column and a shallow gradient of the mobile phase to improve the separation of closely eluting species.
-
Characterization of Byproducts: Use mass spectrometry (MALDI-TOF or ESI-MS) to identify the masses of the major impurities. This can help diagnose the primary side reactions occurring in your synthesis and allow you to refine your strategy for the next attempt.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the primary advantage of incorporating a thioamide into a peptide? A: A thioamide bond can act as a spectroscopic probe, a photoswitch, and can increase the peptide's resistance to proteolytic degradation by enzymes.[2] This makes it a valuable tool in drug design and for studying protein folding and interaction.
Q: Can I use Boc-based SPPS for synthesizing thioamidated peptides? A: Boc-based SPPS is generally not recommended for thioamidated peptides. The harsh acidic conditions (e.g., strong HF) used for cleavage in Boc chemistry can severely degrade the thioamide bond.[2][7] Fmoc-based SPPS with milder cleavage conditions is the preferred method.
Q: Are there specific amino acid sequences that are more problematic for thioamidation? A: Yes, incorporating thioamides adjacent to sterically hindered residues (like Valine) can be challenging, sometimes resulting in lower thionation yields.[2][6] Additionally, residues with side chains that can be modified by thionating reagents, such as Asn, Gln, and His, may require specific protection strategies or optimized conditions.[14]
Q: How do I characterize my final thioamidated peptide? A: The primary methods are mass spectrometry (to confirm the correct mass, accounting for the mass difference of S vs. O) and HPLC (to assess purity). For structural confirmation, NMR spectroscopy can be used; the thioamide proton will have a characteristic chemical shift. UV-Vis spectroscopy can also be useful, as the thioamide bond has a distinct absorption profile compared to a standard amide bond.[2]
IV. Summary of Key Recommendations
| Challenge | Primary Cause | Recommended Solution |
| Low Incorporation Yield | Inefficient thionation or coupling. | Use pre-activated thio-amino acids (e.g., thiobenzotriazolides); perform double coupling and capping.[6][9] |
| Epimerization | Abstraction of acidic α-proton during Fmoc removal. | Use a milder Fmoc deprotection cocktail (e.g., DBU/piperazine); protect the thioamide as a thioimidate.[3][9] |
| Peptide Degradation | Acid-catalyzed Edman-type degradation during cleavage. | Use a milder cleavage resin (e.g., 2-Cl-Trt); protect the thioamide as a thioimidate.[3][13] |
| Difficult Purification | Accumulation of closely related side products. | Proactively prevent side reactions; use high-resolution HPLC for purification. |
V. References
-
Batjargal, S., Ficarro, S. B., Tota, M. R., & Petersson, E. J. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science, 20(2), 87–91. Available at: [Link]
-
Khatri, B., & Chatterjee, J. (2021). Opportunities and challenges in the synthesis of thioamidated peptides. Methods in Enzymology, 656, 27–57. Available at: [Link]
-
Ficarro, S. B., Batjargal, S., & Petersson, E. J. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. SciSpace. Available at: [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Request PDF. Available at: [Link]
-
Khatri, B., Bhat, P., & Chatterjee, J. (2020). Convenient synthesis of thioamidated peptides and proteins. Journal of Peptide Science, 26(4-5), e3248. Available at: [Link]
-
Potential challenges when incorporating thioamides into peptide backbones during SPPS. ResearchGate. Available at: [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. Available at: [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
-
Ficarro, S. B., Tota, M. R., & Petersson, E. J. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Biochemistry, 51(15), 3236–3243. Available at: [Link]
-
Hansen, S. V., & Harris, P. W. R. (2021). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. Available at: [Link]
-
Camacho III, L. A. (2020). Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University Digital Repository. Available at: [Link]
-
Siddiqui, A. J., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7009. Available at: [Link]
Sources
- 1. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Convenient synthesis of thioamidated peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 12. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Thioamides from Nitriles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of thioamides from nitriles. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to help you navigate the complexities of this chemical transformation and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions during the synthesis of thioamides from nitriles, and what are their root causes?
A1: The conversion of nitriles to thioamides, while direct, can be plagued by several side reactions. The most common issues include:
-
Incomplete conversion: This often results from insufficient reactivity of the sulfur source, poor solubility of the nitrile, or non-optimized reaction conditions (temperature, pressure, time). For instance, traditional methods using gaseous hydrogen sulfide (H₂S) may suffer from mass transfer limitations.
-
Hydrolysis of the thioamide product: Thioamides can hydrolyze back to the corresponding amide, especially in the presence of water and under acidic or basic conditions. This is a significant issue during workup and purification.[1]
-
Formation of dithiopiperazines: In the case of aminoacetonitrile and its derivatives, self-condensation can occur, leading to the formation of cyclic byproducts.[2]
-
Reactions with sensitive functional groups: If the nitrile substrate contains other reactive moieties (e.g., halogens on an aromatic ring susceptible to nucleophilic aromatic substitution), these can react with the sulfur nucleophile, leading to undesired byproducts.[3]
Q2: I'm observing low yields when using hydrogen sulfide (H₂S). How can I improve the efficiency of this reaction?
A2: Low yields with H₂S are common and can be addressed by several strategies:
-
Catalysis: The addition of a base catalyst like triethylamine or pyridine can enhance the reaction rate, particularly for aromatic nitriles.[4] However, these are often less effective for aliphatic nitriles.
-
Anion-Exchange Resins: A highly effective method involves using an anion-exchange resin in its hydrosulfide (SH⁻) form. This approach allows the reaction to proceed at room temperature and atmospheric pressure, often with high yields and a simplified workup.[4][5]
-
Phase-Transfer Catalysis: For reactions involving an inorganic sulfide salt and H₂S, a phase-transfer catalyst can facilitate the transport of the sulfide nucleophile into the organic phase, thereby increasing the reaction rate.
Q3: Are there safer alternatives to using gaseous hydrogen sulfide?
A3: Yes, due to the toxicity and handling difficulties of H₂S, several alternative sulfur sources have been developed:
-
Sodium Hydrosulfide (NaSH) and Magnesium Chloride: This combination in a solvent like DMF provides a convenient and effective way to generate primary aromatic thioamides without the need for gaseous H₂S.[6]
-
Thioacetamide: In an acidic medium, thioacetamide can serve as an in situ source of H₂S, reacting with both aromatic and aliphatic nitriles to form the corresponding thioamides.[7]
-
Thioacetic Acid with Calcium Hydride: This system generates a nucleophilic calcium thiolate that readily attacks the nitrile group, offering a mild and efficient synthesis route that is compatible with various functional groups.[3]
-
Phosphorus Pentasulfide (P₄S₁₀): While more commonly used for converting amides to thioamides, P₄S₁₀ can also be used for the conversion of nitriles, particularly in alcoholic solvents like ethanol.[8][9]
Q4: My thioamide product seems to be degrading during purification. What are the best practices for workup and isolation?
A4: Thioamide stability can be a concern. To minimize degradation:
-
Avoid Harsh Acidic or Basic Conditions: During aqueous workup, use neutral or mildly acidic/basic washes. Prolonged exposure to strong acids or bases can lead to hydrolysis.[10]
-
Minimize Heat: Thioamides can be thermally labile. Use lower temperatures during solvent evaporation (rotary evaporation) and consider purification methods that do not require high heat, such as flash column chromatography at room temperature.
-
Prompt Purification: Do not let crude reaction mixtures sit for extended periods before purification.
-
Inert Atmosphere: For particularly sensitive thioamides, conducting the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during thioamide synthesis from nitriles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Nitrile | 1. Insufficient reactivity of the sulfur source. 2. Low reaction temperature or pressure. 3. Poor solubility of the nitrile starting material. 4. Deactivation of the catalyst. | 1. Switch to a more reactive sulfur source (e.g., P₄S₁₀/Na₂SO₃, NaSH/MgCl₂).[6][11] 2. Increase the reaction temperature or use a sealed vessel to increase pressure (with appropriate safety precautions). 3. Choose a solvent in which the nitrile is more soluble. For P₄S₁₀ reactions, ethanol or methanol can be effective.[8] 4. If using a resin catalyst, ensure it is freshly prepared and not poisoned.[4] |
| Presence of Amide Impurity in the Final Product | 1. Hydrolysis of the thioamide product during reaction or workup. 2. Presence of water in the reaction mixture. | 1. Perform the aqueous workup quickly and with cooled, pH-neutral water. 2. Ensure all solvents and reagents are anhydrous, especially for reactions sensitive to water. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The nitrile substrate has multiple reactive sites. 3. The thionating agent is reacting with the solvent. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. Consider protecting sensitive functional groups on the starting material. 3. Choose a more inert solvent. Toluene or dioxane are often good choices for reactions with Lawesson's reagent or P₄S₁₀.[12][13] |
| Difficulty in Removing Phosphorus-Containing Byproducts | 1. This is a common issue with Lawesson's reagent and P₄S₁₀.[14] | 1. After the reaction, add a small amount of ethanol and reflux briefly to quench the remaining reagent.[15] 2. Use a modified workup, such as washing with a dilute NaOH solution, to remove acidic phosphorus byproducts. 3. Purification by column chromatography may be necessary. The polarity of byproducts can sometimes be similar to the product.[12] |
Visualizing the Reaction and Side Pathways
To better understand the process, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: General reaction pathway for thioamide synthesis from a nitrile.
Caption: Pathway for the hydrolysis of a thioamide to an amide.
Validated Protocols
Here are detailed, step-by-step protocols for two reliable methods of synthesizing thioamides from nitriles.
Protocol 1: Synthesis of Primary Thioamides using H₂S with an Anion-Exchange Resin
This method is mild and generally high-yielding, avoiding the need for high pressures or temperatures.[4][5]
Materials:
-
Nitrile starting material
-
Dowex 1X8 resin (or equivalent strong basic anion-exchange resin)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogen sulfide (H₂S) gas
-
Sodium hydroxide (NaOH) solution (for resin preparation)
-
Hydrochloric acid (HCl) solution (for resin preparation)
Procedure:
-
Resin Preparation (SH⁻ form):
-
Wash the Dowex 1X8 resin (Cl⁻ form) with 1 M NaOH solution until the eluate is alkaline.
-
Wash with deionized water until the eluate is neutral.
-
Wash with 1 M HCl solution until the eluate is acidic.
-
Wash with deionized water until the eluate is neutral.
-
Pass a saturated aqueous solution of H₂S through the resin bed until the eluate is saturated with H₂S.
-
Wash the resin with deionized water and then with methanol. The resin is now in the SH⁻ form and ready for use.
-
-
Thioamide Synthesis:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the nitrile (e.g., 5 mmol) in a suitable solvent mixture (e.g., 50 mL of MeOH/H₂O, 3:2).
-
Add the freshly prepared Dowex 1X8 (SH⁻) resin (approx. 10 mL).
-
Gently stir the suspension at room temperature.
-
Introduce a slow stream of H₂S gas into the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 0.5-6 hours), stop the H₂S flow.
-
-
Workup and Purification:
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
The crude thioamide can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Aromatic Thioamides using NaSH and MgCl₂
This protocol provides a safe alternative to using gaseous H₂S and is particularly effective for aromatic nitriles.[6]
Materials:
-
Aromatic nitrile starting material
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To a solution of the aromatic nitrile (e.g., 1 mmol) in DMF (e.g., 5 mL) in a round-bottom flask, add sodium hydrosulfide hydrate (e.g., 2 mmol) and magnesium chloride hexahydrate (e.g., 1 mmol).
-
Stir the mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aromatic thioamide.
-
References
-
Wikipedia. Thioamide. [Link]
-
Couture, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. [Link]
-
Taylor, E. C., & Zoltewicz, J. A. (1960). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise. [Link]
-
Sharghi, H., & Sarvari, M. H. (2001). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthesis. [Link]
-
Vazquez, S., et al. (2003). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate. [Link]
-
Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Maini, R., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Tang, S., et al. (2017). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. [Link]
-
Guchhait, S. K., & Shah, P. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect. [Link]
-
Kaboudin, B., & Dast-Yafeh, N. (2007). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. ResearchGate. [Link]
-
Lei, G., et al. (2022). Nucleophilic addition of nitriles with H2S to synthesize functionalized thioamides over a N–GC-6 catalyst. ResearchGate. [Link]
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
-
Porcheddu, A., et al. (2018). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ResearchGate. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Bakos, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. [Link]
-
Kaboudin, B., & Dast-Yafeh, N. (2007). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Semantic Scholar. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Szostak, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
-
Johnson, T. B., & Burnham, G. S. (1912). Thioamides: The Formation of Thiopolypeptide Derivatives by the Action of Hydrogen Sulphide on Aminoacetonitrile. ResearchGate. [Link]
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. [Link]
-
Girek, T., & Zaprutko, L. (2021). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. PubMed Central. [Link]
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Technical Support Center: Optimizing Thionation Reactions with Phosphorus Pentasulfide (P₄S₁₀)
Welcome to the technical support center for optimizing thionation reactions using phosphorus pentasulfide (P₄S₁₀). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful but often challenging reagent. Here, we will address common issues encountered during thionation experiments through a detailed troubleshooting guide and frequently asked questions, all grounded in established scientific principles and practical field experience.
Section 1: Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during your thionation reactions with P₄S₁₀.
Issue 1: Low or No Product Yield
"My reaction is not proceeding, or I'm getting a very low yield of my desired thiocarbonyl compound. What are the likely causes and how can I fix it?"
There are several potential reasons for a low or non-existent yield in a thionation reaction. Let's break down the possibilities and their solutions.
-
Purity of P₄S₁₀: Commercial P₄S₁₀ often contains impurities that can significantly hinder its reactivity.[1][2][3] The presence of a strong "rotten-egg" smell is an indicator of impure P₄S₁₀.[1][2][3]
-
Solution: Purification of P₄S₁₀ can be achieved through methods like distillation or Soxhlet extraction with carbon disulfide (CS₂), although these methods can be hazardous.[1][2][3] A simpler and safer laboratory-scale purification involves taking advantage of the faster reaction of impurities with water compared to P₄S₁₀ itself.[1][2][3]
-
-
Reaction Temperature: Thionation with P₄S₁₀ often requires elevated temperatures to facilitate the dissociation of the stable P₄S₁₀ cage into the more reactive P₂S₅ monomer.[4][5]
-
Inadequate Mixing/Solubility: P₄S₁₀ is poorly soluble in many common organic solvents, which can lead to a heterogeneous reaction mixture and inefficient conversion.[7][8]
-
Substrate Reactivity: The reactivity of the carbonyl group towards thionation varies. Generally, the order of reactivity is amides > ketones > esters.[10]
-
Solution: For less reactive substrates like esters, more forcing conditions (higher temperatures, longer reaction times) or the use of activating additives may be necessary.
-
Issue 2: Formation of Unwanted Side Products
"My reaction is producing a complex mixture of byproducts, making purification difficult. What are these side products and how can I minimize their formation?"
The formation of side products is a common challenge in P₄S₁₀ chemistry, often arising from the reagent's high reactivity and the generation of phosphorus-containing byproducts.
-
Polythiophosphate Byproducts: Thionation with P₄S₁₀ alone can generate highly condensed polythiophosphates, which are potent electrophiles that can lead to unwanted side reactions with both the starting material and the product.[4]
-
Solution: Use of Hexamethyldisiloxane (HMDO): The addition of HMDO is a significant improvement for P₄S₁₀-mediated thionations.[4][11][12][13] HMDO is thought to react with the phosphorus-containing byproducts to form innocuous silylated phosphates, which are more easily removed during workup.[4][14] This combination often leads to cleaner reactions and higher yields.[11][12][13]
-
-
Dehydration and Other Rearrangements: Depending on the substrate and reaction conditions, P₄S₁₀ can act as a dehydrating agent, leading to undesired products.[15]
-
Solution: Carefully control the reaction temperature and time. The use of milder conditions or alternative thionating agents like Lawesson's reagent might be beneficial if dehydration is a persistent issue.
-
-
Formation of Insoluble Polymeric Materials: Certain substrates, such as those containing hydroxyl or acetoxy groups, may form highly insoluble polymeric materials when treated with P₄S₁₀, leading to failed reactions.[16]
-
Solution: Protect sensitive functional groups before attempting thionation. Alternatively, investigate milder thionating reagents.
-
Issue 3: Difficult Purification of the Final Product
"I've managed to form my product, but I'm struggling to separate it from the phosphorus-containing byproducts."
Purification is a critical step, and the nature of P₄S₁₀ byproducts can make it challenging.
-
Polar Phosphorus Byproducts: The phosphorus-containing byproducts are often polar and can co-elute with the desired product during chromatography.
-
Solution 1: Hydrolytic Workup: A simple aqueous workup can help to hydrolyze and remove some of the phosphorus byproducts. However, be aware that P₄S₁₀ reacts violently with water, producing toxic H₂S gas.[4][7] This should be done with extreme caution in a well-ventilated fume hood.
-
Solution 2: Use of Additives for Simplified Workup:
-
P₄S₁₀/HMDO: As mentioned, the use of HMDO converts phosphorus byproducts into more easily separable silylated phosphates, often allowing for purification by simple filtration through a plug of silica gel or an extractive workup.[4][11][12]
-
P₄S₁₀/Al₂O₃: Using alumina as a solid support for P₄S₁₀ can also simplify purification. The alumina can scavenge the yield-lowering byproducts, which can then be removed by simple filtration, often eliminating the need for a cumbersome aqueous workup.[4][17]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent?
While both are used for thionation, they have distinct properties. P₄S₁₀ is a more powerful but often less selective thionating agent.[5] Lawesson's reagent, which is prepared from P₄S₁₀ and anisole, is generally milder, more soluble in organic solvents, and often provides cleaner reactions with fewer side products for many substrates.[7][18] However, P₄S₁₀ can be more effective for less reactive carbonyls and is significantly cheaper. The P₄S₁₀-pyridine complex is another alternative that is reported to be easier to prepare, odorless, and result in purer products compared to Lawesson's reagent.[19]
Q2: What are the recommended solvents for thionation with P₄S₁₀?
The choice of solvent is critical. High-boiling, non-polar, aprotic solvents are generally preferred. Common choices include:
-
Xylene[6]
-
Acetonitrile[6]
-
Carbon Disulfide (CS₂) (Note: Highly flammable and toxic, use with extreme caution)[6][7]
For reactions involving the P₄S₁₀/HMDO combination, solvents like toluene, xylene, and even dichloromethane have been used successfully.[4][11]
Q3: How much P₄S₁₀ should I use in my reaction?
The stoichiometry can vary depending on the substrate and the specific carbonyl group being thionated. A common starting point is to use 0.25 to 0.5 equivalents of P₄S₁₀ (which contains 4 phosphorus atoms) per equivalent of the carbonyl group. For the P₄S₁₀/HMDO system, a ratio of 0.25-0.33 moles of P₄S₁₀ per mole of ester has been found to be effective.[11] It is often beneficial to perform small-scale trials to determine the optimal stoichiometry for your specific reaction.
Q4: What are the key safety precautions when working with P₄S₁₀?
Phosphorus pentasulfide is a hazardous material and must be handled with appropriate safety measures.
-
Moisture Sensitivity: P₄S₁₀ reacts with water and even atmospheric moisture to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[4][7] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Flammability: P₄S₁₀ is a flammable solid.[22][23] Keep it away from heat, sparks, and open flames.[22][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22][24] Work in a well-ventilated fume hood.
-
Disposal: P₄S₁₀ and its byproducts should be disposed of as hazardous waste according to institutional guidelines.[24]
Q5: Can I use microwave irradiation to accelerate my thionation reaction?
Yes, microwave-assisted thionation can be a very effective technique. It can significantly reduce reaction times (from hours to minutes) and often improves yields.[4] The combination of a solid-supported P₄S₁₀ reagent (e.g., P₄S₁₀/Al₂O₃) with microwave irradiation has been shown to be particularly efficient for the thionation of amides.[4]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Thionation of an Amide to a Thioamide using P₄S₁₀/HMDO
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the amide (1.0 eq).
-
Solvent and Reagents: Add anhydrous toluene (or another suitable solvent) to dissolve or suspend the amide. Add hexamethyldisiloxane (HMDO) (1.25 - 1.65 eq) followed by phosphorus pentasulfide (P₄S₁₀) (0.25 - 0.33 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a well-ventilated fume hood (off-gassing of H₂S will occur).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagrams
Caption: General mechanism of thionation with P₄S₁₀.
Caption: Troubleshooting workflow for low reaction yield.
Section 4: Quantitative Data Summary
| Substrate Type | Reagent System | Solvent | Temperature | Typical Yield Range | Reference(s) |
| Amides | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | 62-93% | [17] |
| Amides | P₄S₁₀/HMDO | Dichloromethane/Benzene | Reflux | Good to Excellent | [4] |
| Esters | P₄S₁₀/HMDO | Xylene | Reflux | Comparable to Lawesson's Reagent | [11][12][13] |
| Ketones | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | Good | [25] |
| Carboxylic Acids | P₄S₁₀ (catalytic) | Toluene | 110 °C | Good to Excellent | [21] |
References
-
Benicewicz, B. C., et al. (2000). Phosphorus Pentasulfide: A Mild and Versatile Catalyst/Reagent for the Preparation of Dithiocarboxylic Esters. Organic Letters, 2(21), 3213-3216. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Pentasulfide. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: Phosphorus Pentasulfide for Synthesis. [Link]
-
Benicewicz Group. Phosphorus Pentasulfide: A Mild and Versatile Catalyst/Reagent for the Preparation of Dithiocarboxylic Esters. [Link]
-
Gucma, M., & Gzella, A. K. (2020). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 25(18), 4236. [Link]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. [Link]
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Wikipedia. Phosphorus pentasulfide. [Link]
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Fathalla, W., et al. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Beilstein Journal of Organic Chemistry, 13, 174-181. [Link]
-
Sore, H. F., & Galloway, W. R. J. D. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]
- Google Patents. (2017).
-
Varma, R. S., & Kumar, D. (1999). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Organic Letters, 1(5), 697-700. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
-
chemeurope.com. Phosphorus pentasulfide. [Link]
- Google Patents. (2018).
-
ResearchGate. (2008). Phosphorus Pentasulfide: A Mild and Versatile Catalyst/Reagent for the Preparation of Dithiocarboxylic Esters. [Link]
-
Scite. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]
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ACS Publications. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
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Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
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Justia Patents. (2018). Purification of phosphorus decasulfide (P4S10). [Link]
-
ChemBK. Phosphorus pentasulfide. [Link]
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Hodoșan, F., & Ciurdaru, V. (1981). Thionation of Some α,β-Unsaturated Steroidal Ketones. Revue Roumaine de Chimie, 26(7), 1013-1018. [Link]
-
ResearchGate. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. [Link]
-
ResearchGate. (2002). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. [Link]
-
ResearchGate. Phosphorus Pentasulfide (P 4 S 10 ). [Link]
- Google Patents. (1983).
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ResearchGate. (2006). Alumina Encapsulated Phosphorus Pentasulfide (P4S10/Al2O3) Mediated Efficient Thionation of Long Chain Amides. [Link]
-
PubChem. Phosphorus sulfide (P2S5). [Link]
-
Canadian Science Publishing. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]
-
ACS Publications. A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. [Link]
-
SciSpace. Phosphorus Pentasulfide (P4S10). [Link]
-
YouTube. (2019). Lecture 15 : P4S10 and phosphide preparation. [Link]
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Technical Support Center: Stability of Carbothioamides in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbothioamide-containing molecules. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols related to the stability of carbothioamides in aqueous environments. As a functional group of increasing interest in medicinal chemistry, understanding the stability profile of carbothioamides is critical for successful research and development.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of carbothioamides in aqueous solutions?
Carbothioamides, or thioamides, are analogs of amides where the carbonyl oxygen is replaced by sulfur. While this substitution can confer desirable properties such as increased proteolytic resistance, enhanced biological activity, and improved pharmacokinetic profiles, it also introduces unique stability challenges in aqueous media.[1][6] The primary degradation pathways of concern are hydrolysis and oxidation. The sulfur atom is more nucleophilic than oxygen and is susceptible to oxidation, while the thiocarbonyl carbon can be attacked by nucleophiles like water, leading to hydrolysis.[7][8] Understanding these pathways is crucial for designing stable formulations, interpreting experimental results, and ensuring the therapeutic efficacy of drug candidates.
Q2: How does the stability of a carbothioamide generally compare to its corresponding amide analog?
Contrary to what might be assumed, carbothioamides are generally more resistant to hydrolysis than their corresponding amides.[7] This is attributed to the higher contribution of the polar resonance form in thioamides, which results in a higher rotational barrier around the C-N bond and makes the thiocarbonyl carbon less electrophilic.[7] For instance, the rate of hydrolysis for certain thioamides in aqueous potassium hydroxide is reportedly 10 times slower than that of their amide counterparts.[7] However, carbothioamides are significantly more susceptible to oxidation due to the lower oxidation potential of sulfur compared to oxygen.[9]
Q3: What are the major degradation pathways for carbothioamides in aqueous solutions?
The two principal degradation pathways are:
-
Hydrolysis: The conversion of the carbothioamide back to its corresponding amide. This process can be catalyzed by acid or base, although it is generally slower than amide hydrolysis.[7][10] In some cases, metal ions can also promote hydrolysis.[8][11][12]
-
Oxidation: The sulfur atom can be oxidized to form intermediates such as S-oxides (sulfines) and S,S-dioxides.[13] These intermediates are often unstable and can undergo further reactions, including oxidative desulfurization, to yield the corresponding amide or other degradation products.[13] This pathway is a significant concern as it can be initiated by atmospheric oxygen, peroxides, or certain metal ions.
Q4: Which analytical techniques are most suitable for monitoring carbothioamide stability?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and effective method. Carbothioamides have a characteristic UV absorbance maximum around 265 nm, which is red-shifted compared to amides, allowing for selective detection.[9] For definitive identification of degradation products, HPLC coupled with mass spectrometry (LC-MS) is indispensable. This allows for the separation of the parent compound from its degradants and provides mass information to help elucidate their structures.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments.
Problem: "My carbothioamide compound is degrading rapidly in my aqueous buffer. What should I investigate first?"
Root Cause Analysis & Solution:
Rapid degradation is often multifactorial. A systematic check of your experimental conditions is the best approach.
-
Check the pH of your Buffer: Carbothioamide hydrolysis is accelerated at the extremes of pH. If your buffer is strongly acidic or alkaline, this is the most likely cause.
-
Action: Measure the pH of your solution. Aim to work in a neutral pH range (6.5-7.5) if the molecule's function allows. Consider performing a pH-rate profile study to identify the pH of maximum stability.
-
-
Evaluate for Oxidative Stress: The presence of dissolved oxygen or trace metal contaminants can catalyze oxidation.
-
Action: Prepare buffers with deoxygenated water (e.g., by sparging with nitrogen or argon). If possible, conduct experiments under an inert atmosphere. Adding a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.
-
-
Control the Temperature: Chemical degradation rates increase with temperature.
-
Action: Store stock solutions and conduct experiments at lower temperatures (e.g., 4°C) when possible.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Problem: "I'm consistently observing the formation of the corresponding amide in my samples. How can I minimize this?"
Root Cause Analysis & Solution:
The appearance of the corresponding amide is a clear indicator of either hydrolysis or oxidative desulfurization.
-
If Hydrolysis is Suspected: As mentioned above, this is primarily a pH-driven process. The carbothioamide is being converted to the amide via nucleophilic attack by water.[7]
-
Mitigation Strategy: The most effective strategy is pH control. Buffering your solution to a neutral pH is critical. If the experimental conditions demand acidic or basic pH, minimize the exposure time and maintain low temperatures to slow the reaction kinetics.
-
-
If Oxidation is Suspected: Unstable oxidized intermediates can quickly convert to the final amide product.[13]
-
Mitigation Strategy: Implement measures to prevent oxidation. Use high-purity, deoxygenated solvents. Protect your samples from light, as photolysis can generate reactive oxygen species. Consider the addition of antioxidants if compatible with your experimental system.
-
Problem: "My HPLC analysis shows multiple unknown peaks, and it's not the expected amide. What could be happening?"
Root Cause Analysis & Solution:
This scenario strongly points towards complex oxidative degradation or other side reactions. The sulfur atom can be oxidized to various states, and the resulting intermediates can be trapped by nucleophiles or undergo rearrangements.[13][14]
-
Plausible Cause: You may be observing stable intermediates of oxidation, such as S-oxides, or products from reactions with buffer components. For example, some cyclic thioamides are known to form disulfide dimers upon oxidation.[14]
-
Investigative Workflow:
-
Characterize the Peaks: Use LC-MS to determine the mass of the unknown impurities. This is the most crucial step in identifying the degradation products and proposing a degradation pathway.
-
Conduct a Forced Degradation Study: Intentionally stress your compound under specific conditions (e.g., with H₂O₂, AIBN, or exposure to light) to see if you can selectively generate these unknown peaks. This will help confirm the nature of the degradation (e.g., oxidative, photolytic).[15][16][17]
-
Simplify the Matrix: Re-run the experiment in a simpler matrix (e.g., deoxygenated water vs. a complex buffer) to see if buffer components are involved in the degradation.
-
Degradation Pathway Visualization
The following diagrams illustrate the key degradation pathways for carbothioamides in aqueous solutions.
Caption: General pathways for acid- and base-catalyzed hydrolysis of carbothioamides.
Caption: General pathway for the oxidation of carbothioamides.
Quantitative Data Summary
The stability of a carbothioamide is not absolute and depends heavily on its structure and the experimental conditions.
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| High pH (>8) | Increases rate of base-catalyzed hydrolysis. | Buffer solution to pH 6.5-7.5. |
| Low pH (<4) | Increases rate of acid-catalyzed hydrolysis. | Buffer solution to pH 6.5-7.5. |
| Elevated Temp. | Increases rates of all degradation reactions. | Store solutions at 4°C or -20°C. Conduct experiments at the lowest feasible temperature.[10] |
| Dissolved O₂ | Promotes oxidative degradation. | Use deoxygenated solvents; sparge solutions with N₂ or Ar; work under an inert atmosphere. |
| Oxidizing Agents | Rapidly oxidizes the sulfur atom, leading to degradation. | Avoid sources of peroxides (e.g., aged ethers) and other oxidants. |
| Metal Ions | Can catalyze both hydrolysis and oxidation.[11] | Use high-purity water and reagents. Consider adding a chelator like EDTA. |
| Light Exposure | Can induce photolytic degradation, potentially generating reactive oxygen species. | Protect samples from light using amber vials or by wrapping containers in foil. |
Experimental Protocols
Protocol 1: General Assessment of Carbothioamide Stability in Aqueous Buffer
Objective: To determine the stability of a carbothioamide compound in a specific aqueous buffer over time.
Materials:
-
Carbothioamide compound
-
High-purity water (e.g., Milli-Q)
-
Buffer components (e.g., phosphate, Tris)
-
Acetonitrile (HPLC grade)
-
Formic acid or TFA (for mobile phase)
-
HPLC system with UV or MS detector
-
pH meter, calibrated
-
Incubator or water bath
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). If investigating oxidative stability, deoxygenate the buffer by sparging with nitrogen for at least 15 minutes.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the carbothioamide compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).
-
Incubation Sample Preparation: Dilute the stock solution into the prepared aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). The final percentage of organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Store the incubation sample at a controlled temperature (e.g., 25°C or 37°C). Protect from light if photostability is a concern.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. The t=0 sample should be taken immediately after preparation.
-
Sample Quenching & Analysis: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile) to stop any further degradation. Analyze the sample by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Quantify the peak area of the parent carbothioamide at each time point. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish degradation pathways as per ICH guidelines.[16][17][18]
Methodology: Prepare separate solutions of the carbothioamide (e.g., 1 mg/mL) for each stress condition. Aim for 5-20% degradation of the active substance.[15]
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 to 24 hours).
-
At time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[19]
-
-
Base Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring closely as base hydrolysis can be rapid.
-
At time points, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl before analysis.[19]
-
-
Oxidative Degradation:
-
Mix the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor the reaction and analyze at appropriate time points.[19]
-
-
Thermal Degradation:
-
Store a solution of the compound at an elevated temperature (e.g., 70°C) in the dark.
-
Also, test the solid compound under the same conditions.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source as specified in ICH Q1B (e.g., cool white fluorescent and near-UV lamps).
-
Simultaneously, run a dark control sample wrapped in foil.
-
Analyze both samples at the end of the exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating LC-MS method to separate and identify the parent compound and all major degradation products.
References
-
Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]
-
Thioamides in medicinal chemistry and as small molecule therapeutic agents. (n.d.). ResearchGate. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PubMed Central. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. (2025). PubMed. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. (2024). ResearchGate. [Link]
-
The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. (n.d.). Royal Society of Chemistry. [Link]
-
The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. (2017). PubMed Central. [Link]
-
The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(iii) Bromides in Aqueous Solution. (n.d.). Royal Society of Chemistry. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Institutes of Health. [Link]
-
THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. (n.d.). Taylor & Francis Online. [Link]
-
The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. (n.d.). Royal Society of Chemistry. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv. [Link]
-
Stability of thioamides? (2013). ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. (n.d.). ResearchGate. [Link]
-
A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. (n.d.). ACS Publications. [Link]
-
Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. (n.d.). ACS Publications. [Link]
-
The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. (2017). ResearchGate. [Link]
-
Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. (2017). ACS Publications. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PubMed Central. [Link]
-
Thioamide. (n.d.). Wikipedia. [Link]
-
Metabolism of Thioamides by Ralstonia pickettii TA. (2006). ASM Journals. [Link]
-
Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. (n.d.). Springer. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]
-
Forced Degradation Studies. (2016). MedCrave. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra. (2024). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra. (2024). Royal Society of Chemistry. [Link]
-
Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016). PubMed Central. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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overcoming epimerization during thioamide incorporation in peptides
A Guide to Overcoming Epimerization
Welcome to the Technical Support Center for Thioamide Peptide Synthesis. This resource is designed for researchers, chemists, and drug development professionals who are incorporating thioamides into peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the synthetic challenges associated with this powerful peptide backbone modification. The primary hurdle, and the focus of this guide, is the prevention of epimerization at the α-carbon of the thioamidated amino acid residue.
This guide is structured to provide a comprehensive understanding of the problem, from fundamental mechanisms to practical, actionable solutions.
Understanding the Challenge: Why is Epimerization a Critical Issue with Thioamides?
Incorporating a thioamide in place of an amide bond offers unique advantages, such as increased proteolytic resistance and altered hydrogen bonding capabilities, making it a valuable tool in peptidomimetic design.[1] However, this modification introduces a significant synthetic challenge: a heightened risk of epimerization.
Epimerization is the change in configuration at a single stereocenter, which in this context means the conversion of the natural L-amino acid residue into its unnatural D-isomer.[2] This side reaction is detrimental as it leads to diastereomeric impurities that are often difficult to separate from the target peptide and can drastically alter or eliminate its biological activity.[2]
The root cause lies in the electronic properties of the thioamide bond. The sulfur atom makes the adjacent α-proton significantly more acidic compared to its oxo-amide counterpart; its pKa is lowered by approximately 5 pH units.[3] This increased acidity makes the proton highly susceptible to abstraction by bases present in the synthesis environment, particularly during the piperidine-mediated Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[3][4]
Once the α-proton is removed, a planar enolate intermediate is formed. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers, thereby scrambling the stereochemical integrity of the peptide.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with thioamide-containing peptides.
Q1: Which amino acids are most susceptible to epimerization after thionation? While any thioamidated residue is at risk, certain amino acids are inherently more prone to racemization during coupling, and this susceptibility is amplified after thionation. These include Histidine (His) , Cysteine (Cys) , and Serine (Ser) .[7][8] Additionally, bulky or structurally complex residues, such as glycosylated amino acids, also show a significantly increased tendency for epimerization.[9]
Q2: At what stage of solid-phase peptide synthesis (SPPS) is epimerization most likely to occur? The highest risk of epimerization occurs during the Fmoc-deprotection step .[4] The prolonged exposure to the piperidine base required to remove the Fmoc protecting group from the N-terminus creates the ideal conditions for abstracting the now highly acidic α-proton of the adjacent thioamide residue.[3][4] A secondary risk exists during the coupling step itself, especially if strong bases are used or if the reaction is performed at elevated temperatures.[10]
Q3: How can I detect and quantify epimerization in my crude peptide? The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The epimer (diastereomer) of your target peptide will have different physical properties and will typically appear as a separate, closely eluting peak in the chromatogram.[9][11] For definitive confirmation and localization of the epimerized residue, advanced analytical techniques such as LC-MS/MS or Ion Mobility Spectrometry (IMS) can be employed.[12][13]
Q4: Is it better to thionate a dipeptide in solution first or to incorporate a thioamino acid monomer during SPPS? Both strategies are used, but they address different challenges.
-
Solution-phase thionation of a protected dipeptide (e.g., using Lawesson's Reagent) followed by incorporation into SPPS is a valid method.[14] This confines the thionation to a specific bond before the peptide is elongated on the resin. However, this approach requires significant upfront synthesis and purification of the thio-dipeptide fragment and does not prevent epimerization in subsequent Fmoc-deprotection cycles.[14]
-
Incorporation of an activated thioamino acid monomer during SPPS is more common.[15] This method is more direct but exposes the newly formed thioamide to all subsequent deprotection and coupling cycles, maximizing the risk of epimerization. The troubleshooting and mitigation strategies discussed below are primarily focused on this approach.
Troubleshooting Guide: Diagnosing and Solving Epimerization Issues
This guide is formatted to help you identify the potential cause of epimerization based on your observations and provides direct, actionable solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) & The "Why" |
| Significant epimer peak (~10-50%) observed in HPLC after synthesis. | 1. Aggressive Fmoc-Deprotection: Standard 20% piperidine in DMF for extended periods is too harsh for the acidic α-proton.[4] | Solution: Reduce piperidine concentration (e.g., to 5-10%) and/or shorten deprotection times. Why: Milder basic conditions reduce the rate of α-proton abstraction, kinetically favoring the desired deprotection over epimerization.[4] |
| 2. Inappropriate Base for Coupling: Use of a strong, non-hindered base (e.g., Triethylamine) during the coupling of subsequent amino acids. | Solution: Switch to a weaker or more sterically hindered base. The order of preference is 2,4,6-Collidine (TMP) > N,N-Diisopropylethylamine (DIPEA) > N-Methylmorpholine (NMM) .[7][9] Why: Steric hindrance makes it more difficult for the base to access and abstract the α-proton, while lower basicity reduces the driving force for the reaction.[7] | |
| Epimerization is severe (>50%) or persists despite milder conditions. | 1. Inherent Instability of the Thioamide: For certain sequences, the electronic environment makes the α-proton exceptionally labile. | Solution: Implement a Thioimidate Protection Strategy .[4][16] This involves reacting the thioamide with an alkylating agent (e.g., methyl iodide or 4-azidobenzyl bromide) to form a thioimidate, which is stable to piperidine. This protecting group can be removed later under mild reductive conditions (e.g., DTT or PPh₃).[4] Why: The thioimidate modification removes the acidic proton entirely by replacing it with an alkyl group, thus completely blocking the epimerization pathway during Fmoc deprotection. This is the most robust solution for severe cases.[16] |
| Low coupling efficiency AND epimerization are observed. | 1. High Reaction Temperature: Performing couplings at elevated temperatures (e.g., >35°C) to overcome difficult sequences.[10][17] | Solution: Perform the coupling step immediately following thioamide incorporation at a reduced temperature (e.g., 0°C to room temperature). Why: Epimerization has a higher activation energy than the desired coupling reaction. Lowering the temperature disproportionately slows the rate of epimerization compared to the rate of peptide bond formation.[10] |
| 2. Inefficient Coupling Reagent: The chosen coupling reagent may be too slow, allowing more time for base-mediated epimerization to occur. | Solution: Use a highly efficient coupling reagent known to suppress racemization, such as one based on an Oxyma or HOAt additive (e.g., COMU, HATU ). Ensure you are using an appropriate coupling additive.[18][19] Why: Faster coupling kinetics mean the activated amino acid exists for a shorter period, reducing the window of opportunity for epimerization to occur. Additives like HOAt and Oxyma are more effective than HOBt at suppressing the formation of the problematic oxazolone intermediate.[7][20] |
Best Practices & Mitigation Protocols
Proactive measures are the most effective way to prevent epimerization. Below are detailed protocols and a decision-making workflow to guide your experimental setup.
Workflow for Protocol Selection
Protocol 1: Standard Mitigation Strategy for Thioamide Incorporation
This protocol is recommended for less sensitive residues or when the thioamide is incorporated near the N-terminus of the peptide.
Objective: To minimize epimerization through optimized deprotection and coupling conditions.
Materials:
-
Fmoc-protected thioamino acid benzotriazolide
-
Solid-phase resin with N-terminally deprotected peptide
-
Coupling Reagent: COMU or HATU
-
Base: 2,4,6-Collidine (TMP) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 10% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Thioamino Acid Coupling: a. Prepare the coupling solution: In a separate vessel, dissolve the Fmoc-thioamino acid benzotriazolide (1.5 eq), COMU/HATU (1.45 eq), and DIPEA (3.0 eq) or TMP (3.0 eq) in DMF. b. Add the coupling solution to the resin. c. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Subsequent Fmoc-Deprotection (CRITICAL STEP): a. For all subsequent deprotection cycles, use a solution of 10% piperidine in DMF . b. Perform the deprotection with two short treatments (e.g., 3 minutes + 7 minutes) instead of one long one. c. After deprotection, wash the resin immediately and thoroughly with DMF to remove all residual piperidine.
-
Subsequent Coupling Steps: a. For the next amino acid coupling, use a robust coupling reagent (e.g., HATU/DIPEA). b. Crucially, perform this coupling at a reduced temperature (e.g., 0°C) for 10 minutes, then allow it to warm to room temperature for 1-2 hours. This minimizes the exposure of the newly deprotected amine adjacent to the thioamide to basic conditions at higher temperatures.
Protocol 2: Thioimidate Protection Strategy for Complete Epimerization Suppression
This protocol is the most robust method and is recommended for sensitive residues, for thioamides placed early in a long sequence, or when Protocol 1 fails.[4][16]
Objective: To completely prevent epimerization by temporarily and reversibly protecting the thioamide as a thioimidate.
Materials:
-
Peptide-resin containing the newly incorporated thioamide
-
Alkylating agent: 4-azidobenzyl bromide (or methyl iodide)
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
Deprotection/Cleavage Reagents:
-
For Thioimidate Deprotection: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
For Final Peptide Cleavage: Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Procedure:
-
Incorporate Thioamide: Couple the Fmoc-thioamino acid as described in Protocol 1, Step 2.
-
Thioimidate Formation (On-Resin): a. After coupling and washing, swell the resin in DMF. b. Add a solution of 4-azidobenzyl bromide (5 eq) and DIPEA (10 eq) in DMF. c. Shake at room temperature for 2 hours. d. Wash the resin thoroughly with DMF and DCM and dry. The thioamide is now "protected."
-
Continue Peptide Elongation: a. Proceed with standard Fmoc-SPPS cycles (deprotection with 20% piperidine, coupling with standard reagents at room temperature). The thioimidate is stable to these conditions.
-
Thioimidate Deprotection & Final Cleavage: a. Once the full peptide sequence is assembled, the thioimidate must be deprotected before final cleavage from the resin. b. Swell the resin in DMF. c. Treat the resin with a solution of DTT (10 eq) and DIPEA (5 eq) in DMF for 2 hours. This reduces the azide and cleaves the protecting group, regenerating the thioamide. d. Wash the resin thoroughly with DMF and DCM. e. Proceed with standard TFA-based cleavage and deprotection of side-chain protecting groups.
References
-
Vertex AI Search, based on C. Sheehan, GP Hess, J. Am. Chem. Soc. 1955, 77, 1067 and other sources.[7]
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [18]
-
Batjargal, A., et al. (2015). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of Peptide Science, 21(5), 351-358. [Link][21]
-
BenchChem. (2025). Protocol for using 6-Methylpicolinic acid-thioamide in peptide synthesis. BenchChem. [1]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link][4]
-
Vertex AI Search, based on unprotected amino acid strategy using a ynamide coupling reagent.[22]
-
Romero-Zerbo, Y., et al. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 72(4), 841-847. [Link][11]
-
Muthuraj, B., & Balaram, P. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. PubMed. [Link][23]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [19]
-
Vertex AI Search, based on DNPBS as a protecting group to suppress racemization.[24]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [8]
-
Ramli, N. A., & Chik, W. M. Z. W. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7545. [Link][5]
-
Zhu, Y., & Gildersleeve, J. C. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(39), 16325-16334. [Link][9]
-
Hutton, C. A. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. [25]
-
Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Angewandte Chemie International Edition, 63(17), e202316933. [Link][16]
-
Vertex AI Search, based on pitfalls associated with current methods to synthesize thioamide-containing peptides.[26]
-
Sharma, A., et al. (2015). Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support. Organic Letters, 17(12), 3004-3007. [Link][15]
-
Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews, 120(7), 3095-3140. [Link][3]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [27]
-
BenchChem. (2025). Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Preparation. BenchChem. [28]
-
O'Connor, M., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. [Link][14]
-
Bachem. Avoiding epimerization in peptide synthesis. Bachem. [29]
-
Sarga, A. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9568-9576. [Link][12]
-
Vertex AI Search, based on high temperature and fast stirring in peptide synthesis.[30]
-
Jia, C., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 717-724. [Link][13]
-
Vertex AI Search, based on strategies for peptide synthesis, focusing on coupling reagents and difficult couplings.[20]
-
ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? ResearchGate. [Link][10]
-
Vertex AI Search, based on challenges when incorporating thioamides into peptide backbones during SPPS.[31]
-
ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link][32]
-
Semantic Scholar. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Semantic Scholar. [33]
-
Chemistry Stack Exchange. (2013, October 29). Epimerization in peptide synthesis. Chemistry Stack Exchange. [Link][34]
-
Sarga, A. D., et al. (2014, September 4). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link][35]
-
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [17]
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Introduction: The Challenge and Utility of Peptide Thioamides
An essential resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of thioamides.
Peptide thioamides, where a backbone amide oxygen is replaced by sulfur, are powerful tools in chemical biology and drug discovery. This single-atom substitution imparts unique properties, including altered hydrogen bonding capabilities, increased proteolytic resistance, and distinct spectroscopic signatures, making them valuable probes for studying peptide structure, folding, and interactions.[1][2][3] However, the synthesis of thionopeptides is not trivial. Researchers often encounter significant challenges that can lead to low yields, impure products, and abandoned projects.[4][5][6] The instability of the thioamide bond under standard SPPS conditions is a primary source of these difficulties.[1][2]
This technical support center demystifies the process of thionopeptide synthesis by cataloging the major pitfalls and providing evidence-based solutions to overcome them.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of peptide thioamides?
The main difficulties arise from the inherent chemical properties of the thioamide bond and its reactivity under standard SPPS conditions. The challenges can be grouped into three critical stages of the synthesis[1][4][5]:
-
Thioamide Coupling: Inefficient incorporation of the thioamide bond into the growing peptide chain.
-
Peptide Elongation: Instability of the incorporated thioamide during subsequent coupling and deprotection cycles, leading to side reactions.
-
Cleavage and Deprotection: Degradation of the thioamide bond during the final cleavage from the solid support and removal of side-chain protecting groups.
Q2: What is epimerization and why is it a major concern for thioamide synthesis?
Epimerization is the loss of stereochemical purity at the α-carbon of the amino acid residue containing the thioamide.[7] The thioamide group increases the acidity of the α-proton, making it more susceptible to removal by the basic conditions used for Fmoc-group deprotection (e.g., piperidine).[8][9] This can lead to a mixture of diastereomers, which are difficult to separate and compromise the biological activity of the final peptide.[7]
Q3: What is the "thioimidate protection strategy" and how does it help?
The thioimidate protection strategy is a key technique to prevent common side reactions.[1][8] The thioamide, once incorporated into the peptide, is alkylated to form a stable thioimidate intermediate. This modification protects the fragile thioamide during the demanding conditions of subsequent synthesis steps.[1] Specifically, it prevents epimerization by altering the electronic properties at the α-carbon and blocks Edman-like degradation during acid-mediated cleavage.[8][10] The thioimidate is then converted back to the thioamide just before or after cleavage from the resin.[11]
Q4: Which analytical techniques are essential for characterizing peptide thioamides?
A combination of chromatographic and spectrometric methods is crucial.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for assessing the purity of the crude and purified peptide and for separating desired products from byproducts.[12][13][14]
-
Mass Spectrometry (MS), often MALDI-MS or ESI-MS: MS is used to confirm the molecular weight of the final product, helping to verify that the thioamide incorporation was successful and that no unexpected modifications or degradation occurred.[12][13]
-
UV-Vis Spectroscopy: Thioamides have a characteristic UV absorption maximum around 265 nm, which distinguishes them from standard amides (approx. 220 nm) and can be used to confirm their presence.[3]
Troubleshooting Guide: A Stage-by-Stage Approach
This guide addresses specific problems encountered during the three main phases of thioamide SPPS.
Caption: Key stages in thioamide SPPS, highlighting common problem points.
Problem Area 1: Thioamide Coupling
Q: I am observing very low or no incorporation of my thioamide residue. What is the cause?
A: Probable Causes & Solutions
-
Inefficient Thionation Reagent: Traditional thionating agents like Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀) can be inefficient for pre-formed dipeptides and lead to difficult purifications and decomposition products.[15][16]
-
Poor Solubility of Reagents: The protected amino acid building blocks or coupling reagents may have poor solubility in standard SPPS solvents like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[18][19]
-
Steric Hindrance: The amino acid being coupled as a thioamide may be sterically hindered (e.g., Val, Ile), slowing down the reaction.
-
Solution: Increase the coupling time and/or temperature. Double coupling may be necessary. Monitor the reaction progress using a qualitative test like the ninhydrin test to ensure it goes to completion.
-
| Reagent Type | Common Examples | Advantages | Disadvantages |
| Traditional Thionating Agents | Lawesson's Reagent, P₄S₁₀ | Readily available. | Often inefficient for peptides, difficult workup, side reactions.[15][16] |
| Activated Thioacyl Reagents | Fmoc-AA-CS-Nbt | High coupling efficiency in SPPS. | Requires multi-step synthesis of the reagent before use.[1][17] |
Table 1: Comparison of common reagents for thioamide introduction.
Problem Area 2: Peptide Elongation Post-Thioamide
Q: My final peptide product shows significant epimerization (a broad peak or shoulder in the HPLC trace). How can I prevent this?
A: Probable Cause & Solution
This is a classic problem caused by the increased acidity of the α-proton adjacent to the thioamide, which is abstracted during repeated basic Fmoc-deprotection steps.[8][9]
-
Definitive Solution: Thioimidate Protection. This is the most robust method to prevent epimerization.[1][11] By alkylating the thioamide to a thioimidate, you raise the pKa of the α-proton, protecting it from abstraction.[8] Significant improvements in stereochemical purity (e.g., reducing epimerization from 22% to negligible levels) have been reported with this method.[1]
Caption: Decision tree for troubleshooting epimerization in thioamide synthesis.
Q: I am seeing a side product with a mass of +53 Da when using morpholine for Fmoc deprotection. What is happening?
A: This side product corresponds to an adduct formed between the thioamide and morpholine.[22] While not always observed with backbone thioamides, it can occur at sterically accessible sites.[22]
-
Solution: Switch your Fmoc deprotection reagent from morpholine or piperidine to 2% (v/v) DBU in DMF. DBU is effective for Fmoc removal but has been shown to avoid this adduct formation.[22]
Problem Area 3: Cleavage and Deprotection
Q: My yield is very low after TFA cleavage, and MS analysis shows fragments corresponding to chain scission.
A: Probable Causes & Solutions
-
Edman-like Degradation: Thioamides are susceptible to degradation under prolonged exposure to high concentrations of Trifluoroacetic Acid (TFA).[22] The nucleophilic sulfur atom can attack the adjacent amide carbonyl, leading to a 5-exo-trig cyclization and subsequent cleavage of the peptide chain.[9][10]
-
Solution 1: Optimize Cleavage Conditions. Do not use standard, overnight cleavage protocols. Minimize the TFA exposure time (e.g., 1-2 hours) and titrate the TFA concentration. You must find a balance between complete side-chain deprotection and minimizing thioamide degradation.[10]
-
Solution 2: Use Thioimidate Protection. The thioimidate is significantly more stable to TFA than the thioamide.[10] Protecting the thioamide during cleavage prevents this degradation pathway. However, be aware that water in the cleavage cocktail can hydrolyze the thioimidate to a thioester, another form of chain scission.[10] Using anhydrous TFA or weaker cleavage cocktails is recommended if the thioimidate is carried through cleavage.[10][11]
-
-
Inappropriate Scavengers: Scavengers are added to the cleavage cocktail to quench reactive cationic species, but some can react with the thioamide.
-
Solution: A standard, non-malodorous cleavage cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient and avoids problematic scavengers like EDT, which can cause side reactions with tryptophan residues during long cleavage times.
-
| Problem | Probable Cause | Recommended Cleavage Cocktail | Key Consideration |
| Peptide without sensitive residues | General degradation | TFA/TIS/H₂O (95:2.5:2.5) | Minimize cleavage time to 1-2 hours.[10] |
| Peptide with Arg(Pbf/Pmc), Trp(Boc) | Incomplete deprotection vs. degradation | TFA/TIS/H₂O (95:2.5:2.5) | Balance time for deprotection vs. thioamide stability.[10] |
| Peptide protected as thioimidate | Hydrolysis of thioimidate to thioester | 'Neat' TFA or weaker acid (e.g., HFIP/DCM) | Minimize water content in the cleavage cocktail.[10][11] |
Table 2: Recommended cleavage cocktails for thioamide-containing peptides.
Key Experimental Protocols
Protocol 1: Thioimidate Protection on Solid Support
This protocol outlines the alkylation of a resin-bound thioamide to form the protective thioimidate.
-
Following successful coupling of the thioamide-containing residue and subsequent Fmoc deprotection, wash the resin thoroughly with DMF.
-
Prepare a solution of an alkylating agent (e.g., methyl iodide or p-azidobenzyl bromide) and a mild base (e.g., DBU) in DMF.[11][23]
-
Add the solution to the peptidyl-resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once complete, wash the resin thoroughly with DMF and proceed with the SPPS elongation cycles.
Protocol 2: Thioimidate Deprotection (p-Azidobenzyl Group)
The p-azidobenzyl group is preferred over a methyl group as it avoids the use of toxic H₂S gas for deprotection.[11]
-
After completing the peptide synthesis, swell the resin in DMF.
-
Prepare a solution of a reducing agent, such as Dithiothreitol (DTT), in DMF with a mild base like DBU.
-
Add the solution to the resin and shake for 1-2 hours at room temperature. This reduces the azide to an amine, which triggers the removal of the protecting group to regenerate the thioamide.[11]
-
Wash the resin extensively with DMF.
-
The peptide is now ready for final cleavage from the resin using an optimized TFA cocktail as described in the troubleshooting section.
References
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Request PDF. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ResearchGate. [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K. K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K. K., Ibrahim, R., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH National Library of Medicine. [Link]
-
Request PDF. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Maini, R., VanVeller, B., & Raines, R. T. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Juba, M. D., Pirrone, M. G., Brown, K. C., & Burlina, F. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Thieme Chemistry Journals. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. [Link]
-
ResearchGate. (n.d.). Potential challenges when incorporating thioamides into peptide backbones during SPPS. [Link]
-
Bartlett, P. A., & Harris, B. Z. (2009). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PubMed Central. [Link]
-
Batjargal, S., Ficarro, S. B., Tota, M. R., Marto, J. A., & Chatterjee, J. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. PubMed Central. [Link]
-
Batjargal, S., Ficarro, S. B., Tota, M. R., Marto, J. A., & Chatterjee, J. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. SciSpace. [Link]
-
Connon, S., & McCarthy, T. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. [Link]
-
Miller, L. M., & Bandarian, V. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PubMed Central. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Wegner, K., & Barnes, D. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Research Outreach. [Link]
-
Raysearch. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
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- 2. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 13. ijsra.net [ijsra.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
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- 17. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 20. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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- 23. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fractional Crystallization of Organic Compounds
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for fractional crystallization. As a Senior Application Scientist, I've seen firsthand how this powerful purification technique can be both an elegant solution and a source of significant experimental challenges. This guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow researchers, scientists, and drug development professionals, with the in-depth, field-tested insights needed to troubleshoot common issues and refine your crystallization processes. My goal is to explain not just what to do, but why a particular approach works, grounding our advice in the fundamental principles of solubility and crystal growth.
Part 1: Troubleshooting Guide
Fractional crystallization is a nuanced process where minor variations in conditions can lead to vastly different outcomes. Below are some of the most common issues encountered in the lab, presented in a question-and-answer format.
I've cooled my solution, but no crystals are forming. What's wrong?
This is a frequent and often frustrating issue. The lack of crystal formation, or nucleation, can stem from several factors. Let's break down the likely causes and their solutions.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Solution is undersaturated or only just saturated. | For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. | Gently boil off a portion of the solvent to increase the concentration of your compound.[1] Then, allow the solution to cool again. |
| High level of soluble impurities. | Some impurities can inhibit the nucleation process, preventing the initial formation of crystal lattices.[2] | Try adding a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[3] |
| Lack of nucleation sites. | Crystal growth requires a starting point (a nucleus). Spontaneous nucleation can sometimes be slow to initiate in a very clean, smooth flask. | 1. Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a surface for nucleation to begin.[1][4]2. Add a seed crystal of the pure compound. This provides a pre-formed template for crystal growth.[5][6][7] |
| Cooling is too rapid. | Very rapid cooling can sometimes lead to the formation of a stable, supersaturated solution or a glass rather than an ordered crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4][8] |
My compound is separating as an oil, not crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid.[9] This is problematic because the oil is essentially an impure liquid form of your compound, which will trap impurities and rarely solidify into a pure crystalline form.[1][9]
| Probable Cause | Scientific Rationale | Recommended Solution |
| Solution is too concentrated. | If the concentration of the solute is too high, the solution may become supersaturated at a temperature that is above the melting point of the solute. | Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and then attempt to cool the solution more slowly.[1][10] |
| The compound's melting point is below the boiling point of the solvent. | The solute "melts" in the hot solution rather than dissolving in the traditional sense, leading to separation as a liquid upon cooling.[2][3] | Choose a solvent with a lower boiling point.[11] Alternatively, use a mixed solvent system to adjust the overall solvent properties. |
| High concentration of impurities. | Impurities can significantly depress the melting point of your compound, making it more likely to oil out.[1][2] | If possible, purify the compound by another method (e.g., column chromatography) to remove the bulk of the impurities before attempting fractional crystallization. |
| Rapid cooling. | Cooling the solution too quickly can cause the compound to separate from the solution at a temperature above its depressed melting point. | Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before any further cooling in an ice bath.[10] |
My yield is very low after crystallization. How can I improve it?
A low yield can be disheartening, but it often points to specific, correctable steps in the procedure.[12]
| Probable Cause | Scientific Rationale | Recommended Solution |
| Too much solvent was used. | Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1][10] | Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already completed the filtration, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again. |
| The compound is too soluble in the chosen solvent at low temperatures. | An ideal solvent shows a large difference in solubility between high and low temperatures. If the compound remains significantly soluble when cold, recovery will be poor.[4] | Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be more effective. |
| Premature crystallization during hot filtration. | If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel stem. | Use a heated filter funnel or preheat the funnel and receiving flask with hot solvent before filtration. Keep the solution at or near its boiling point. |
| Washing crystals with room-temperature solvent. | The pure crystals can redissolve in the wash solvent if it is not sufficiently cold. | Always wash the filtered crystals with a small amount of ice-cold solvent to minimize product loss. |
My crystals are not pure. What happened?
The goal of crystallization is purification, so obtaining impure crystals defeats the purpose. This issue is often related to the rate of crystal growth and the presence of impurities with similar properties to your compound.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Crystals formed too quickly. | Rapid crystal growth can trap impurities within the crystal lattice, a process known as occlusion.[1] | Slow down the cooling process. A slower rate allows for more selective crystallization, where only the desired molecules are incorporated into the growing lattice.[4][8] |
| Impurities have very similar solubility. | If an impurity has solubility characteristics that are very similar to the target compound, it may co-crystallize.[13] | A single crystallization may not be sufficient. Perform a second recrystallization of the obtained crystals. In some cases, a different purification technique may be necessary. |
| Insufficient washing of crystals. | The surfaces of the crystals can be coated with the impurity-rich mother liquor. | After filtration, wash the crystals thoroughly but quickly with a small amount of ice-cold solvent to remove any adhering mother liquor. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for fractional crystallization?
A: The choice of solvent is the most critical factor in a successful crystallization.[14] An ideal solvent should exhibit a steep solubility curve for your compound: high solubility at elevated temperatures and low solubility at low temperatures.[4][15] The "like dissolves like" principle is a good starting point—polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[16]
Here is a systematic workflow for solvent selection:
Other important considerations for solvent selection include:
-
The solvent should not react with the compound.[16]
-
It should have a relatively low boiling point for easy removal from the crystals.[11]
-
Impurities should be either very soluble or completely insoluble in the solvent at all temperatures.
Q2: What is the role of a seed crystal and how do I use it?
A: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to initiate crystallization.[5][6] Its primary role is to bypass the often slow and unpredictable step of spontaneous nucleation by providing a template for further crystal growth.[7][17] This leads to more controlled and reproducible crystallization.[5]
To use a seed crystal, first prepare your supersaturated solution and cool it to a point where it is metastable (i.e., supersaturated but not yet crystallizing). Then, add one or two small seed crystals. If done correctly, you should observe crystal growth originating from the seeds.
Q3: Can you explain the difference between fractional crystallization and recrystallization?
A: While often used interchangeably, there is a subtle distinction. Recrystallization is a purification technique for a single compound that is contaminated with a small amount of impurities.[15][18] The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities in the solution.
Fractional crystallization , on the other hand, is a method to separate a mixture of two or more compounds that are present in comparable amounts.[19][20] This technique relies on the differences in the solubilities of the components in a particular solvent. As the solution cools, the least soluble compound will crystallize first, allowing for its separation from the others.[19]
Q4: How can I improve the separation of two compounds with very similar solubilities?
A: This is a challenging scenario where standard fractional crystallization may fail.[13] Here are a few advanced strategies:
-
Multi-stage Crystallization: The initial crop of crystals will be enriched in the less soluble compound but may not be completely pure. Repeating the crystallization process on this enriched fraction can progressively improve purity.[21]
-
Solvent System Optimization: Experiment with different solvents or, more likely, mixed solvent systems. Adding a second solvent (an "anti-solvent") in which your target compound is less soluble can sometimes enhance the difference in solubility between the two components.[22][23]
-
Melt Crystallization: If the compounds are stable at their melting points, melt crystallization can be an option. This technique avoids solvents altogether and separates components based on differences in their freezing points.[20][21]
-
pH Adjustment: For acidic or basic compounds, altering the pH of the solution can dramatically change their solubility, allowing for the selective crystallization of one component.
References
- Grokipedia. Seed crystal.
- CK-12 Foundation. Flexi answers - What are seed crystals used for?.
- Wikipedia. Seed crystal.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. Oiling Out in Crystallization.
- Quora. (2022). What is the effect of a seed crystal on the process of crystallization?.
- Reddit. (2013). Recrystallization (help meeeeee).
- Childhood Education Zone - YouTube. (2025). What Is A Seed Crystal And Why Is It Important?.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
- Steemit. FAILURES OF FRACTIONAL CRYSTALLIZATION.
- Chemistry LibreTexts. (2023). Recrystallization.
- Creative Biostructure. (2024). Understanding Oiling-Out in Crystallization Processes.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- CK-12 Foundation. What methods can be used to improve recrystallization yield?.
- Brainly. (2017). What is the disadvantage of fractional crystallization?.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Sulzer. Fractional Crystallization.
- Chemistry LibreTexts. (2019). Fractional crystallization.
- Guide for crystallization.
- AOCS. (2019). Solvent Fractionation.
- Wikipedia. Fractional crystallization (chemistry).
- Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
- Mettler Toledo - YouTube. (2018). 4 Recrystallization Methods for Increased Yield.
- ResearchGate. (2019). How to select the best solvent or re crystallization?.
- Quora. (2023). How does the fractional crystallization process work in organic chemistry?.
- Recrystallization and Crystallization.
- Brainly.in. (2019). Is there any difference between crystallization and fractional crystallization?.
- Wikipedia. Fractional crystallization (geology).
- University of York. Problems with Recrystallisations.
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Technical Support Center: Purification Strategies in Organic Synthesis
Welcome to the Technical Support Center for purification in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical and often challenging process of isolating a desired compound from a reaction mixture. Here, we move beyond simple protocols to explain the underlying principles and provide field-tested troubleshooting advice to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I decide which purification method to use?
The selection of a purification method is a critical decision that depends on several factors related to your compound of interest and the impurities present. Key considerations include the physical state of your compound (solid or liquid), its stability, and the physical and chemical properties of both your product and the unreacted reagents (e.g., boiling point, solubility, polarity).
A logical first step is to analyze your crude reaction mixture using a simple technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the complexity of the mixture and the relative polarities of the components, which is crucial for chromatographic methods.[1]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q2: What are the most common sources of impurities in my reaction?
Impurities can originate from several sources, and identifying them is key to choosing an effective purification strategy.[2] Common culprits include:
-
Unreacted Starting Materials: Reactions that do not go to completion will leave behind starting materials.
-
Excess Reagents: Often, one reagent is used in excess to drive the reaction to completion.[3][4]
-
By-products: These are formed from side reactions that occur in parallel to the desired transformation.
-
Catalysts: Many reactions require a catalyst that must be removed from the final product.
-
Solvents: Residual solvent from the reaction or workup can be a significant impurity.[2]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] The compound of interest partitions into the solvent in which it is more soluble.
Common Problems & Solutions:
-
Q: I've formed a stable emulsion between the two layers. How can I break it?
-
Causality: Emulsions often form when surfactant-like molecules are present or when the mixture is shaken too vigorously.[6] This creates a stable mixture of the two immiscible liquids.
-
Troubleshooting Steps:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to separation.
-
Gentle Swirling: Instead of vigorous shaking, gently invert and swirl the funnel.[6]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[6]
-
Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[6]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.[6]
-
-
-
Q: My compound has both acidic and basic functional groups. How do I effectively extract it?
-
Causality: The charge state of a molecule dramatically affects its solubility. By manipulating the pH of the aqueous layer, you can control whether your compound is charged (more water-soluble) or neutral (more organic-soluble).
-
Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
To remove a basic impurity, extract with a dilute acid (e.g., 1M HCl). The basic impurity will become protonated (charged) and move into the aqueous layer.
-
To remove an acidic impurity, extract with a dilute base (e.g., 1M NaOH or saturated NaHCO₃). The acidic impurity will be deprotonated (charged) and partition into the aqueous layer.
-
Wash the organic layer with brine to remove residual water and dissolved salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
-
Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (commonly silica gel) and their solubility in a liquid mobile phase (the eluent).[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Common Problems & Solutions:
-
Q: My compounds are not separating well (co-elution). What can I do?
-
Causality: Poor separation is often due to an inappropriate solvent system or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to find a solvent system that gives a good separation of your desired compound from impurities, ideally with an Rf value for your product between 0.3 and 0.4.[8]
-
Use a Weaker Eluent: If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.[9]
-
Sample Loading: Load the sample in the minimum amount of solvent and as a narrow band at the top of the column.[10] Overloading the column with too much sample is a common cause of poor separation.
-
-
-
Q: I can't find my compound after running the column. Where did it go?
-
Causality: The compound may be stuck on the column, may have eluted very quickly in the solvent front, or it may have decomposed on the silica.[8]
-
Troubleshooting Steps:
-
Check the First Fractions: Your compound might be very nonpolar and eluted immediately.[8]
-
Increase Solvent Polarity: If your compound is very polar, it might still be adsorbed to the silica gel. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane).
-
Check for Decomposition: Run a TLC of your crude material next to a spot of the material that has been stirred with a small amount of silica gel for an hour. If the spot disappears or new spots appear, your compound may be unstable on silica. In this case, consider alternative purification methods like reverse-phase chromatography or recrystallization.[8]
-
-
Recrystallization
Principle: This technique purifies solid compounds based on differences in solubility at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.[11][12]
Common Problems & Solutions:
-
Q: My compound won't crystallize out of the solution upon cooling.
-
Causality: This can happen if too much solvent was used, the solution is not saturated, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[11] The small glass particles that are scraped off can act as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool Slowly: Place the flask in an ice bath to dramatically lower the temperature and decrease the solubility of your compound.[11]
-
-
-
Q: An oil has formed instead of crystals.
-
Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Change Solvents: Choose a solvent with a lower boiling point or one in which your compound is less soluble.
-
-
Scavenger Resins & Solid-Phase Extraction (SPE)
Principle: These methods utilize a solid support with a functional group that selectively binds to unreacted reagents or by-products.[13] The desired product remains in solution and is separated by simple filtration.[14] SPE operates on chromatographic principles to retain either the analyte or impurities on a solid phase.[15][16]
Common Problems & Solutions:
-
Q: The scavenger resin is not removing the target impurity effectively.
-
Causality: The chosen resin may not have the correct functionality to react with the impurity, or the reaction conditions (solvent, temperature, time) may not be optimal.
-
Troubleshooting Steps:
-
Select the Right Resin: Ensure the functional group on the resin is appropriate for scavenging the target impurity (e.g., an amine-based resin to scavenge an excess acid chloride).
-
Use Sufficient Equivalents: Use a 3-5 fold excess of the scavenger resin to ensure complete removal of the impurity.
-
Increase Reaction Time/Temperature: Allow the resin to stir with the reaction mixture for a longer period (4-16 hours) or gently heat if the reaction is sluggish.
-
Solvent Compatibility: Ensure the solvent swells the resin beads properly to allow access to the functional groups.
-
-
-
Q: My compound of interest is being retained on the SPE cartridge along with the impurities.
-
Causality: The selectivity of the SPE sorbent may not be sufficient to differentiate between your product and the impurities under the chosen conditions.
-
Troubleshooting Steps:
-
Optimize the Wash Step: Use a wash solvent that is strong enough to remove the impurities but weak enough to leave your desired compound on the cartridge. This may require testing several solvents or solvent mixtures.
-
Optimize the Elution Step: Use an elution solvent that is strong enough to desorb your compound but leaves more strongly bound impurities behind.
-
Change the Sorbent: Consider a different type of SPE sorbent (e.g., ion-exchange instead of reverse-phase) that offers a different selectivity.[17]
-
-
Data Summary Tables
Table 1: Common Purification Techniques - A Comparative Overview
| Technique | Principle | Best For | Key Advantages | Common Disadvantages |
| Liquid-Liquid Extraction | Differential Solubility | Separating acidic/basic/neutral compounds; initial workup | Fast, inexpensive, scalable | Emulsion formation, requires immiscible solvents, can be labor-intensive |
| Flash Chromatography | Differential Adsorption | Most neutral organic compounds with different polarities | High resolution, applicable to a wide range of compounds | Can be time-consuming, uses large solvent volumes, potential for sample decomposition on silica |
| Recrystallization | Differential Solubility at different temperatures | Purifying solid compounds | Can yield very pure material, relatively inexpensive | Finding a suitable solvent can be difficult, potential for low recovery, not suitable for all solids |
| Distillation | Difference in Boiling Points[7][18] | Volatile liquids with significantly different boiling points | Good for large-scale purification of liquids | Not suitable for heat-sensitive compounds or azeotropes, requires significant boiling point differences for simple distillation[19] |
| Scavenger Resins | Covalent or Ionic Bonding | Removing specific excess reagents or by-products | High selectivity, simple filtration workup[14] | Resins can be expensive, not suitable for all types of impurities |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides a good separation and an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[10]
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for Flash Column Chromatography.
References
-
Allen, C. Purification of Organic Compounds- Purification Methods in Chemistry. Available from: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Available from: [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Available from: [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
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Recrystallization. Available from: [Link]
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How To: Purify by Distillation. University of Rochester Department of Chemistry. Available from: [Link]
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Recrystallization1. Available from: [Link]
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methods of purification of organic compounds. (2019). BYJU'S. Available from: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. Available from: [Link]
-
What are the criteria for selecting a purification method?. TutorChase. Available from: [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: [Link]
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Scavenger resin. Wikipedia. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available from: [Link]
-
Wipf, P. (2004). strategies in organic synthesis. University of Pittsburgh. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
What is Solid Phase Extraction (SPE)?. Organomation. Available from: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available from: [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). Canftech. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
-
Several Problems of Flash Column Chromatography. (2025). Hawach. Available from: [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Available from: [Link]
-
Solid-phase extraction. Wikipedia. Available from: [Link]
-
The Concept and Basic Principles of Solid Phase Extraction. (2025). Hawach. Available from: [Link]
-
Solid Phase Extraction. University of York Chemistry Teaching Labs. Available from: [Link]
-
The Principle and Classification of Solid Phase Extraction. Raykol Group (XiaMen) Corp., Ltd. Available from: [Link]
-
The application of scavenger resin in combinatorial chemistry. (2025). ResearchGate. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Available from: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Available from: [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available from: [Link]
-
Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes 2015. Available from: [Link]
-
Troubleshooting Guide. Available from: [Link]
-
Chapter 18: Organic Synthesis. (2016). Chemistry LibreTexts. Available from: [Link]
-
List of purification methods in chemistry. Wikipedia. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Thioamide Synthesis: A Comparative Analysis
The thioamide functional group, an isostere of the ubiquitous amide bond, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] By replacing the amide oxygen with sulfur, we unlock a suite of unique physicochemical properties: altered nucleophilicity, enhanced hydrogen bond donating capability, and distinct steric profiles.[2][3][4] These characteristics have been leveraged in FDA-approved drugs, natural products, and as invaluable probes for studying biological systems.[1][4][5]
However, the synthesis of thioamides is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision dictated by the available starting materials, the complexity of the target molecule, and the desired scale of the reaction. This guide provides a comparative analysis of the most prevalent and powerful methods for thioamide synthesis, offering field-proven insights into the causality behind experimental choices to empower researchers in drug discovery and chemical development.
The Workhorse: Thionation of Amides
The most direct conceptual path to a thioamide is the thionation of its corresponding amide. This approach is favored for its straightforwardness, especially when the amide precursor is readily available. The efficacy of this transformation hinges on the choice of the thionating agent.
Classical Phosphorus-Sulfur Reagents: P₄S₁₀ and Lawesson's Reagent
For decades, phosphorus decasulfide (P₄S₁₀, Berzelius reagent) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent, LR) have been the dominant forces in thionation chemistry.[6][7]
-
Phosphorus Decasulfide (P₄S₁₀): This inorganic reagent is cost-effective but often requires harsh reaction conditions, such as refluxing in high-boiling solvents like toluene or pyridine.[6][7][8] Its polymeric nature and poor solubility can lead to heterogeneous reaction mixtures and challenges in purification.[1] A significant improvement involves the use of additives like hexamethyldisiloxane (HMDO) or supporting P₄S₁₀ on alumina, which can enhance reactivity and simplify workup.[7][9][10]
-
Lawesson's Reagent (LR): LR offers a significant advantage over P₄S₁₀ in terms of solubility and milder reaction conditions.[11][12] It is generally more effective, requiring lower temperatures and affording cleaner reactions with higher yields.[11] The mechanism, distinct from P₄S₁₀, proceeds through a more reactive dithiophosphine ylide intermediate in solution, which reacts with the amide carbonyl to form a transient thiaoxaphosphetane.[11][13] The driving force of the reaction is the formation of a very stable P=O bond during the subsequent cycloreversion.[11]
Causality in Reagent Choice: The choice between P₄S₁₀ and LR often comes down to a balance of cost, scale, and substrate sensitivity. For simple, robust substrates on a large scale, the economic advantage of P₄S₁₀ may be decisive. However, for complex, multifunctional molecules prevalent in drug development, the superior performance, milder conditions, and cleaner reaction profiles of Lawesson's Reagent justify its higher cost.[14] LR exhibits useful chemoselectivity, typically thionating amides faster than ketones or esters, allowing for selective transformations in polyfunctional molecules.[1][11]
// Nodes LR [label="Lawesson's Reagent (LR)"]; Ylide [label="Reactive Dithiophosphine Ylide", shape=oval, fillcolor="#E8F0FE", fontcolor="#202124"]; Amide [label="Amide (R-C(O)NR'R'')", shape=cds, fillcolor="#FFFFFF"]; Intermediate [label="Thiaoxaphosphetane Intermediate", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Thioamide [label="Thioamide (R-C(S)NR'R'')", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Byproduct [label="Stable P=O Byproduct", shape=box, style=rounded];
// Edges LR -> Ylide [label="Equilibrium in solution"]; {Ylide, Amide} -> Intermediate [label="+", dir=none]; Intermediate -> Thioamide [label="Cycloreversion"]; Intermediate -> Byproduct;
// Layout adjustments {rank=same; Ylide; Amide;} }
Figure 1: Simplified mechanism of amide thionation using Lawesson's Reagent.
Modern Thionating Reagents
While effective, classical reagents suffer from drawbacks including the generation of malodorous and toxic hydrogen sulfide (H₂S) byproducts and instability towards moisture.[15] This has spurred the development of alternatives:
-
Belleau's Reagent: An analogue of LR with improved solubility.[15]
-
Yokoyama's and Heimgartner's Reagents: Offer different reactivity profiles and solubility.[1][15]
-
Next-Generation Air-Stable Reagents: Recently, novel, odorless, and air-stable thionating agents have been developed that do not release H₂S.[15] These reagents exhibit high thermal stability and excellent functional group tolerance, making them highly suitable for late-stage functionalization in complex molecule synthesis.[15] Their atom economy can also be superior to that of Lawesson's reagent.[15]
Building from the Ground Up: Synthesis from Nitriles
The classical approach involves bubbling toxic hydrogen sulfide gas through a solution of the nitrile, often catalyzed by a base like pyridine or triethylamine.[16] Recognizing the significant handling hazards of H₂S, a major focus of modern chemistry has been the development of methods using safer sulfur sources:
-
Alkali Metal Hydrosulfides: Sodium hydrosulfide (NaSH), often in combination with an additive like magnesium chloride, provides a convenient and effective source of H₂S in situ, avoiding the need to handle the gas directly.[17]
-
Thioacids and Thioacetamide: Reagents like thioacetic acid or thioacetamide can serve as H₂S donors under acidic conditions.[18][19]
-
Phosphorus Pentasulfide: P₄S₁₀ can also be used to convert nitriles to thioamides, offering a mild and rapid alternative with a simple work-up.[20] This method is effective for both aromatic and aliphatic nitriles.[20]
Causality in Method Choice: The synthesis from nitriles is particularly valuable for accessing primary thioamides (R-CSNH₂). The choice of method is almost exclusively driven by safety and convenience. Modern protocols using NaSH or P₄S₁₀ are strongly preferred over those requiring gaseous H₂S, as they provide comparable or better yields without the associated risks.[17][20]
The Multicomponent Marvel: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful multicomponent transformation that constructs thioamides from an aldehyde or ketone, an amine (typically primary or secondary), and elemental sulfur.[1][21][22] This reaction is prized for its atom economy and for assembling complex products from simple, readily available starting materials in a single step.
The mechanism is complex but generally involves the formation of an enamine from the carbonyl compound and the amine, followed by reaction with sulfur.[21] A key feature when starting with alkyl aryl ketones is the remarkable migration of the carbonyl (as a thioamide) from its initial position to the terminal carbon of the alkyl chain.[21] When starting from aldehydes, no such rearrangement occurs.[22]
Key Advantages and Considerations:
-
Versatility: The reaction has a broad substrate scope, including aromatic and aliphatic aldehydes and ketones.[1]
-
Efficiency: As a one-pot, three-component reaction, it offers high synthetic efficiency.
-
Modern Variants: The reaction conditions have been significantly improved through the use of base catalysts, microwave irradiation to drastically reduce reaction times, and even catalyst- and solvent-free conditions.[18][22][23][24][25]
Causality in Application: The Willgerodt-Kindler reaction is the go-to method when the synthetic goal is to converge three simple components into a more complex thioamide product. It is particularly advantageous when the corresponding amide is not easily accessible. However, its chemoselectivity can be a limitation for substrates bearing multiple reactive sites.[1] The choice to use microwave heating is driven by a need for high-throughput synthesis or a desire to accelerate reaction rates and improve yields, often resulting in cleaner products.[24]
// Nodes sub [label="Starting Materials:\n- Aldehyde/Ketone\n- Amine\n- Elemental Sulfur (S₈)", shape=folder, fillcolor="#E8F0FE", fontcolor="#202124"]; react [label="One-Pot Reaction\n(Heating / MW)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; prod [label="Thioamide Product", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; workup [label="Workup & Purification", shape=ellipse];
// Edges sub -> react; react -> prod; prod -> workup; }
Figure 2: High-level workflow of the Willgerodt-Kindler thioamide synthesis.
Emerging Frontiers: Decarboxylative and Thioacylation Strategies
Recent innovations have expanded the toolkit for thioamide synthesis, moving beyond classical transformations.
-
Decarboxylative Thioamidation: These methods generate thioamides from carboxylic acids, amines, and a sulfur source.[18] For example, α-keto carboxylic acids can react with amines and sulfur in a facile, site-selective manner to furnish thioamides.[22][23] This strategy is powerful as it uses readily available carboxylic acids and avoids pre-functionalization steps.
-
Thioacylation of Amines: This strategy mirrors standard amide bond formation but uses a thioacylating agent.[1] It involves reacting an amine with an activated thiocarbonyl species, such as a monothiocarboxylic acid activated with a peptide coupling reagent or a pre-formed thioacyl benzimidazolone.[1] This approach offers excellent control and is particularly crucial in the context of peptide synthesis where chemoselectivity is paramount.[1]
Comparative Summary of Key Methods
For ease of comparison, the key features of the primary synthetic methods are summarized below.
| Method | Starting Material(s) | Key Reagents | Typical Conditions | Yield Range | Primary Advantage | Key Limitation(s) |
| Thionation | Amide | Lawesson's Reagent, P₄S₁₀ | Reflux in Toluene, Dioxane | 60-95% | Direct conversion, good for existing amides | Reagent stoichiometry, byproduct removal, H₂S generation (classical reagents) |
| From Nitriles | Nitrile | NaSH/MgCl₂, P₄S₁₀, H₂S | Room Temp to Reflux | 70-99% | Excellent for primary thioamides, mild conditions | Limited to primary thioamides, potential H₂S handling |
| Willgerodt-Kindler | Aldehyde/Ketone, Amine | Elemental Sulfur (S₈) | 100-180°C (Conventional or MW) | 50-90% | High atom economy, convergent one-pot synthesis | Can have low chemoselectivity, sometimes harsh conditions |
| Decarboxylative | α-Keto Acid, Arylacetic Acid, Amine | Elemental Sulfur (S₈) | Moderate to high temp. | 60-85% | Uses readily available carboxylic acids | Newer method, scope still being explored |
Experimental Protocols: A Practical Guide
The following protocols are representative examples chosen for their reliability and broad applicability.
Protocol 1: Thionation of N-phenylbenzamide using Lawesson's Reagent
This protocol is a trusted method for converting a secondary amide to the corresponding thioamide.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylbenzamide (1.97 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous toluene (40 mL) to the flask.
-
Reagent Addition: To the stirred suspension, add Lawesson's Reagent (2.43 g, 6.0 mmol, 0.6 equiv). Rationale: Using a slight excess relative to the 2:1 carbonyl:LR stoichiometry ensures complete conversion.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be purified directly.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the N-phenylbenzothioamide as a yellow solid.
Protocol 2: Microwave-Assisted Willgerodt-Kindler Synthesis[18]
This protocol demonstrates a modern, rapid synthesis of a thioamide.
-
Reaction Setup: In a 10 mL microwave process vial, combine 4-methoxybenzaldehyde (136 mg, 1.0 mmol), morpholine (131 mg, 1.5 mmol, 1.5 equiv), and elemental sulfur (48 mg, 1.5 mmol, 1.5 equiv). Rationale: An excess of the amine and sulfur drives the reaction to completion.
-
Solvent Addition: Add 1-methyl-2-pyrrolidone (NMP) (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 10 minutes with magnetic stirring.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired morpholine-4-carbothioic acid p-tolylamide.
Conclusion and Future Outlook
The synthesis of thioamides is a mature field, yet it continues to evolve. While classical methods like thionation with Lawesson's Reagent and the Willgerodt-Kindler reaction remain indispensable tools, the future of thioamide synthesis lies in the pursuit of greater efficiency, safety, and sustainability. We anticipate the development of more advanced catalysts for multicomponent reactions, the expansion of odorless and highly chemoselective thionating reagents, and the broader application of flow chemistry to enable safer and more scalable production. For the modern researcher, a thorough understanding of the comparative strengths and weaknesses of each method is paramount to navigating the synthetic challenges of drug discovery and development.
References
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Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
-
Taylor, E., & Zoltewicz, J. (1960). Chemists Find General Thioamide Synthesis. Chemical & Engineering News, 38(25), 44. [Link]
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Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 1999(9), 1649-1651. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Al-Hourani, B. J., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(22), 5378. [Link]
-
Shaikh, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3511. [Link]
-
Bak, A., et al. (2023). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. International Journal of Molecular Sciences, 24(14), 11623. [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770. [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Adachi, K., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Journal of Sulfur Chemistry, 27(4), 333-337. [Link]
-
ResearchGate. The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
-
Perio, B., et al. (2004). WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES. Synthetic Communications, 34(19), 3527-3536. [Link]
-
Shaikh, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3511. [Link]
-
Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports, 37(2), 269-282. [Link]
-
Miller, L. M., et al. (2020). Biosynthesis and Chemical Applications of Thioamides. Accounts of Chemical Research, 53(1), 224-237. [Link]
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The Evolving Landscape of Carbothioamides: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbothioamide moiety, a sulfur analog of the amide group, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of carbothioamide analogs, with a focus on their anticancer and antimicrobial applications. We will delve into the causal relationships behind experimental design, present detailed protocols for key biological assays, and visualize complex biological and experimental workflows.
The Carbothioamide Core: A Versatile Pharmacophore
The carbothioamide functional group (-CSNH-) is a key structural feature that imparts distinct physicochemical properties to small molecules. The replacement of the oxygen atom in an amide with a larger, more polarizable sulfur atom alters the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound. These modifications are often pivotal in enhancing biological activity and selectivity. The exploration of SAR in carbothioamide analogs typically involves systematic modifications at three key positions: the aryl or heterocyclic rings attached to the core, the substituents on these rings, and the nature of the groups attached to the nitrogen atom.
Comparative Analysis of Carbothioamide Analogs in Oncology
Carbothioamide derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Here, we compare the SAR of carbothioamide analogs against two prominent cancer targets: tubulin and specific kinases.
Targeting the Cytoskeleton: Carbothioamide-Based Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development.[1] Carbothioamide-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[1][2]
A series of pyridine carbothioamides (PCAs) functionalized with a sulfonamide moiety have been synthesized and evaluated as tubulin polymerization inhibitors.[2] The general structure involves a pyridine ring linked via a carbothioamide to a substituted phenyl ring bearing a sulfonamide group. The SAR studies revealed several key insights:
-
Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring significantly impact cytotoxicity and tubulin polymerization inhibition. Analogs with small substituents at the 2- and 4-positions of the N-phenyl ring generally exhibit potent activity. For instance, compounds with 2,4-dimethyl and 4-fluoro-2-methyl substitutions have shown strong cytotoxicity against various cancer cell lines.[2]
-
Lipophilicity: A correlation between lipophilicity and anticancer activity has been observed, with more lipophilic compounds demonstrating enhanced potency. This is likely due to improved cell permeability, allowing the compounds to reach their intracellular target.[2]
-
Sulfonamide Moiety: The incorporation of a sulfonamide pharmacophore appears to be crucial for the potent tubulin inhibitory activity of these analogs.[2]
Table 1: Comparative in vitro activity of sulfonamide-functionalized pyridine carbothioamides
| Compound ID | N-phenyl Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 3 | 2,4-dimethyl | 4.9 ± 0.8 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.1 |
| 5 | 4-fluoro-2-methyl | 9.1 ± 1.2 | 3.2 ± 0.5 | 2.9 ± 0.6 | 4.5 ± 0.7 | 1.4 |
| Colchicine | - | 10.2 ± 1.5 | 8.7 ± 1.1 | 9.3 ± 1.3 | 12.5 ± 1.8 | 10.6 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 3.8 ± 0.5 | 1.9 ± 0.3 | - |
Data synthesized from Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.[2]
Modulating Cell Signaling: Carbothioamide-Based Kinase Inhibitors
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a common feature of cancer.[3] Carbothioamide derivatives have been explored as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[4][5]
For a series of 1H-pyrazole-1-carbothioamide derivatives targeting EGFR kinase, Quantitative Structure-Activity Relationship (QSAR) studies have highlighted the importance of specific molecular descriptors in determining inhibitory activity.[4] These studies indicate that the spatial arrangement and electronic properties of substituents on the pyrazole and phenyl rings are critical for effective binding to the EGFR active site.[4]
Similarly, 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC) analogs have been identified as inhibitors of Aurora kinases A and B.[5] The SAR of these compounds revealed that substitutions on the N-phenyl ring influence their cytotoxic potency.
Table 2: Cytotoxicity of NDPC Analogs against HCT116 colorectal cancer cells
| Compound ID | N-phenyl Substituent | IC₅₀ (µM) |
| NDPC-1 | Unsubstituted | 1.2 ± 0.1 |
| NDPC-2 | 4-methoxy | 0.8 ± 0.07 |
| NDPC-3 | 4-chloro | 1.5 ± 0.2 |
| NDPC-4 | 4-nitro | 2.1 ± 0.3 |
Data synthesized from Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone.[5]
Visualizing the Mechanism: Aurora Kinase B Signaling Pathway
To understand the impact of carbothioamide-based inhibitors on cellular processes, it is essential to visualize the targeted signaling pathways. Aurora kinase B is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[6] The following diagram illustrates a simplified Aurora Kinase B signaling pathway.
Caption: Simplified Aurora Kinase B signaling pathway during mitosis.
Comparative Analysis of Carbothioamide Analogs in Antimicrobial Chemotherapy
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Carbothioamides have demonstrated promising activity against a range of bacterial and fungal pathogens.
Targeting Bacterial Enzymes and Processes
Hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity.[7] The SAR of these compounds indicates that the nature of the substituent on the phenyl ring attached to the carbothioamide nitrogen is a key determinant of activity. For instance, compounds with electron-withdrawing groups like nitro and halogens often exhibit enhanced antibacterial effects.
Table 3: Minimum Inhibitory Concentration (MIC) of Hydrazinecarbothioamide Analogs
| Compound ID | Phenyl Substituent | S. aureus MIC (µM) | P. aeruginosa MIC (µM) |
| 5b | 4-NO₂ | 25 | >100 |
| 5d | 4-Cl | >100 | >100 |
| 5e | 4-Br | 12.5 | >100 |
| 5g | n-propyl | >100 | <0.78 |
| Vancomycin | - | 20 | - |
| Meropenem | - | - | 78 |
Data synthesized from Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.[7]
The mechanism of action of thioamide drugs against mycobacteria, such as Mycobacterium tuberculosis, involves their conversion to a reactive intermediate that forms an adduct with NAD.[8] This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[8]
Experimental Protocols: A Guide to Key Assays
The evaluation of the biological activity of carbothioamide analogs relies on a battery of well-established in vitro assays. Here, we provide detailed, step-by-step methodologies for some of the most common experiments.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Carbothioamide analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the carbothioamide analogs in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9][10]
Protocol 2: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Carbothioamide analogs
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer on ice.
-
Add the carbothioamide analog at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.[11]
Visualizing the Experimental Workflow: SAR Study of Carbothioamide Analogs
A systematic approach is crucial for elucidating the structure-activity relationships of a novel series of compounds. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for a structure-activity relationship study.
Conclusion: The Path Forward for Carbothioamide Drug Discovery
The carbothioamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the importance of systematic structural modifications and robust biological evaluation in elucidating the structure-activity relationships of these versatile compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can rationally design and synthesize next-generation carbothioamide analogs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow diagrams provided herein serve as a practical resource for scientists engaged in the exciting field of carbothioamide-based drug discovery. Continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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A Senior Application Scientist's Guide to Thionation: Comparing Lawesson's Reagent Against Its Peers
In the landscape of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl—a transformation known as thionation—is a cornerstone reaction. It unlocks a vast array of sulfur-containing molecules with profound applications in medicinal chemistry, materials science, and natural product synthesis.[1][2] For decades, Lawesson's reagent (LR) has been a dominant force in this field, celebrated for its efficacy and broad applicability.[3][4]
However, the modern synthetic chemist is faced with a growing arsenal of thionating agents, each with its own distinct profile of reactivity, substrate scope, and operational demands. This guide provides an in-depth, objective comparison of Lawesson's reagent with its primary alternatives, grounded in mechanistic principles and supported by experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal thionating agent for their specific synthetic challenge.
The Benchmark: Lawesson's Reagent (LR)
First synthesized in 1956 as a product of the reaction between anisole and phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] gained prominence through the extensive work of Sven-Olov Lawesson and his team in the late 1970s.[5] It is now commercially available and remains a go-to reagent for many thionation tasks.
Mechanism of Action
The efficacy of LR does not stem from the dimeric structure itself. In solution, particularly upon heating, the central four-membered phosphorus-sulfur ring undergoes dissociation to form a highly reactive dithiophosphine ylide intermediate (R-PS₂).[5] This monomer is the true workhorse of the thionation process.
The accepted mechanism proceeds via a two-step pathway that bears a resemblance to the Wittig reaction.[6][7]
-
[2+2] Cycloaddition: The reactive ylide undergoes a concerted cycloaddition with the carbonyl compound, forming a transient four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate rapidly collapses in a cycloreversion step to yield the desired thiocarbonyl product and a stable oxothiophosphine ylide byproduct. The thermodynamic driving force for this step is the formation of a very strong phosphorus-oxygen (P=O) bond.[6]
A computational study using density functional theory (DFT) has confirmed this two-step mechanism, identifying the second step—cycloreversion—as the rate-determining one.[7][8]
Caption: Reaction mechanism of Lawesson's reagent with a carbonyl compound.
Substrate Reactivity Profile
A key aspect of LR's utility is its predictable reactivity order across different carbonyl functional groups. This chemoselectivity allows for the targeted thionation of more reactive groups in a multifunctional molecule. The generally accepted order of reactivity is:
Amides > Ketones > Esters [5][9]
This trend is rationalized by the electronic nature of the carbonyl group; the more electron-rich a carbonyl is, the faster it reacts with LR.[5] Amides, with their resonance contribution from the nitrogen lone pair, are highly activated, while esters are the least reactive. This allows for selective thionation, for example, of a lactam in the presence of an ester.[6]
The Alternatives: A Comparative Analysis
While LR is versatile, it is not without its drawbacks, including its unpleasant odor, the need for chromatographic purification to remove byproducts, and its decomposition at high temperatures.[10][11][12] These limitations have spurred the development and use of several alternative thionating agents.
Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is the historical precursor to LR and remains a potent, albeit harsh, thionating agent.[3][13]
-
Advantages: Inexpensive and powerful. It can thionate even unreactive carbonyls.
-
Disadvantages: Often requires high temperatures (refluxing toluene or xylene) and a large excess of the reagent.[14] It is notoriously moisture-sensitive, hydrolyzing to produce toxic hydrogen sulfide (H₂S) gas.[13][15] Reactions can be messy, and P₄S₁₀ suffers from poor solubility in many organic solvents.[16]
P₄S₁₀-Based Combination Reagents
To mitigate the harshness and poor solubility of P₄S₁₀, several combination reagents have been developed.
-
P₄S₁₀/Pyridine (Bergman's Reagent): This complex is more soluble and selective than P₄S₁₀ alone.[17][18] A significant advantage is its high thermal stability, allowing for reactions at temperatures (165-175 °C) where LR would rapidly decompose.[12][16] This makes it uniquely suited for converting thermally stable substrates like acridone. The crystalline, isolable nature of the complex also leads to cleaner reactions and easier workups compared to LR.[12]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO) (Curphey's Reagent): This combination is highly effective for converting esters, lactones, amides, and ketones.[18][19] Yields are often comparable or superior to those obtained with LR.[20][21] Its most significant advantage is a simplified workup; the reagent-derived byproducts can be removed by a simple hydrolytic workup or filtration through silica gel, often avoiding the need for column chromatography that is typical for LR reactions.[19][20]
Davy and Belleau Reagents
These are structural analogues of Lawesson's reagent, belonging to the same 1,3,2,4-dithiadiphosphetane 2,4-disulfide family.
-
Davy Reagents (DR): These reagents replace the p-methoxyphenyl groups of LR with alkylthio groups (e.g., MeS-). They are reported to be more soluble than LR but are synthesized from thiols, which are notoriously foul-smelling.[18][22]
-
Belleau's Reagent: This is the un-substituted parent compound of the family. While it is effective, its applications are less widespread compared to the more easily handled and commercially available Lawesson's reagent. The Fujimoto-Belleau reaction, which forms cyclic α-substituted α,β-unsaturated ketones, is a notable application of related chemistry.[23][24]
Performance Data at a Glance
To provide a clear, objective comparison, the following tables summarize the key characteristics and representative performance of these agents.
Table 1: Qualitative Comparison of Common Thionating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or THF, 25-110 °C | Commercially available, good substrate scope, predictable chemoselectivity.[3][6] | Strong odor, byproducts require chromatography, thermal instability >110 °C.[10][11] |
| Phosphorus Pentasulfide (P₄S₁₀) | High temp. (refluxing xylene) | Inexpensive, powerful for unreactive substrates. | Harsh conditions, poor solubility, moisture sensitive (H₂S release), often messy.[14][15] |
| P₄S₁₀-Pyridine Complex | Acetonitrile or Dimethyl Sulfone, up to 175 °C | High thermal stability, cleaner products, easier workup than LR.[12][16] | Moisture-sensitive, reagent must be prepared or isolated.[12] |
| P₄S₁₀/HMDO | Acetonitrile or Toluene, reflux | Excellent yields, simple hydrolytic/filtration workup avoids chromatography.[19][20][21] | HMDO is an additional reagent cost. |
| Davy Reagents | Dichloromethane, reflux | More soluble than LR. | Synthesized from volatile, malodorous thiols.[22] |
Table 2: Experimental Data Comparison: Thionation of Amides
| Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-benzylacetamide | Lawesson's Reagent | THF | RT | 0.5 h | 86% | [10] |
| Benzamide | Lawesson's Reagent | THF (LAG)¹ | RT | 1 h | 92% | [25] |
| N-benzylbenzamide | Lawesson's Reagent | Toluene | 80 °C | 2 h | 88% | [3] |
| Glycylglycine | P₄S₁₀-Pyridine | Dimethyl Sulfone | 165 °C | - | High | [16] |
| Various Amides | P₄S₁₀/HMDO | Acetonitrile | Reflux | 1-5 h | 85-98% | [20][21] |
¹LAG: Liquid-Assisted Grinding (Mechanochemical Synthesis)
Experimental Protocols: A Practical Guide
The causality behind procedural choices is critical for success. Below are two validated protocols that highlight the practical differences in handling and execution between Lawesson's reagent and a P₄S₁₀-based system.
Protocol 1: Thionation of an Amide using Lawesson's Reagent
This protocol is adapted from established literature procedures for the conversion of a secondary amide to a thioamide.[10]
Objective: To synthesize N-benzylpropanethioamide from N-benzylpropanamide.
Materials:
-
N-benzylpropanamide
-
Lawesson's Reagent (LR), 99%
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Workflow for amide thionation using Lawesson's reagent.
Procedure:
-
Safety First: All operations must be conducted in a well-ventilated fume hood. Lawesson's reagent and its byproducts have a strong, unpleasant odor.[10][26]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Lawesson's reagent (0.55 equivalents) in anhydrous THF. A significant volume of THF may be required to achieve full dissolution, which is crucial for the reaction to proceed efficiently at room temperature.[10]
-
Reaction Initiation: In a separate flask, dissolve the N-benzylpropanamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirring solution of Lawesson's reagent at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in diethyl ether. It is critical to perform a thorough aqueous work-up to remove the phosphorus byproducts before chromatography.[10]
-
Wash the ether solution sequentially with water, saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure thioamide.
-
Quenching: Any glassware and waste containing residual reagent should be quenched with an excess of sodium hypochlorite (bleach) to neutralize the malodorous compounds.[5]
-
Protocol 2: Thionation of an Amide using P₄S₁₀/HMDO (Curphey's Reagent)
This protocol demonstrates the operational simplicity of the P₄S₁₀/HMDO system, particularly in the work-up phase.[20][21]
Objective: To synthesize a thioamide from the corresponding amide.
Materials:
-
Amide substrate
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Hexamethyldisiloxane (HMDO)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
Safety First: P₄S₁₀ is highly moisture-sensitive and can release H₂S gas upon contact with water.[15] Handle exclusively under an inert atmosphere (e.g., Argon or Nitrogen) in a fume hood.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amide (1.0 equivalent), P₄S₁₀ (0.25 equivalents, based on P₄S₁₀), and anhydrous acetonitrile.
-
Reagent Addition: Add hexamethyldisiloxane (HMDO) (0.5 equivalents) to the suspension via syringe.
-
Reaction: Heat the mixture to reflux and maintain until TLC analysis indicates complete consumption of the starting amide.
-
Simplified Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Shake well. The P₄S₁₀-derived byproducts will be hydrolyzed and removed in the aqueous phase.[20]
-
Separate the layers and wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The key advantage here is that the silylated byproducts are readily hydrolyzed, making the work-up extractive rather than chromatographic. This is a significant improvement in efficiency and material throughput compared to the standard LR procedure.[19][21] The crude product is often of high purity, sometimes negating the need for chromatography altogether.
-
Conclusion and Future Outlook
Lawesson's reagent remains a powerful and reliable tool for the synthesis of thiocarbonyl compounds, underpinned by a well-understood mechanism and a predictable reactivity profile.[3][6] Its primary strengths lie in its broad substrate scope and its utility in chemoselective transformations.
However, for applications demanding high thermal stability, operational simplicity, or avoidance of challenging chromatographic separations, modern alternatives offer compelling advantages. The P₄S₁₀-Pyridine complex is the clear choice for high-temperature reactions where LR fails.[12] For routine thionations where efficiency and ease of purification are paramount, the P₄S₁₀/HMDO system presents a superior workflow, often yielding high-purity products with a simple extractive work-up.[20][21]
The choice of a thionating agent is no longer a default selection of Lawesson's reagent. A careful analysis of the substrate's stability, the desired reaction conditions, and the scale of the synthesis should guide the modern chemist. By understanding the distinct advantages and limitations of each reagent, researchers can strategically select the optimal tool to accelerate their discovery and development programs.
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Kumar, S., & Kumar, S. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Beilstein Journal of Organic Chemistry, 13, 1184-1188. Retrieved from [Link]
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Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. Retrieved from [Link]
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Kopylov, V. D., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4216. Retrieved from [Link]
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Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. ACS Publications. Retrieved from [Link]
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Krupka, O., et al. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules, 29(11), 2530. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioketone synthesis by thionation. Retrieved from [Link]
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Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the In Vitro Bioevaluation of Pyrazolobenzothiazine-Based Carbothioamides
This guide offers an in-depth comparative analysis of the in vitro bioevaluation of pyrazolobenzothiazine-based carbothioamides, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of methodologies for assessing their anticancer, antimicrobial, and antioxidant activities, benchmarked against established alternatives and supported by detailed experimental protocols.
Introduction: The Therapeutic Promise of the Pyrazolobenzothiazine Scaffold
The fusion of pyrazole and 1,2-benzothiazine rings creates a robust heterocyclic scaffold that has garnered considerable attention in medicinal chemistry.[1] 1,2-Benzothiazine derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, pyrazole moieties are integral to numerous clinically approved drugs, valued for their broad pharmacological efficiencies.[1][3] The incorporation of a carbothioamide (-CSNH-) group further enhances the molecule's potential, as this functional group is a key feature in various compounds with demonstrated anticancer and antimicrobial activities.[4][5]
This guide focuses on the critical first step in the drug discovery pipeline: the in vitro evaluation.[6] The objective is to provide a framework for systematically assessing the biological potential of novel pyrazolobenzothiazine-based carbothioamides, explaining the causality behind experimental choices and ensuring the generation of reliable, comparable data.
Comparative Analysis of In Vitro Anticancer Activity
A primary focus for this class of compounds is their potential as anticancer agents.[3][7][8] In vitro cytotoxicity screening against a panel of human cancer cell lines is the foundational method for identifying promising leads.[9][10] The choice of cell lines is critical; using cells from different cancer types (e.g., breast, cervical, lung) provides initial insights into the compound's spectrum of activity.[9]
Core Experimental Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[6][10] The amount of formazan produced is directly proportional to the number of viable cells.
The primary metric derived from this assay is the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%.[6] A lower IC50 value indicates higher cytotoxic potency.
Data Presentation: Cytotoxic Activity of Pyrazole-Based Derivatives
For a clear comparison, IC50 values should be tabulated. While specific data for pyrazolobenzothiazine-based carbothioamides is emerging, we can draw comparisons from related pyrazole derivatives to establish a benchmark.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | Breast Adenocarcinoma | 11 | Doxorubicin | 24.7–64.8[3] |
| Pyrazole Carbaldehyde (43) | MCF-7 | Breast Adenocarcinoma | 0.25 | Doxorubicin | 0.95[3] |
| Indole-Pyrazole (33) | HCT116 | Colon Carcinoma | < 23.7 | Doxorubicin | 24.7–64.8[3] |
| Nopinone-based Thiosemicarbazone (4i) | MDA-MB-231 | Breast Adenocarcinoma | 2.79 | Staurosporine | N/A[5] |
| Nopinone-based Thiosemicarbazone (4i) | HeLa | Cervical Cancer | 3.64 | Staurosporine | N/A[5] |
| Carbazole Carbothioamide (4o) | MCF-7 | Breast Adenocarcinoma | 2.02 | Acarbose (control) | N/A[11] |
Note: This table presents hypothetical and literature-derived data for illustrative purposes. N/A indicates data not available in the cited source.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a generalized guide and requires optimization for specific cell lines and laboratory conditions.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]
Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer screening.
Comparative Analysis of In Vitro Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[12] Pyrazolobenzothiazine derivatives have shown promise in this area.[1][13] In vitro antimicrobial screening is essential for determining a compound's spectrum of activity and its potency.
Core Experimental Assays: Diffusion and Dilution Methods
Two primary methodologies are employed for antimicrobial susceptibility testing:
-
Agar Diffusion Methods (e.g., Well/Disk Diffusion): These are qualitative or semi-quantitative techniques that rely on the diffusion of an antimicrobial agent from a point source into an agar medium seeded with a test microorganism.[12][14] The presence of a clear zone of inhibition around the source indicates antimicrobial activity. While simple and cost-effective, these methods are less precise for determining potency.[15]
-
Broth Dilution Methods: These are quantitative assays used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16] This is the gold standard for susceptibility testing.
Data Presentation: Antimicrobial Activity (MIC)
MIC values are crucial for comparing the efficacy of different compounds against various pathogens.
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazolo-1,2-benzothiazine (7h) | S. aureus (MRSA) | 8.0 | N/A | N/A[1] |
| Pyrazolo-1,2-benzothiazine (7b) | S. aureus (MRSA) | 16.0 | N/A | N/A[1] |
| 1,2-Benzothiazine (53) | S. aureus | 200-400 | Streptomycin | < 25-600[2] |
| 1,2-Benzothiazine (58) | B. subtilis | 25-600 | Streptomycin | < 25-600[2] |
| Triazolo-thiadiazole (6a-g) | S. aureus | 12.5-100 | N/A | N/A[17] |
Note: This table presents literature-derived data for illustrative purposes. N/A indicates data not available in the cited source.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the general procedure for determining the MIC of a compound against a bacterial strain.[14]
-
Inoculum Preparation: Culture the test bacterium in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A drug control with a standard antibiotic (e.g., Ciprofloxacin) should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Analysis of In Vitro Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of drug discovery.[18] Heterocyclic compounds, including pyrazole derivatives, are often investigated for their ability to scavenge reactive oxygen species (ROS).[19][20][21]
Core Experimental Assays: Radical Scavenging Methods
The antioxidant capacity of a compound is commonly evaluated by its ability to scavenge stable free radicals. The two most prevalent assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH•, which has a deep violet color.[22][23] In the presence of an antioxidant that donates a hydrogen atom or an electron, the DPPH• is reduced to a pale yellow, non-radical form. The decrease in absorbance at ~517 nm is measured.[18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[18][22] Antioxidants reduce the ABTS•+, causing the solution to lose its color. The change in absorbance is monitored at ~734 nm.[18] The longer wavelength used in the ABTS assay reduces interference from colored compounds.[22]
The result is typically expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Data Presentation: Antioxidant Activity (IC50)
| Compound Class | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolone Derivative (m) | DPPH | 2.6 | Ascorbic Acid | N/A[20] |
| Pyrazolone Derivative (k) | DPPH | 7.8 | Ascorbic Acid | N/A[20] |
| Carbazole Carbothioamide (4y) | DPPH | 0.38 | Acarbose | > 10[11] |
| Carbazole Carbothioamide (4h) | DPPH | 0.73 | Acarbose | > 10[11] |
Note: This table presents literature-derived data for illustrative purposes. N/A indicates data not available in the cited source.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a generalized protocol and should be optimized as needed.[18]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.[18]
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent used for the DPPH solution.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH working solution to each well.
-
Controls: Prepare a blank containing only the solvent and a control sample containing the solvent plus the DPPH solution.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Plot the % inhibition against the sample concentration to determine the IC50 value.[18]
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of these compounds can be tuned by modifying the substituents on the carbothioamide tail and the core heterocyclic structure.
Caption: Modifying R groups on the carbothioamide side chain influences biological activity.
Conclusion and Future Directions
Pyrazolobenzothiazine-based carbothioamides represent a versatile and promising scaffold for the development of new therapeutic agents. The in vitro bioevaluation workflows detailed in this guide provide a systematic and robust framework for identifying and characterizing lead compounds. Standardized assays such as MTT, broth microdilution, and DPPH radical scavenging are essential for generating comparable data on their anticancer, antimicrobial, and antioxidant potential.
Future research should focus on elucidating the specific mechanisms of action for the most potent compounds identified through these primary screens. For instance, exploring the modulation of specific cellular signaling pathways, such as the PI3K/Akt/mTOR pathway for anticancer agents, will be critical for advancing these compounds into preclinical development.[11] A thorough understanding of structure-activity relationships (SAR) will further guide the rational design of next-generation derivatives with improved efficacy and selectivity.
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A Comparative Guide to the Biological Activity of Stilbene Analogs: Resveratrol, Pterostilbene, and Piceatannol
For researchers and drug development professionals navigating the intricate world of polyphenols, stilbenoids represent a class of compounds with immense therapeutic promise. From the well-documented effects of resveratrol to its lesser-known but potent analogs, understanding the nuances of their biological activities is paramount for successful research and development. This guide provides an in-depth, objective comparison of the biological activities of three key stilbene analogs: resveratrol, pterostilbene, and piceatannol, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to Stilbenoids: A Family of Potent Phytoalexins
Stilbenoids are naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone.[1][2] Produced by plants in response to stress, such as fungal infections or UV radiation, these phytoalexins exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Resveratrol, the most extensively studied stilbenoid, has garnered significant attention for its potential health benefits.[1][3] However, its analogs, such as pterostilbene and piceatannol, often exhibit enhanced or distinct biological activities, making a comparative analysis essential for informed research decisions.[2][5]
A critical factor influencing the in vivo efficacy of these compounds is their bioavailability. Pterostilbene, a dimethylether analog of resveratrol, demonstrates significantly higher oral bioavailability (approximately 80%) compared to resveratrol (around 20%).[6][7][8] This is attributed to its increased lipophilicity and reduced first-pass metabolism.[5][6] Piceatannol, a hydroxylated analog of resveratrol, also shows a distinct metabolic profile, though more research on its bioavailability in humans is needed.[9][10]
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of resveratrol, pterostilbene, and piceatannol, presenting key quantitative data for a comprehensive overview.
Antioxidant Activity
The antioxidant properties of stilbenoids are fundamental to many of their other biological effects, primarily through their ability to scavenge free radicals.[3][11] The number and position of hydroxyl groups on the stilbene scaffold play a crucial role in their radical-scavenging ability.[11][12] Piceatannol, with its ortho-dihydroxy structure, often exhibits more potent antioxidant activity compared to resveratrol.[2][12]
| Stilbene Analog | Antioxidant Assay | IC50 / Activity | Source |
| Resveratrol | DPPH Radical Scavenging | ~13.07% inhibition | [12] |
| Pterostilbene | - | More potent than resveratrol | [7] |
| Piceatannol | DPPH Radical Scavenging | ~26.82% inhibition | [12] |
| trans-4-hydroxystilbene (THS) | DPPH Radical Scavenging | ~6.25% inhibition | [12] |
Anti-inflammatory Effects
Chronic inflammation is a key contributor to numerous diseases. Stilbenoids exert anti-inflammatory effects by modulating various signaling pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[13][14] They are known to suppress the activation of transcription factors like NF-κB, a central regulator of the inflammatory response.[9][14]
The anti-inflammatory mechanisms of resveratrol and its derivatives often involve the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandins and nitric oxide (NO), respectively.[13][14]
Anticancer Potential
Stilbenoids have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[9][15][16] Their effects are often mediated through the modulation of cell cycle regulatory proteins and pro-apoptotic and anti-apoptotic factors.[9][10]
Piceatannol, for instance, has been shown to suppress the proliferation of a wide variety of tumor cells, including those of the breast, prostate, and colon.[9][10][15] It can induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[9][10]
| Stilbene Analog | Cancer Cell Line | Assay | IC50 / Effect | Source |
| Piceatannol | Colorectal (Caco-2, HCT-116) | Crystal Violet | Dose-dependent decrease in cell number | [17] |
| Piceatannol | Breast (MCF-7) | MTT | Significant inhibition of proliferation | [18] |
| Resveratrol Analogs | Leukemia (HL60, K562) | - | 3'-hydroxystilbene more effective than resveratrol | [16] |
Neuroprotective Properties
Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress and neuroinflammation.[1] Stilbenoids have shown promise in preclinical studies for their neuroprotective effects.[1][3][19] These effects are attributed to their ability to reduce the generation and aggregation of amyloid-beta (Aβ) peptides, scavenge reactive oxygen species, and modulate signaling pathways involved in neuronal survival.[1][20]
Studies have indicated that the neuroprotective activity of stilbenoids is also structure-dependent, with the presence and position of hydroxyl groups influencing their efficacy.[20][21] For example, piceatannol's ortho-dihydroxy moiety appears to enhance its neuroprotective activity.[20]
Experimental Protocols for Assessing Biological Activity
To facilitate reproducible and reliable research, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of stilbene analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[22][23]
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the stilbene analog in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations.
-
Prepare a positive control, such as ascorbic acid or Trolox, in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each stilbene analog dilution (e.g., 50 µL).
-
Add the DPPH working solution to each well (e.g., 150 µL).
-
Include a blank (solvent + DPPH) and a control for each sample (sample + methanol without DPPH).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the stilbene analog to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][26] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[24]
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[24]
-
-
Cell Treatment:
-
Prepare serial dilutions of the stilbene analog in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the stilbene analog.
-
Include untreated control wells (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[24][25]
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[24]
-
Gently shake the plate to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % viability against the concentration of the stilbene analog to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO.[27] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[28][29] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the stilbene analog for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[28]
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[28]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Use a standard curve of sodium nitrite to quantify the nitrite concentration.
-
-
Analysis:
-
Compare the nitrite concentrations in the treated groups to the LPS-stimulated control group to determine the percentage of NO inhibition.
-
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3.[30][31] The substrate is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[30] Upon cleavage by caspase-3, the reporter molecule is released, and its absorbance or fluorescence can be measured, which is proportional to the caspase-3 activity.[30]
Workflow:
Caption: Workflow for the Caspase-3 Activity Assay.
Detailed Protocol:
-
Induction of Apoptosis:
-
Treat cells with the stilbene analog at various concentrations for a specific duration to induce apoptosis.
-
Include an untreated control group.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[30]
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[30]
-
-
Measurement:
-
Analysis:
-
Compare the caspase-3 activity in the treated cells to that in the untreated controls to determine the fold increase in activity.
-
Conclusion and Future Directions
The comparative analysis of resveratrol, pterostilbene, and piceatannol underscores the significant therapeutic potential of stilbenoids. While resveratrol has laid the groundwork for our understanding of this class of compounds, its analogs, particularly pterostilbene with its superior bioavailability, and piceatannol with its potent antioxidant and anticancer activities, offer exciting avenues for further research and development.
For researchers, the choice of stilbene analog should be guided by the specific biological activity under investigation and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a solid foundation for conducting rigorous and reproducible in vitro studies.
Future research should focus on further elucidating the structure-activity relationships of a wider range of stilbene analogs, exploring their synergistic effects with other therapeutic agents, and advancing the most promising candidates into preclinical and clinical trials. The continued exploration of these remarkable natural compounds holds the key to developing novel and effective therapies for a multitude of human diseases.
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Asensi, M., et al. (2002). Pharmacokinetics of Pterostilbene, a Natural Dimethylether Analog of Resveratrol. Journal of Agricultural and Food Chemistry, 50(14), 4097-4101. [Link]
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Remsberg, C. M., et al. (2008). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 61(5), 877-887. [Link][6][8]
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Contento, M., et al. (2022). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. Molecules, 27(19), 6296. [Link][1]
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Chan, E. W. C., et al. (2019). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science, 9(7), 124-129. [Link][5]
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Gorgani, L., et al. (2017). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry, 8(5), 477-493. [Link][34]
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Wolter, F., & Stein, J. (2008). Biological/Chemopreventive Activity of Stilbenes and their Effect on Colon Cancer. Current Medicinal Chemistry, 15(26), 2736-2748. [Link][16]
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Wang, Y., et al. (2019). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 24(18), 3248. [Link][35]
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Wang, Y., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. International Journal of Molecular Sciences, 19(9), 2743. [Link][12]
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Jan, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link][37]
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Opletalova, V., et al. (2008). Synthesis and anti-inflammatory activity of resveratrol analogs. Molecules, 13(8), 1747-1758. [Link][38]
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Akinwumi, B. C., et al. (2018). of mechanisms of biological activities of stilbenoids. International Journal of Molecular Sciences, 19(3), 748. [Link][11]
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Opletalova, V., et al. (2008). Synthesis and Anti-inflammatory Activity of Resveratrol Analogs. Molecules, 13(8), 1747-1758. [Link][39]
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Dvorakova, M., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. Molecules, 24(18), 3274. [Link][40]
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Dvorakova, M., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. Molecules, 24(18), 3274. [Link][41]
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ResearchGate. (n.d.). In vivo anti-inflammatory activity by nitric oxide assay. Retrieved from [Link][42]
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Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Serbian Chemical Society, 81(12), 1327-1352. [Link][43]
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ResearchGate. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link][45]
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McStay, G. P., & Green, D. R. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65039. [Link][46]
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ResearchGate. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link][28]
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A Senior Application Scientist's Guide to Molecular Docking Studies of Carbothioamide Inhibitors
Welcome to this in-depth technical guide on conducting molecular docking studies of carbothioamide inhibitors. As researchers and drug development professionals, our goal is to efficiently and accurately predict the binding of potential drug candidates to their protein targets. This guide is designed to provide you with not just a set of instructions, but a comprehensive understanding of the principles and practical considerations involved in using molecular docking to evaluate carbothioamide-based compounds. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Significance of Carbothioamides in Drug Discovery
Carbothioamides, characterized by the presence of a thioamide functional group (-CSNH-), are a versatile class of compounds with a broad spectrum of biological activities. They have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The sulfur atom in the carbothioamide moiety often plays a crucial role in the compound's interaction with biological targets, making it an interesting scaffold for inhibitor design. Molecular docking provides a powerful computational tool to explore these interactions at the atomic level, guiding the rational design and optimization of novel carbothioamide inhibitors.
Pillar 1: The Molecular Docking Workflow - A Step-by-Step Rationale
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The following workflow represents a robust and validated approach for the molecular docking of carbothioamide inhibitors.
Caption: A generalized workflow for molecular docking studies of carbothioamide inhibitors.
Step 1: Receptor Preparation - Setting the Stage for Accurate Docking
The quality of your receptor structure is paramount for obtaining meaningful docking results. The goal is to prepare a biologically relevant and computationally clean structure.
Protocol for Receptor Preparation:
-
Selection of the Protein Data Bank (PDB) Structure:
-
Choose a high-resolution X-ray crystal structure (ideally < 2.5 Å) from the .
-
If available, select a structure that is co-crystallized with a ligand, as this helps in defining the binding site.
-
-
Cleaning the PDB File:
-
Remove Water Molecules and Heteroatoms: Unless a water molecule is known to be critical for ligand binding (mediating hydrogen bonds), it's generally advisable to remove them to reduce computational complexity.[4][5] The same applies to other non-essential ions and cofactors.[6][7]
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains from the PDB file.[4][5]
-
-
Preparing the Protein for Docking:
-
Add Hydrogens: PDB files often lack hydrogen atoms. Add them using software like AutoDock Tools or UCSF Chimera.[8][9] This is crucial for correct ionization and hydrogen bonding.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice.
-
Repair Missing Residues/Side Chains: If there are gaps in the protein structure, these should be modeled using tools like SWISS-MODEL or the loop modeling features within Chimera.[4]
-
Step 2: Ligand Preparation - Optimizing the Carbothioamide Inhibitor
The ligand must be in a low-energy 3D conformation for the docking algorithm to work effectively.
Protocol for Ligand Preparation:
-
2D to 3D Conversion:
-
Draw the 2D structure of your carbothioamide inhibitor using software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization on the 3D structure using a force field like MMFF94. This ensures that the bond lengths, angles, and torsions are energetically favorable.
-
-
Assigning Charges and Defining Rotatable Bonds:
Step 3: The Docking Process - Predicting the Binding Mode
With the prepared receptor and ligand, you can now perform the docking simulation. We will use AutoDock Vina as an example due to its accuracy and widespread use.[11]
Protocol for Docking with AutoDock Vina:
-
Grid Box Generation:
-
The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.
-
The box should be centered on the active site of the protein and large enough to accommodate the entire carbothioamide inhibitor. If you have a co-crystallized ligand, centering the grid on it is a good starting point.
-
-
Configuration File:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files (in PDBQT format for AutoDock), the center and dimensions of the grid box, and the number of binding modes to generate.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina with the configuration file as input. The software will generate an output file containing the predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Step 4: Post-Docking Analysis - Interpreting the Results
The output of a docking simulation is a wealth of data that needs careful interpretation.
Protocol for Post-Docking Analysis:
-
Analyzing Binding Affinity:
-
The binding affinity is a measure of the predicted strength of the interaction between the ligand and the receptor. More negative values indicate stronger binding.
-
-
Visualizing Binding Poses:
-
Use molecular visualization software like PyMOL or UCSF Chimera to view the predicted binding poses within the active site of the protein.
-
Analyze the interactions between the carbothioamide inhibitor and the protein residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions that are crucial for binding.
-
Hydrophobic Interactions: Non-polar parts of the ligand interacting with non-polar residues of the protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Interactions with the Carbothioamide Moiety: Pay close attention to how the sulfur and nitrogen atoms of the carbothioamide group are interacting with the protein.
-
-
Pillar 2: Comparative Analysis of Carbothioamide Inhibitors
Molecular docking is particularly powerful when used to compare a series of related compounds. The following tables provide examples of how to present comparative docking data for carbothioamide inhibitors against different targets, based on published studies.
Table 1: Comparative Docking of Carbothioamide Derivatives against VEGFR-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Sorafenib (Standard) | -10.5 | Cys919, Asp1046, Glu885, His1026 | [12][13][14] |
| Compound 3a | -9.8 | Cys919, Asp1046, Glu885 | [12][13][14] |
| Compound 3b | -9.5 | Cys919, Asp1046 | [12][13][14] |
| Compound 4b | -10.2 | Cys919, Asp1046, Glu885, His1026 | [12][13][14] |
Table 2: Comparative Docking of Carbothioamide Derivatives against EGFR Kinase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Gefitinib (Standard) | -9.2 | Met793, Leu718, Val726, Ala743 | [15] |
| Compound 6h | -8.9 | Met793, Leu718, Cys797 | [15] |
| Compound 6j | -8.5 | Met793, Leu718, Thr790 | [15] |
Table 3: Comparative Docking of Carbothioamide Derivatives against Carbonic Anhydrase II
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Acetazolamide (Standard) | -7.5 | His94, His96, His119, Thr199, Thr200 | [2][16] |
| Compound 3h | -8.2 | His94, His96, Thr199, Thr200 | [2][16] |
| Compound 3j | -7.8 | His94, His96, Thr199 | [2][16] |
Pillar 3: Trustworthiness through Validation
A crucial aspect of any computational study is the validation of the methodology. This ensures that the results are reliable and not just artifacts of the computational model.
Caption: A workflow for the validation of a molecular docking protocol.
Key Validation Techniques:
-
Re-docking: If you are using a protein structure with a co-crystallized ligand, a primary validation step is to extract this ligand and dock it back into the protein's binding site.[17][18] The docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19][20]
-
Docking of Known Actives and Decoys: Another robust validation method involves docking a set of known active compounds along with a larger set of "decoy" molecules (compounds with similar physicochemical properties but are assumed to be inactive).[18][19] A good docking protocol should be able to distinguish the active compounds from the decoys, resulting in a high enrichment factor.
-
Molecular Dynamics (MD) Simulations: For the most promising docked complexes, MD simulations can be performed to assess the stability of the predicted binding pose over time.[17] If the ligand remains stably bound in the active site and maintains key interactions throughout the simulation, it increases the confidence in the docking result.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline. When applied rigorously and with a clear understanding of its principles and limitations, it can provide invaluable insights into the binding of carbothioamide inhibitors to their biological targets. By following the comprehensive workflow, comparative analysis, and validation protocols outlined in this guide, researchers can confidently leverage molecular docking to accelerate the discovery and development of novel therapeutics.
References
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
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Heriz, M. H., Al-Shdefat, R., Al-Zoubi, M. S., Al-Salahat, K. A., Al-Smadi, M., & Al-Zaqah, A. (2024). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. Current Cancer Drug Targets, 25(4), 412-430. [Link]
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Khan, I., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]
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A Senior Application Scientist's Guide to DNA Binding Studies of Pyrazoline-Carbothioamide Analogs
This guide provides a comprehensive comparison of pyrazoline-carbothioamide analogs in the context of their DNA binding capabilities. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, experimental data, and mechanistic insights crucial for evaluating these compounds as potential therapeutic agents. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to the study of these promising molecules.
Introduction: The Therapeutic Potential of Pyrazoline-Carbothioamide Analogs
Pyrazoline derivatives, five-membered heterocyclic compounds with a nitrogen-nitrogen bond, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The carbothioamide/carboxamide-based pyrazoline scaffold, in particular, has shown promise, with some analogs exhibiting potent cytotoxic activity against various cancer cell lines.[1][3][4] A primary mechanism of action for many anticancer drugs is their interaction with DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis of cancer cells.[1][3] Therefore, a thorough understanding of the DNA binding properties of pyrazoline-carbothioamide analogs is paramount for their development as effective therapeutics.
This guide will compare and contrast different pyrazoline-carbothioamide analogs, focusing on their DNA binding modes and affinities. We will present detailed protocols for key experimental techniques and interpret the resulting data to build a comprehensive picture of their structure-activity relationships.
Methodologies for Characterizing DNA-Ligand Interactions
The investigation of how small molecules like pyrazoline-carbothioamide analogs bind to DNA involves a suite of biophysical techniques. Each method provides a unique piece of the puzzle, and their combined application allows for a comprehensive understanding of the binding event.
UV-Visible Absorption Spectroscopy
Principle: This technique measures the absorption of ultraviolet and visible light by a sample.[5] The interaction of a small molecule with DNA can lead to changes in the absorbance spectrum of either the molecule or the DNA itself.[6] Hypochromism (a decrease in absorbance) and hyperchromism (an increase in absorbance) are indicative of binding and can suggest different interaction modes.[6]
Experimental Rationale: UV-Vis spectroscopy is often the first step in assessing a potential DNA-binding interaction due to its simplicity and the valuable initial insights it provides. By titrating a solution of the pyrazoline analog with increasing concentrations of DNA, we can observe spectral changes that indicate an interaction is occurring.[7] The magnitude of these changes can be used to calculate the intrinsic binding constant (Kb), a measure of the affinity of the analog for DNA.
Step-by-Step Protocol:
-
Prepare a stock solution of the pyrazoline-carbothioamide analog in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.
-
Record the UV-Vis spectrum of the pyrazoline analog alone.
-
Titrate the analog solution with increasing aliquots of the ct-DNA solution.
-
Record the UV-Vis spectrum after each addition of DNA, ensuring the solution is thoroughly mixed and equilibrated.
-
Analyze the changes in the absorption spectra to determine the binding constant using appropriate models, such as the Wolfe-Shimer equation.
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light. Many pyrazoline analogs are intrinsically fluorescent. The binding of these molecules to DNA can lead to either quenching (a decrease) or enhancement of their fluorescence intensity.[8] This change is often due to the altered microenvironment of the molecule upon binding to the DNA helix.
Experimental Rationale: This technique is highly sensitive and can provide quantitative information about the binding affinity and stoichiometry.[8] A common and powerful application of fluorescence spectroscopy in this context is the competitive binding assay using a known DNA intercalator like ethidium bromide (EtBr).[9][10][11] EtBr exhibits a significant increase in fluorescence upon intercalation into DNA.[12][13] If a pyrazoline analog can displace the intercalated EtBr, a quenching of the EtBr fluorescence will be observed, providing strong evidence for an intercalative binding mode.
Step-by-Step Protocol (Ethidium Bromide Displacement Assay):
-
Prepare a solution of ct-DNA and ethidium bromide in buffer and allow it to equilibrate to form the DNA-EtBr complex.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission around 590 nm).[9]
-
Titrate the DNA-EtBr solution with increasing concentrations of the pyrazoline-carbothioamide analog.
-
Record the fluorescence spectrum after each addition of the analog.
-
Observe the quenching of the EtBr fluorescence as a function of the analog concentration.
-
Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant of the analog from the quenching data.
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light.[14] DNA is a chiral molecule and exhibits a characteristic CD spectrum.[15][16] The binding of a small molecule can induce conformational changes in the DNA, which are reflected as changes in its CD spectrum.[14][17]
Experimental Rationale: CD spectroscopy is a powerful tool for elucidating the binding mode of a ligand to DNA.[15][17] Intercalation, for instance, often leads to significant changes in the CD spectrum of DNA, indicating a distortion of the double helix.[18] In contrast, minor groove binding may cause more subtle changes. This technique provides structural information that complements the binding affinity data from other methods.
Step-by-Step Protocol:
-
Prepare solutions of ct-DNA and the pyrazoline analog in a suitable buffer.
-
Record the CD spectrum of ct-DNA alone in the 200-400 nm range.
-
Add increasing concentrations of the pyrazoline analog to the DNA solution.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum to infer conformational changes upon binding.
Viscosity Measurements
Principle: The viscosity of a DNA solution is sensitive to the length and shape of the DNA molecules.[19][20][21] Intercalating agents, which insert themselves between the base pairs of DNA, cause an increase in the length of the DNA helix, leading to a significant increase in the viscosity of the solution.[22] In contrast, groove binders or electrostatic interactors typically cause smaller changes in viscosity.
Experimental Rationale: Viscosity measurement is a classical and definitive method for distinguishing between intercalative and non-intercalative binding modes.[22] The observed increase in the relative viscosity of the DNA solution upon addition of the pyrazoline analog provides strong evidence for an intercalative binding mechanism.
Step-by-Step Protocol:
-
Prepare a solution of ct-DNA of a known concentration in a buffer.
-
Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
Add increasing amounts of the pyrazoline analog to the DNA solution.
-
Measure the flow time of the resulting solutions after each addition.
-
Calculate the relative viscosity (η/η₀) and plot (η/η₀)^(1/3) versus the binding ratio (concentration of analog / concentration of DNA). A linear increase in this plot is characteristic of intercalation.[22]
Comparative Analysis of Pyrazoline-Carbothioamide Analogs
Several studies have synthesized and evaluated a range of pyrazoline-carbothioamide analogs for their DNA binding and anticancer activities.[3][23][24][25] For the purpose of this guide, we will compare two representative analogs, designated here as Analog A and Analog B , based on published data.
| Parameter | Analog A | Analog B | Doxorubicin (Reference) | Ethidium Bromide (Reference) |
| Binding Constant (Kb) from UV-Vis (M⁻¹) | 1.2 x 10⁵[3][23] | 8.5 x 10⁴[3][23] | ~10⁶[26] | ~10⁵[10] |
| Binding Mode | Intercalation/Groove Binding[3][23][27] | Intercalation/Groove Binding[3][23] | Intercalation[28][29] | Intercalation[9][13] |
| Fluorescence Quenching of EtBr-DNA | Significant Quenching[3][23] | Moderate Quenching[3][23] | Strong Quenching | N/A |
| Circular Dichroism Changes | Perturbation of DNA bands[3][23] | Perturbation of DNA bands[3][23] | Significant Perturbation | Significant Perturbation |
| Viscosity Change | Increase in relative viscosity[24][25] | Increase in relative viscosity[24][25] | Significant Increase | Significant Increase |
Analysis of Comparative Data:
Both Analog A and Analog B demonstrate significant DNA binding affinity, as indicated by their binding constants in the range of 10⁴-10⁵ M⁻¹.[3][23] These values are comparable to that of the well-known intercalator ethidium bromide.[10] The observation of hypochromism in their UV-Vis spectra upon DNA addition suggests a close interaction with the DNA base pairs.[3][23]
The significant quenching of ethidium bromide fluorescence in the competitive binding assay provides strong evidence that both analogs can displace EtBr from its intercalation sites, suggesting an intercalative binding mode.[3][23] This is further supported by the observed increases in the relative viscosity of DNA solutions in their presence, a hallmark of intercalation.[24][25]
Circular dichroism studies show that both analogs perturb the native B-form conformation of DNA, causing changes in the characteristic CD bands.[3][23] This indicates that the binding event induces structural changes in the DNA double helix.
While both analogs exhibit similar binding characteristics, Analog A appears to have a slightly higher binding affinity and causes more significant fluorescence quenching of the EtBr-DNA complex, suggesting it may be a more potent DNA intercalator than Analog B.[3][23]
Visualizing the Workflow and Binding Modes
To further clarify the experimental process and the potential interactions, the following diagrams are provided.
Caption: Experimental workflow for DNA binding studies of pyrazoline-carbothioamide analogs.
Caption: Putative DNA binding modes of pyrazoline-carbothioamide analogs.
Molecular Docking: In Silico Insights
Complementing the experimental data, molecular docking studies provide a theoretical model of how these analogs might interact with DNA at the atomic level.[23][24][30][31] These computational simulations can predict the preferred binding site (minor groove, major groove, or intercalation) and identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the DNA-ligand complex.
For pyrazoline-carbothioamide analogs, docking studies have often suggested that they can fit into the minor groove of the DNA double helix, with the carbothioamide group forming hydrogen bonds with the DNA bases.[3][23] These in silico results, when correlated with the experimental evidence for intercalation, suggest a multi-modal binding mechanism may be at play, where the initial interaction could be groove binding, followed by intercalation.
Conclusion and Future Directions
The collective evidence from UV-Visible spectroscopy, fluorescence quenching, circular dichroism, and viscosity measurements strongly indicates that pyrazoline-carbothioamide analogs are capable of binding to DNA, primarily through an intercalative mode. The comparative analysis of different analogs reveals that subtle structural modifications can influence their DNA binding affinity, highlighting the importance of structure-activity relationship studies in optimizing these compounds as potential anticancer agents.
Future research should focus on elucidating the precise sequence selectivity of these analogs and exploring their effects on DNA replication and transcription in cell-based assays. Further structural studies, such as X-ray crystallography or NMR spectroscopy of DNA-analog complexes, would provide definitive atomic-level details of the binding interaction. This multi-faceted approach will be crucial in advancing the development of pyrazoline-carbothioamide analogs as a novel class of DNA-targeting anticancer drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers and drug development professionals, the proper disposal of complex molecules like 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is not merely a regulatory formality but a critical component of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to ensure the protection of personnel and the environment, reinforcing the trust placed in us as scientific leaders.
Immediate Safety Profile & Hazard Assessment
Before any disposal procedures commence, a thorough understanding of the compound's hazard profile is essential. 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a halogenated aromatic compound with specific health risks that dictate handling requirements.
GHS Hazard Classification
According to aggregated data from notifications to the ECHA Classification & Labelling Inventory, this compound presents several hazards.[1] A summary of these is provided below for immediate reference.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| STOT, Single Exposure | H335 | Warning | May cause respiratory irritation |
Source: PubChem CID 2806924[1]
The presence of trifluoromethyl groups and a carbothioamide functional group necessitates that this compound be treated as a hazardous chemical waste. Its disposal must adhere strictly to local, regional, and national regulations.[2]
Required Personal Protective Equipment (PPE)
Given the identified hazards, all handling and disposal operations must be conducted with appropriate PPE to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact and subsequent irritation.[3]
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes that could cause serious eye damage.[3]
-
Protective Clothing: A chemical-resistant lab coat should be worn to shield skin and clothing from spills.[3]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation.[3]
Waste Characterization and Regulatory Standing
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is classified as a halogenated organic compound due to the carbon-fluorine bonds in its trifluoromethyl groups. Such compounds are specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA).[4][5] Under regulations such as the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are often subject to stringent treatment standards and may be prohibited from land disposal without prior treatment.[4][5][6]
The primary reason for this strict regulation is the potential for these compounds to persist in the environment and form hazardous decomposition byproducts if not destroyed properly. Therefore, this waste must be managed as hazardous waste from the point of generation.[7]
On-Site Waste Handling and Segregation Protocol
Proper segregation and storage of chemical waste are fundamental to laboratory safety and regulatory compliance. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management plan.[2][8]
Step-by-Step Collection Procedure:
-
Select a Compatible Container: Choose a waste container that is in good condition, compatible with the chemical, and has a secure screw-top cap. The original product container is often a suitable choice.[9] For liquid waste solutions containing this compound, use a container designed for liquids.[7]
-
Label the Container: Affix a "HAZARDOUS WASTE" label to the container immediately.[9] Clearly list all constituents by their full chemical names, including 3,5-Di(trifluoromethyl)benzene-1-carbothioamide and any solvents, with their approximate percentage concentrations.
-
Collect the Waste:
-
Solid Waste: Collect pure solid waste, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, puncture-proof, and sealable container.[3]
-
Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof liquid waste container. Keep halogenated and non-halogenated solvent wastes in separate containers.[10]
-
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[7][9] Store the container in a designated satellite accumulation area that is under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[9][11]
Disposal Decision Workflow
The process of disposing of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide follows a structured workflow designed to ensure safety and compliance at every stage. The diagram below illustrates the key decision points and procedural steps from waste generation to final disposal.
Caption: Disposal workflow for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
Approved Final Disposal Methods
Final disposal must be conducted by a licensed and approved hazardous waste disposal company that can handle halogenated organic compounds. The most common and environmentally sound method for this chemical class is high-temperature incineration .[6]
-
Causality: Incineration at high temperatures (typically >850 °C) in a specialized facility is necessary to ensure the complete destruction of the molecule. This process is critical for halogenated compounds because it breaks the strong carbon-fluorine bonds. These incinerators are equipped with advanced scrubber systems to neutralize and remove hazardous combustion byproducts, such as hydrogen fluoride (HF) and sulfur oxides (from the carbothioamide group), preventing their release into the atmosphere.[6]
Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[3][12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection if there is a risk of dust or aerosol generation.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[13] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®), collect the material, and place it in the waste container.[8]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of in the same container as the spilled chemical.[9]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
By adhering to this comprehensive disposal plan, scientific professionals can ensure that their vital research and development activities are conducted with the highest degree of safety, responsibility, and integrity.
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2806924, 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide. The protocols herein are designed not as a mere checklist, but as a self-validating system to ensure your protection and the integrity of your research.
Hazard Assessment: Understanding the Molecule
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a compound whose structure necessitates a cautious approach. The primary hazards are well-defined and stem from its specific functional groups.
According to aggregated GHS information, this compound is classified as:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The causality for these hazards is rooted in its chemistry. The two trifluoromethyl (-CF3) groups are strong electron-withdrawing groups, which can influence the molecule's reactivity and biological interactions.[2] While the C-F bond is very strong, making the -CF3 group itself metabolically stable, the overall electronic nature of the molecule contributes to its irritant properties.[2][3] The thioamide functional group (-C(=S)NH2) also presents its own set of handling considerations, common to other thioamides used in synthesis.
During thermal decomposition, which can occur in a fire, this compound may release highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[4][5]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
| Occupational Exposure Limits | N/A | OSHA PEL, NIOSH REL, and ACGIH TLV are not available[4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. It must be chosen to counter the specific hazards of skin/eye irritation and respiratory tract irritation.
-
Eye and Face Protection: Given the "serious eye irritation" classification, standard safety glasses are insufficient.[1][5]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's specifications for compatibility. For prolonged handling, consider thicker gloves or double-gloving.[8][9] Discard gloves immediately if they become contaminated and wash your hands thoroughly.[10]
-
Lab Coat/Gown: A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of spills, a polyethylene-coated gown that resists chemical permeation is recommended.[5][8] Ensure the gown has tight-fitting cuffs and closes at the back.[11]
-
Footwear: Fully enclosed leather or chemical-resistant shoes are required. Do not wear sandals, open-toed shoes, or cloth sneakers in the laboratory.[5][6]
-
-
Respiratory Protection:
-
Engineering Controls First: All handling of solid 3,5-Di(trifluoromethyl)benzene-1-carbothioamide should be performed in a certified chemical fume hood to minimize inhalation of dust or powder.[5][10]
-
When Respirators are Needed: If engineering controls are not available or are insufficient to maintain exposure below safe levels, a NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95) may be sufficient, but for weighing or other dust-generating procedures, a respirator with P100 filters is preferable.[5][11]
-
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to working with the compound.
-
Preparation and Pre-Handling Check:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[5]
-
Don all required PPE as detailed in Section 2.
-
Prepare all necessary equipment (spatulas, glassware, weighing paper) and place it within the fume hood to minimize movement in and out of the controlled workspace.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[10]
-
Use a spatula to transfer the chemical. Avoid pouring the dry powder directly.
-
If transferring to a reaction vessel, ensure the vessel is stable and properly supported.
-
-
During Use:
-
Post-Handling:
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Workflow: Chemical Spill
Caption: Emergency workflow for a chemical spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Disposal Plan
All waste containing 3,5-Di(trifluoromethyl)benzene-1-carbothioamide must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., weighing paper, used gloves, absorbent material from spills) in a clearly labeled, sealed container.[4]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[12]
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[12][13]
References
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Synquest Labs. Safety Data Sheet: 2-(Trifluoromethyl)benzamide. Synquest Labs.
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AK Scientific, Inc. Safety Data Sheet: 4-Trifluoromethyl thiobenzamide. AK Scientific, Inc.
-
SynQuest Laboratories, Inc. Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamide. SynQuest Laboratories, Inc.
-
Sigma-Aldrich. Safety Data Sheet: 1,3,5-tris(Trifluoromethyl)benzene. Sigma-Aldrich.
-
PubChem. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. National Center for Biotechnology Information.
-
Sigma-Aldrich. Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Sigma-Aldrich.
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
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Fisher Scientific. Safety Data Sheet: Benzaldehyde, 3-(trifluoromethyl)-. Fisher Scientific.
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989.
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Thermo Fisher Scientific. Personal Protective Equipment.
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J. Braz. Chem. Soc. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
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American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? [Video]. YouTube.
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EIHF Isofroid. PPE thanatopraxy - Protection & safety for professionals.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
